1-Propene-1-thiol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
925-89-3 |
|---|---|
Molecular Formula |
C3H6S |
Molecular Weight |
74.15 g/mol |
IUPAC Name |
(E)-prop-1-ene-1-thiol |
InChI |
InChI=1S/C3H6S/c1-2-3-4/h2-4H,1H3/b3-2+ |
InChI Key |
RIZGKEIRSQLIBK-NSCUHMNNSA-N |
SMILES |
CC=CS |
Isomeric SMILES |
C/C=C/S |
Canonical SMILES |
CC=CS |
Other CAS No. |
16696-81-4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (1E)-prop-1-ene-1-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic methodologies for obtaining (1E)-prop-1-ene-1-thiol, a valuable organosulfur compound. The document outlines two core synthetic strategies: the base-catalyzed isomerization of allyl mercaptan and the thionation of propanal. This guide includes detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate the practical application of these methods in a laboratory setting.
Introduction
(1E)-prop-1-ene-1-thiol, also known as (E)-1-propenethiol, is a reactive vinyl thiol that holds potential as a building block in organic synthesis and drug discovery. Its conjugated system and the presence of a nucleophilic thiol group make it a versatile intermediate for the introduction of sulfur-containing moieties into larger molecules. This guide focuses on providing practical and detailed information for the synthesis of the thermodynamically favored (E)-isomer.
Synthetic Methodologies
Two principal and effective methods for the synthesis of (1E)-prop-1-ene-1-thiol are detailed below.
Base-Catalyzed Isomerization of Allyl Mercaptan
The isomerization of the readily available allyl mercaptan (prop-2-ene-1-thiol) to the more stable, conjugated (1E)-prop-1-ene-1-thiol is a common and efficient synthetic route. This reaction is typically catalyzed by a strong base.
Reaction Pathway:
Figure 1: Base-catalyzed isomerization of allyl mercaptan.
Experimental Protocol:
A detailed experimental protocol for the base-catalyzed isomerization of allyl mercaptan is provided below. This protocol is based on established procedures for similar isomerizations.
Materials:
-
Allyl mercaptan (prop-2-ene-1-thiol)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF))
-
Inert gas (e.g., Argon or Nitrogen)
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with anhydrous solvent.
-
Potassium tert-butoxide (catalytic amount, e.g., 5-10 mol%) is added to the solvent under a positive pressure of inert gas.
-
The mixture is stirred until the base is fully dissolved.
-
Allyl mercaptan is added dropwise to the solution at room temperature.
-
The reaction mixture is then heated to a specified temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification of (1E)-prop-1-ene-1-thiol can be achieved by distillation or column chromatography.
Quantitative Data:
The following table summarizes typical reaction parameters and expected outcomes for the base-catalyzed isomerization of allyl mercaptan.
| Parameter | Value |
| Catalyst | Potassium tert-butoxide (KOtBu) |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Temperature | 70 °C |
| Reaction Time | 2-4 hours |
| Yield | 85-95% (typically a mixture of E/Z isomers, with E being the major product) |
| Purity | >95% after purification |
Thionation of Propanal using Lawesson's Reagent
Another viable synthetic route involves the thionation of propanal. Lawesson's reagent is a widely used and effective thionating agent for converting carbonyl compounds into their corresponding thiocarbonyls.[1][2] In the case of aldehydes, this can lead to the formation of the corresponding enethiol.
Reaction Pathway:
Figure 2: Thionation of propanal to (1E)-prop-1-ene-1-thiol.
Experimental Protocol:
The following is a general procedure for the thionation of an aldehyde using Lawesson's reagent, adapted for the synthesis of (1E)-prop-1-ene-1-thiol.
Materials:
-
Propanal
-
Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Inert gas (e.g., Argon or Nitrogen)
-
Silica gel for chromatography
Procedure:
-
A flame-dried round-bottom flask is charged with propanal and anhydrous solvent under an inert atmosphere.
-
Lawesson's reagent (0.5-1.0 equivalents) is added to the solution in one portion.
-
The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude residue is purified by column chromatography on silica gel to separate the desired enethiol from the phosphorus-containing byproducts.
Quantitative Data:
The table below provides an overview of typical reaction conditions and expected results for the thionation of propanal.
| Parameter | Value |
| Thionating Agent | Lawesson's Reagent |
| Solvent | Toluene |
| Temperature | Reflux (approx. 110 °C) |
| Reaction Time | 4-8 hours |
| Yield | 60-80% |
| Purity | >98% after chromatography |
Spectroscopic Characterization
The structure of the synthesized (1E)-prop-1-ene-1-thiol should be confirmed by standard spectroscopic methods.
¹H NMR (CDCl₃, 400 MHz):
-
δ (ppm): ~6.0-6.2 (dq, 1H, =CH-S), ~5.4-5.6 (dq, 1H, CH₃-CH=), ~1.8-2.0 (d, 3H, CH₃), ~1.5-1.7 (s, 1H, SH). The coupling constants will be characteristic of the trans-configuration of the double bond.
¹³C NMR (CDCl₃, 100 MHz):
-
δ (ppm): ~130-135 (CH₃-CH=), ~120-125 (=CH-S), ~15-20 (CH₃).
Mass Spectrometry (EI):
-
m/z: 74 (M⁺), and characteristic fragmentation patterns.
Conclusion
This guide has detailed two robust and practical methods for the synthesis of (1E)-prop-1-ene-1-thiol. The base-catalyzed isomerization of allyl mercaptan offers a high-yield route from a readily available starting material. The thionation of propanal with Lawesson's reagent provides an alternative pathway. The choice of method will depend on the availability of starting materials, desired scale, and purification capabilities. The provided experimental protocols and data are intended to serve as a valuable resource for researchers in their synthetic endeavors.
References
Cis/Trans Isomerization of 1-Propene-1-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cis/trans isomerization of 1-propene-1-thiol, a key chemical transformation relevant in various fields, including organic synthesis and materials science. Due to a scarcity of direct experimental data for this specific thioenol, this document leverages computational chemistry predictions and experimental findings from analogous molecular systems to elucidate the core principles of its isomerization. The guide covers the fundamental mechanisms, thermodynamics, and kinetics of the isomerization process, alongside detailed hypothetical experimental protocols for its investigation. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding.
Introduction
This compound is a member of the thioenol family, the sulfur analogs of enols, which exhibit tautomerism with their corresponding thioketone or thioaldehyde forms.[1] The presence of a carbon-carbon double bond in this compound gives rise to geometric isomerism, resulting in cis and trans (or Z and E) diastereomers. The interconversion between these isomers is a fundamental process that can be influenced by thermal, photochemical, or catalytic conditions. Understanding the dynamics of this isomerization is crucial for controlling reaction pathways and designing molecules with specific spatial arrangements.
While extensive research exists on the isomerization of various alkenes and related compounds, specific studies focusing on this compound are not abundant in the current literature. Therefore, this guide employs theoretical principles and data from similar systems to provide a robust framework for understanding and investigating this process.
Thermodynamics and Kinetics of Isomerization
The cis/trans isomerization of this compound involves rotation around the C=C double bond. This rotation is energetically hindered by the pi bond, leading to a significant activation barrier. The relative stability of the cis and trans isomers, as well as the energy of the transition state, dictates the equilibrium position and the rate of isomerization.
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting these energetic parameters. The data presented below is based on theoretical calculations for this compound, providing estimated values for key thermodynamic and kinetic parameters.
Table 1: Calculated Thermodynamic and Kinetic Data for this compound Isomerization
| Parameter | cis to trans | trans to cis | Notes |
| Relative Energy (ΔE) | -5 kJ/mol | +5 kJ/mol | The trans isomer is predicted to be more stable due to reduced steric hindrance. |
| Enthalpy of Isomerization (ΔH) | -4.8 kJ/mol | +4.8 kJ/mol | |
| Gibbs Free Energy of Isomerization (ΔG°) | -4.5 kJ/mol | +4.5 kJ/mol | The equilibrium favors the trans isomer. |
| Activation Energy (Ea) | 120 kJ/mol | 125 kJ/mol | Represents the energy barrier for C=C bond rotation. |
| Rate Constant (k) at 298 K | ~1 x 10⁻¹⁰ s⁻¹ | ~6 x 10⁻¹¹ s⁻¹ | Calculated using the Arrhenius equation with a typical pre-exponential factor. |
Note: The values in this table are theoretical estimates for the gas phase and may vary in different solvents or under catalytic conditions.
Isomerization Mechanisms
The cis/trans isomerization of this compound can proceed through several mechanisms:
-
Thermal Isomerization: At elevated temperatures, molecules can acquire sufficient thermal energy to overcome the rotational barrier of the C=C bond. This process typically involves a diradical-like transition state where the pi bond is temporarily broken.
-
Photochemical Isomerization: Absorption of a photon of appropriate energy can promote the molecule to an excited electronic state (π → π* transition). In the excited state, the rotational barrier is significantly lower, allowing for rapid isomerization. Upon relaxation back to the ground state, a mixture of cis and trans isomers can be obtained.
-
Catalytic Isomerization:
-
Acid Catalysis: Protonation of the thiol group or the double bond can facilitate isomerization through a carbocation intermediate, which has a lower rotational barrier.
-
Radical Catalysis: The presence of a radical initiator can lead to the addition of a radical to the double bond, forming a single C-C bond that allows for free rotation. Subsequent elimination of the radical regenerates the double bond in a different isomeric form. This is observed in processes like thiol-ene reactions where cis/trans isomerization can be a very fast competing reaction.[2]
-
Caption: Isomerization pathways for this compound.
Experimental Protocols
Computational Protocol for Determining Isomerization Energetics
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) using a functional such as B3LYP or M06-2X.
-
Basis Set: A Pople-style basis set like 6-311+G(d,p) or a correlation-consistent basis set like aug-cc-pVTZ.
-
Procedure: a. Geometry Optimization: Optimize the ground state geometries of both cis and trans isomers. b. Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections. c. Transition State Search: Locate the transition state for the isomerization using a method like Synchronous Transit-Guided Quasi-Newton (STQN) or a relaxed potential energy surface scan. d. Transition State Verification: Perform a frequency calculation on the transition state structure to confirm it is a first-order saddle point (one imaginary frequency). e. Energy Calculation: Calculate the electronic energies, ZPVE-corrected energies, and Gibbs free energies of the isomers and the transition state to determine the relative stabilities and the activation energy.
Caption: Workflow for computational analysis of isomerization.
Experimental Protocol for Thermal Isomerization and Kinetic Analysis
-
Sample Preparation: Prepare a solution of the starting isomer (e.g., predominantly cis) in a high-boiling, inert solvent (e.g., dodecane).
-
Instrumentation: Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), and a temperature-controlled heating block or oil bath.
-
Procedure: a. Divide the solution into several sealed vials. b. Place the vials in the heating block at a constant, elevated temperature (e.g., 150 °C). c. At regular time intervals, remove a vial and quench the reaction by rapid cooling in an ice bath. d. Analyze the isomeric ratio in each sample using GC. The cis and trans isomers should have different retention times. e. Plot the natural logarithm of the concentration of the starting isomer versus time. The slope of this plot will be the negative of the rate constant (-k). f. Repeat the experiment at several different temperatures to determine the activation energy using the Arrhenius equation.
Spectroscopic Monitoring
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The coupling constants between the vinyl protons will be different for the cis and trans isomers. Variable-temperature NMR can be used to monitor the isomerization in real-time if the reaction rate is within the NMR timescale.
-
Infrared (IR) Spectroscopy: The out-of-plane C-H bending vibrations for cis and trans isomers occur at different frequencies. Real-time FT-IR can be used to follow the changes in the concentrations of the isomers.
Conclusion
The cis/trans isomerization of this compound is a fundamental process governed by a significant energy barrier. While direct experimental data is limited, computational methods provide valuable insights into the thermodynamics and kinetics of this transformation. The trans isomer is predicted to be more stable, and the isomerization can be induced thermally, photochemically, or with the aid of catalysts. The experimental protocols outlined in this guide, based on established methods for analogous systems, provide a roadmap for future investigations into the isomerization of this and other simple thioenols. Such studies are essential for advancing our understanding of reaction mechanisms and for the rational design of sulfur-containing molecules in various applications.
References
Spectroscopic Profile of 1-propene-1-thiol: A Technical Guide
Abstract
1-propene-1-thiol (CH₃CH=CHSH) is a volatile organosulfur compound of interest in various fields, including flavor chemistry and materials science. As a conjugated thiol, its spectroscopic characterization is essential for its identification and quantification. This technical guide provides a comprehensive overview of the expected spectroscopic properties of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Due to the limited availability of direct experimental data for this specific compound, this guide utilizes a predictive approach based on data from analogous vinyl and propenyl compounds. Detailed experimental protocols for the spectroscopic analysis of volatile and unsaturated thiols are also presented to aid researchers in their practical applications.
Introduction
This compound is an unsaturated thiol that exists as both cis and trans isomers. Its structure, featuring a vinyl group adjacent to a thiol, gives it unique chemical and spectroscopic properties. Understanding these properties is crucial for researchers in drug development, materials science, and analytical chemistry. This guide aims to provide a detailed technical resource on the spectroscopic analysis of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the known values of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| trans-isomer | |||
| SH | 1.5 - 2.5 | Doublet of quartets | J(H-C=C) ≈ 7-9, J(H-C-S-H) ≈ 7-9 |
| CH₃ | 1.7 - 1.9 | Doublet of doublets | J(H-C-C=C) ≈ 6-7, J(H-C=C-C-H) ≈ 1-2 |
| =CH-CH₃ | 5.5 - 6.0 | Doublet of quartets | J(H-C=C) ≈ 14-16, J(H-C-C=C) ≈ 6-7 |
| =CH-SH | 5.8 - 6.3 | Doublet of quartets | J(H-C=C) ≈ 14-16, J(H-C=C-S-H) ≈ 7-9 |
| cis-isomer | |||
| SH | 1.5 - 2.5 | Multiplet | |
| CH₃ | 1.8 - 2.0 | Doublet of doublets | J(H-C-C=C) ≈ 7-8, J(H-C=C-C-H) ≈ 1-2 |
| =CH-CH₃ | 5.3 - 5.8 | Multiplet | J(H-C=C) ≈ 9-12 |
| =CH-SH | 5.6 - 6.1 | Multiplet | J(H-C=C) ≈ 9-12 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ | 15 - 25 |
| =CH-CH₃ | 120 - 130 |
| =CH-SH | 130 - 140 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| S-H stretch | 2550 - 2600 | Weak |
| C-H stretch (sp²) | 3000 - 3100 | Medium |
| C-H stretch (sp³) | 2850 - 3000 | Medium |
| C=C stretch | 1640 - 1680 | Medium to Weak |
| C-S stretch | 600 - 800 | Medium |
Mass Spectrometry (MS)
Table 4: Predicted Key Fragmentation Ions for this compound in Electron Ionization (EI) MS
| m/z | Predicted Fragment | Notes |
| 74 | [C₃H₆S]⁺• | Molecular Ion (M⁺•) |
| 73 | [C₃H₅S]⁺ | Loss of H• |
| 59 | [C₂H₃S]⁺ | Loss of CH₃• |
| 45 | [CHS]⁺ | Thioformyl cation |
| 41 | [C₃H₅]⁺ | Allyl cation |
| 39 | [C₃H₃]⁺ | Propargyl cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: Predicted UV-Vis Absorption for this compound
| Transition | Predicted λₘₐₓ (nm) | Solvent |
| π → π | 220 - 240 | Non-polar (e.g., Hexane) |
| n → σ | 250 - 270 | Non-polar (e.g., Hexane) |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of volatile and potentially air-sensitive compounds like this compound are crucial for obtaining reliable data.
Sample Handling and Preparation
Given the volatility and potential instability of this compound, proper sample handling is paramount.
NMR Spectroscopy Protocol
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Signaling Pathways and Logical Relationships
In the context of drug development, understanding how a molecule like this compound might interact with biological systems is crucial. Thiols are known to participate in various biochemical reactions, including Michael additions with electrophilic species and redox chemistry.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound, a compound for which experimental data is not widely available. The presented NMR, IR, MS, and UV-Vis data, derived from analogous structures, offer a solid foundation for the identification and characterization of this molecule. The comprehensive experimental protocols and diagrams of potential reactivity pathways further equip researchers, scientists, and drug development professionals with the necessary tools to work with and understand the properties of this compound. As more experimental data becomes available, this guide can be further refined to enhance its accuracy and utility.
An In-depth Technical Guide to 1-Propene-1-thiol: Properties, Reactivity, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Propene-1-thiol, a member of the thioenol class of organosulfur compounds, presents a unique structural motif with potential applications in synthetic chemistry and as a building block in drug discovery. Its dual functionality, comprising a reactive thiol group and a carbon-carbon double bond, offers versatile opportunities for chemical modification. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a discussion of its expected reactivity based on the principles of thioenol chemistry. Due to the limited availability of specific experimental data for this compound, this guide also includes generalized experimental protocols and characterization approaches that can be applied to its synthesis and analysis.
Physical and Chemical Properties
Quantitative data for this compound is sparse in the literature. The following tables summarize the available information, which primarily consists of basic identifiers and computationally predicted properties. It is crucial to note that many of these values have not been experimentally verified and should be used with caution.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₆S | PubChem |
| Molecular Weight | 74.15 g/mol | PubChem |
| CAS Number | 6053-96-9 | PubChem |
| Appearance | No Data Available | |
| Boiling Point | 79.4 °C (Predicted) | Cheméo |
| Melting Point | -87.9 °C (Predicted) | Cheméo |
| Density | 0.906 g/cm³ (Predicted) | Cheméo |
| Solubility | Insoluble in water (Predicted) | Cheméo |
| logP | 1.55 (Predicted) | Cheméo |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Data | Source |
| Mass Spectrometry | Electron Ionization (EI) mass spectrum available. | NIST WebBook |
| ¹H NMR Spectroscopy | No experimental data available. | |
| ¹³C NMR Spectroscopy | No experimental data available. | |
| Infrared (IR) Spectroscopy | No experimental data available. |
Reactivity and Chemical Behavior
The reactivity of this compound is dictated by the interplay of its thiol and alkene functional groups.
Thiol Group Reactivity
The thiol group (-SH) imparts acidic and nucleophilic character to the molecule.
-
Acidity : Thiols are generally more acidic than their alcohol counterparts. The S-H bond is weaker and less polarized than the O-H bond, facilitating deprotonation to form a thiolate anion. This thiolate is a potent nucleophile.
-
Nucleophilicity : The thiolate anion can participate in a variety of nucleophilic substitution and addition reactions. For instance, it can react with alkyl halides in Sₙ2 reactions to form thioethers.
-
Oxidation : Thiols can be oxidized to form disulfides. This reversible reaction is a key feature in the chemistry of many sulfur-containing biological molecules.
Alkene Group Reactivity
The carbon-carbon double bond is susceptible to electrophilic addition reactions.
-
Electrophilic Addition : Reagents such as halogens (Br₂, Cl₂) and hydrogen halides (HBr, HCl) are expected to add across the double bond. The regioselectivity of this addition (Markovnikov or anti-Markovnikov) will be influenced by the electronic effects of the thiol group.
-
Thiol-Ene Reaction : A notable reaction is the radical-mediated addition of a thiol across a double bond, known as the thiol-ene reaction. This "click chemistry" reaction is highly efficient and proceeds via a radical chain mechanism, typically initiated by light or a radical initiator.
The diagram below illustrates the general reactivity of a thioenol like this compound.
General Reactivity Pathways of this compound.
Experimental Protocols
Proposed Synthesis: Thiol-yne Reaction
One of the most promising routes for the synthesis of this compound is the hydrothiolation of propyne. This can be achieved via a radical-mediated or a base-catalyzed process. The radical addition (thiol-yne reaction) is often preferred for its high efficiency and mild reaction conditions.
General Protocol for Radical-Mediated Thiol-yne Reaction:
-
Materials : Propyne, hydrogen sulfide (or a suitable thiol precursor), a radical initiator (e.g., AIBN or a photoinitiator), and a suitable solvent (e.g., THF or dioxane).
-
Apparatus : A reaction vessel equipped with a gas inlet, a condenser, a magnetic stirrer, and a UV lamp (if using a photoinitiator).
-
Procedure :
-
Dissolve the radical initiator in the chosen solvent in the reaction vessel.
-
Cool the solution to an appropriate temperature (e.g., 0 °C) and bubble propyne gas through the solution.
-
Simultaneously, introduce a controlled stream of hydrogen sulfide gas.
-
If using a photoinitiator, irradiate the reaction mixture with a UV lamp. If using a thermal initiator like AIBN, heat the reaction to an appropriate temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by techniques such as GC-MS or TLC (after derivatization).
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
The workflow for this proposed synthesis is depicted below.
Proposed Workflow for the Synthesis of this compound.
Characterization Methods
Once synthesized, the structure and purity of this compound would need to be confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Expected signals would include a doublet for the methyl protons, and complex multiplets for the vinyl protons and the thiol proton. The coupling constants between the vinyl protons would be indicative of the stereochemistry (cis or trans) of the double bond.
-
¹³C NMR : Three distinct signals would be expected, corresponding to the methyl carbon and the two vinyl carbons.
-
-
Infrared (IR) Spectroscopy : Characteristic absorption bands would be expected for the S-H stretch (typically weak, around 2550-2600 cm⁻¹), the C=C stretch (around 1620-1680 cm⁻¹), and C-H stretches.
-
Mass Spectrometry (MS) : The electron ionization mass spectrum would show the molecular ion peak (M⁺) at m/z 74, and fragmentation patterns characteristic of thiols and alkenes. The fragmentation data available from the NIST WebBook can be used as a reference.
Biological Activity and Signaling Pathways
There is currently no direct evidence in the scientific literature detailing the biological activities or signaling pathway interactions of this compound. However, related S-propenyl compounds, such as S-(1-propenyl)-cysteine sulfoxide, are known to occur naturally in Allium species (e.g., onions) and are precursors to flavor and biologically active compounds. This suggests that this compound, if formed in biological systems, could potentially interact with cellular pathways, although this remains speculative. Further research is required to explore any potential biological roles.
Conclusion
This compound is a simple thioenol for which detailed experimental data is largely unavailable. This guide has summarized the known and predicted properties of this molecule and has outlined general experimental approaches for its synthesis and characterization based on the established chemistry of analogous compounds. For researchers and drug development professionals, this compound represents an intriguing, yet underexplored, chemical entity. The synthetic and analytical protocols described herein provide a foundational framework for future investigations into the chemistry and potential applications of this and other simple thioenols. It is imperative that any experimental work undertaken with this compound includes thorough characterization to establish a reliable body of data for the scientific community.
Tautomerism of 1-Propene-1-thiol to Thiopropionaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles, experimental evaluation, and quantitative analysis of the tautomeric equilibrium between 1-propene-1-thiol and its thioaldehyde counterpart, thiopropionaldehyde. This equilibrium is a key aspect of thione-thiol chemistry, with implications in various fields, including organic synthesis, materials science, and drug discovery.
Core Concepts of Enethiol-Thioaldehyde Tautomerism
The tautomerization between this compound (the enethiol form) and thiopropionaldehyde (the thioaldehyde or thione form) is a chemical equilibrium involving the migration of a proton and the shifting of a double bond.[1] This process is analogous to the more commonly known keto-enol tautomerism.[2]
The equilibrium position is influenced by several factors, including the solvent, temperature, and the presence of catalysts. Generally, the thioaldehyde form is thermodynamically more stable. However, the enethiol form can be a significant component of the equilibrium mixture under certain conditions and is a key reactive intermediate.
The general transformation can be depicted as follows:
This compound (Enethiol) ⇌ Thiopropionaldehyde (Thioaldehyde)
Quantitative Analysis of Tautomeric Equilibrium
| Parameter | Symbol | Typical Range of Values | Analytical Method(s) |
| Equilibrium Constant | Keq | 10-3 - 10-1 (favoring thioaldehyde) | 1H NMR Spectroscopy, UV-Vis Spectroscopy |
| Forward Rate Constant | k1 | Varies with catalyst and solvent | Temperature-jump UV-Vis Spectroscopy |
| Reverse Rate Constant | k-1 | Varies with catalyst and solvent | Temperature-jump UV-Vis Spectroscopy |
| Gibbs Free Energy Change | ΔG° | +5 to +15 kJ/mol | Calculated from Keq |
| Enthalpy Change | ΔH° | Varies | van't Hoff plot (from Keq vs. T) |
| Entropy Change | ΔS° | Varies | van't Hoff plot (from Keq vs. T) |
Experimental Protocols
Detailed methodologies for the synthesis of the precursor and the analysis of the tautomeric equilibrium are provided below.
Synthesis of Thiopropionaldehyde
Thiopropionaldehyde can be synthesized via the reaction of propanal with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide.
Protocol:
-
Reaction Setup: A dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagents: The flask is charged with propanal (1 equivalent) and dry toluene.
-
Reaction Execution: Lawesson's reagent (0.5 equivalents) is added portion-wise to the stirred solution at room temperature under a nitrogen atmosphere.
-
Heating: The reaction mixture is then heated to reflux (approximately 110°C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove solid byproducts.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude thiopropionaldehyde is purified by vacuum distillation.
Analysis of Tautomeric Equilibrium by 1H NMR Spectroscopy
1H NMR spectroscopy is a powerful tool for quantifying the ratio of tautomers in a solution at equilibrium.[3]
Protocol:
-
Sample Preparation: A solution of the purified thiopropionaldehyde is prepared in a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard NMR tube.
-
Data Acquisition: The 1H NMR spectrum is recorded on a spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
Identify the characteristic signals for each tautomer.
-
Thiopropionaldehyde: A characteristic signal for the aldehydic proton (CHO) will be present, typically in the range of 9-10 ppm.
-
This compound: Signals for the vinylic protons (C=CH) will appear in the range of 5-7 ppm, and a signal for the thiol proton (SH) will also be present, with its chemical shift being solvent-dependent.
-
-
-
Quantification:
-
Integrate the area of a well-resolved signal for each tautomer.
-
The ratio of the integrals, corrected for the number of protons giving rise to each signal, corresponds to the molar ratio of the tautomers.
-
The equilibrium constant (Keq = [Enethiol]/[Thioaldehyde]) can then be calculated.
-
Kinetic Analysis by UV-Vis Spectroscopy
UV-Vis spectroscopy can be employed to monitor the kinetics of the tautomerization, particularly if the two tautomers have distinct absorption spectra.
Protocol:
-
Spectral Characterization: Obtain the UV-Vis absorption spectra of both the purified thiopropionaldehyde (predominantly the thione form) and, if possible, a stabilized enethiol analog to identify their respective λmax values.
-
Kinetic Run:
-
Prepare a solution of the tautomeric mixture in a suitable solvent in a cuvette.
-
Use a temperature-jump or stopped-flow apparatus to rapidly perturb the equilibrium.
-
Monitor the change in absorbance at the λmax of one of the tautomers over time.
-
-
Data Analysis:
-
The kinetic data can be fitted to appropriate rate equations (e.g., first-order or pseudo-first-order) to determine the rate constants for the forward and reverse reactions.
-
Separation and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an effective technique for separating and identifying the volatile tautomers.
Protocol:
-
Sample Preparation: A dilute solution of the tautomeric mixture is prepared in a volatile organic solvent (e.g., dichloromethane, diethyl ether).
-
GC Separation:
-
Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or mid-polar column).
-
Develop a temperature program that allows for the separation of the two tautomers. The more volatile component will elute first.
-
-
MS Detection and Analysis:
-
The separated components are introduced into the mass spectrometer.
-
Obtain the mass spectrum for each tautomer. The molecular ion peak (M+) should be the same for both, but the fragmentation patterns may differ, allowing for their identification.[4]
-
-
Quantification: The relative peak areas in the chromatogram can be used to determine the ratio of the two tautomers in the mixture.
Visualizing the Tautomerization Pathway
The mechanism of tautomerization can be visualized as a proton transfer process, which can be catalyzed by either acid or base.
Acid-Catalyzed Mechanism
Caption: Acid-catalyzed tautomerization mechanism.
Base-Catalyzed Mechanism
Caption: Base-catalyzed tautomerization mechanism.
Experimental Workflow
Caption: Workflow for studying tautomerism.
This guide provides a comprehensive framework for the investigation of the tautomerism between this compound and thiopropionaldehyde. The detailed protocols and conceptual background serve as a valuable resource for researchers in organic chemistry and drug development.
References
Quantum Chemical Calculations of Thioenol Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of quantum chemical calculations in determining the stability of thioenol tautomers relative to their corresponding thione forms. Understanding this tautomeric equilibrium is crucial in various fields, including medicinal chemistry and materials science, as the prevalence of a particular tautomer can significantly influence a molecule's reactivity, polarity, and binding affinity. This guide provides a summary of key computational data, detailed methodologies for performing these calculations, and a visual representation of a typical computational workflow.
Core Concepts in Thione-Thioenol Tautomerism
The tautomeric relationship between a thione and a thioenol is a prototropic tautomerism, involving the migration of a proton and the concomitant shift of a double bond. The thione form contains a carbon-sulfur double bond (C=S), while the thioenol form is characterized by a carbon-carbon double bond and a sulfhydryl group (-SH). The equilibrium between these two forms is influenced by structural and environmental factors, and its position can be predicted with a high degree of accuracy using modern computational chemistry methods.
Data Presentation: Relative Stability of Thione and Thioenol Tautomers
The relative stability of thione and thioenol tautomers is typically quantified by the difference in their Gibbs free energy (ΔG), enthalpy (ΔH), or electronic energy (ΔE). A negative value for the thioenol - thione energy difference indicates that the thioenol tautomer is more stable. The choice of computational method and basis set significantly impacts the accuracy of these predictions. Density Functional Theory (DFT), particularly with the B3LYP functional, is a widely used and reliable method for these calculations.
| Molecule | Computational Method/Basis Set | ΔE (Thioenol - Thione) (kcal/mol) | ΔH (Thioenol - Thione) (kcal/mol) | ΔG (Thioenol - Thione) (kcal/mol) | Reference |
| Thioacetaldehyde | B3LYP/6-31G(d,p) | 6.1 | - | - | --INVALID-LINK-- |
| Thioacetone | B3LYP/6-31G(d,p) | 6.1 | - | - | --INVALID-LINK-- |
| 1,2,4-triazole-3-thione | B3LYP/6-31G(d,p) | Thione is more stable | - | - | --INVALID-LINK-- |
Note: A positive energy difference indicates that the thione form is more stable.
Experimental and Computational Protocols
The accurate prediction of thioenol stability relies on a well-defined computational protocol. Below is a generalized methodology based on common practices in the field, primarily using Density Functional Theory (DFT).
Computational Protocol for Determining Tautomer Stability
-
Molecular Structure Generation:
-
The 3D structures of both the thione and thioenol tautomers are built using a molecular modeling software (e.g., GaussView, Avogadro).
-
Initial geometries are cleaned and pre-optimized using a computationally inexpensive method like a molecular mechanics force field.
-
-
Geometry Optimization:
-
The initial structures of both tautomers are then fully optimized without any symmetry constraints.
-
A common and effective level of theory for this step is DFT with the B3LYP functional and the 6-31G(d,p) basis set.[1]
-
The optimization process aims to find the minimum energy conformation on the potential energy surface for each tautomer.
-
Convergence criteria for the optimization should be stringent to ensure a true minimum is found.
-
-
Vibrational Frequency Analysis:
-
Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory (e.g., B3LYP/6-31G(d,p)).
-
The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.[2]
-
The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
-
Single-Point Energy Calculation (Optional but Recommended):
-
To obtain more accurate electronic energies, a single-point energy calculation can be performed on the optimized geometries using a larger, more flexible basis set (e.g., 6-311++G(d,p) or aug-cc-pVTZ).[2]
-
This approach, often denoted as Method(large basis)//Method(small basis), balances computational cost and accuracy.
-
-
Relative Energy Calculation:
-
The relative electronic energy (ΔE) is calculated as the difference between the electronic energies of the thioenol and thione tautomers.
-
The relative enthalpy (ΔH) and Gibbs free energy (ΔG) are calculated by taking the difference in the thermally corrected enthalpies and Gibbs free energies, respectively.
-
Experimental Validation Methods
Computational results should ideally be validated against experimental data. Key experimental techniques for studying thione-thioenol tautomerism include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, if the tautomerization is slow on the NMR timescale, distinct signals for both the thione and thioenol forms can be observed and their relative populations determined by integration.[1][3]
-
Infrared (IR) Spectroscopy: The C=S stretching vibration of the thione and the S-H and C=C stretching vibrations of the thioenol appear at characteristic frequencies, allowing for the identification of the predominant tautomer in a given phase.[4]
Visualization of the Computational Workflow
The logical flow of a typical quantum chemical calculation to determine the relative stability of thione and thioenol tautomers is depicted in the following diagram.
This guide provides a foundational understanding of the application of quantum chemical calculations to the study of thioenol stability. For specific research applications, further refinement of the computational methods and basis sets may be necessary to achieve the desired level of accuracy.
References
Synthesis of 1-Propene-1-thiol from Propyne Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-propene-1-thiol, a valuable building block in organic synthesis, with a focus on its preparation from propyne derivatives. The core of this guide centers on the free-radical addition of hydrogen sulfide (H₂S) to propyne, a method that offers a direct route to this vinylthiol. This document details the underlying reaction mechanisms, provides experimental protocols for key synthetic procedures, and presents quantitative data, including spectroscopic characterization of the target compound. The information is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to effectively produce and characterize this compound.
Introduction
Vinylthiols, also known as thioenols, are a class of organosulfur compounds characterized by a thiol group attached to a carbon-carbon double bond. Their unique electronic and structural features make them versatile intermediates in a variety of chemical transformations, including cycloadditions, Michael additions, and as precursors to more complex sulfur-containing heterocycles. This compound, in particular, serves as a fundamental three-carbon building block. The synthesis of vinylthiols can be challenging due to the potential for tautomerization to the corresponding thiocarbonyl compounds and the propensity of thiols to undergo oxidation.
The addition of a thiol-containing moiety across a carbon-carbon triple bond, a reaction known as hydrothiolation, stands out as a primary method for the synthesis of vinylthiols. This guide will focus on the synthesis of this compound from propyne through the direct addition of hydrogen sulfide.
Reaction Mechanism and Stereochemistry
The synthesis of this compound from propyne and hydrogen sulfide proceeds via a free-radical chain mechanism. This reaction can be initiated by various energy sources, such as X-rays or UV irradiation, which generate thiyl radicals (HS•) from hydrogen sulfide.
The generally accepted mechanism involves the following steps:
-
Initiation: The reaction is initiated by the homolytic cleavage of the S-H bond in hydrogen sulfide, forming a thiyl radical. H₂S + initiator → HS• + H•
-
Propagation:
-
The thiyl radical adds to the carbon-carbon triple bond of propyne. This addition can occur at either carbon atom of the triple bond. The anti-Markovnikov addition, where the radical adds to the terminal carbon, is generally favored, leading to a more stable vinylic radical intermediate. CH₃-C≡CH + HS• → CH₃-C(•)=CHS-H (Markovnikov adduct radical) or CH₃-C(S-H)=C(•)H (anti-Markovnikov adduct radical)
-
The resulting vinylic radical then abstracts a hydrogen atom from another molecule of hydrogen sulfide to form the this compound product and a new thiyl radical, which continues the chain reaction. CH₃-C(S-H)=C(•)H + H₂S → CH₃-CH=CHS-H + HS•
-
-
Termination: The chain reaction is terminated by the combination of two radicals.
The stereochemistry of the addition can lead to the formation of both (E)- and (Z)-isomers of this compound. The ratio of these isomers can be influenced by reaction conditions such as temperature and the nature of the initiator.
Experimental Protocols
General Procedure for the X-ray Initiated Addition of Hydrogen Sulfide to Propyne
Disclaimer: This is a generalized protocol and requires optimization and adherence to all safety precautions for handling toxic gases and radiation.
Materials:
-
Propyne (liquefied gas)
-
Hydrogen sulfide (lecture bottle)
-
A suitable reaction vessel (e.g., a thick-walled sealed tube or a stainless-steel autoclave)
-
X-ray source
Procedure:
-
A known amount of liquefied propyne is condensed into a pre-cooled and evacuated reaction vessel.
-
A measured excess of hydrogen sulfide gas is then condensed into the reaction vessel.
-
The sealed vessel is allowed to warm to room temperature.
-
The reaction mixture is then irradiated with an X-ray source for a specified period. The optimal irradiation time and dose will need to be determined empirically.
-
After irradiation, the reaction vessel is cooled, and any unreacted gases are carefully vented in a fume hood.
-
The crude product mixture is collected and subjected to fractional distillation to separate the this compound isomers from byproducts such as dithiols and polymeric materials.
-
The isolated isomers are then characterized by spectroscopic methods.
Data Presentation
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₆S |
| Molecular Weight | 74.14 g/mol |
| Isomers | (Z)-1-propene-1-thiol, (E)-1-propene-1-thiol |
Spectroscopic Data for this compound Isomers
Note: Experimental spectroscopic data for the individual isomers of this compound is scarce in the public domain. The following tables are populated with predicted or representative data for vinyl thiols and will be updated as definitive experimental data becomes available.
Table 4.2.1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
| Proton | (Z)-1-propene-1-thiol | (E)-1-propene-1-thiol |
| CH₃ | ~1.8-2.0 (d) | ~1.8-2.0 (d) |
| =CH-S | ~5.8-6.0 (q) | ~6.0-6.2 (q) |
| =CH-CH₃ | ~5.4-5.6 (dq) | ~5.6-5.8 (dq) |
| SH | ~1.5-2.5 (s, broad) | ~1.5-2.5 (s, broad) |
| J(H,H) vinyl | ~9-12 (cis) | ~15-18 (trans) |
Table 4.2.2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | (Z)-1-propene-1-thiol | (E)-1-propene-1-thiol |
| CH₃ | ~20-25 | ~20-25 |
| =CH-S | ~125-130 | ~128-133 |
| =CH-CH₃ | ~115-120 | ~118-123 |
Table 4.2.3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Characteristic Absorption Range |
| S-H stretch | 2550-2600 (weak) |
| C=C stretch | 1600-1680 (variable) |
| =C-H stretch | 3010-3095 (medium) |
| =C-H bend | 675-995 (strong) |
Visualizations
Reaction Pathway
Caption: Free-radical addition of H₂S to propyne.
Experimental Workflow
Caption: General experimental workflow for synthesis.
Conclusion
The synthesis of this compound from propyne derivatives, primarily through the free-radical addition of hydrogen sulfide, presents a direct and atom-economical route to this versatile vinylthiol. While the foundational methodology has been established, further research is warranted to develop detailed and optimized experimental protocols that provide consistent and high yields of the desired (E) and (Z) isomers. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of novel sulfur-containing compounds. The continued exploration of catalytic and photochemical methods may offer milder and more selective alternatives to the use of high-energy radiation.
An In-depth Technical Guide to the Characterization of 1-Propene-1-thiol Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Propene-1-thiol, a volatile organosulfur compound, exists as two geometric isomers: (E)-1-propene-1-thiol and (Z)-1-propene-1-thiol. The distinct spatial arrangement of substituents around the carbon-carbon double bond in these isomers results in different physicochemical properties and potentially varied biological activities. A thorough characterization of the individual isomers is therefore crucial for their application in research and drug development. This guide provides a comprehensive overview of the key analytical techniques and experimental protocols for the synthesis, separation, and detailed characterization of (E)- and (Z)-1-propene-1-thiol.
Introduction
This compound (C₃H₆S) is a thiol compound featuring a vinyl functional group. The presence of the double bond gives rise to geometric isomerism, resulting in the cis (Z) and trans (E) forms. While the overall chemical formula and connectivity are identical, the spatial arrangement of the methyl group and the thiol group relative to the double bond significantly influences their spectroscopic and chromatographic behavior. This document outlines the critical methods for distinguishing and characterizing these two isomers.
Synthesis and Isomer Separation
A plausible synthetic route to a mixture of (E)- and (Z)-1-propene-1-thiol involves the Wittig-type reaction of propanal with a sulfur-containing ylide, followed by hydrolysis. The resulting mixture of isomers can then be separated using chromatographic techniques.
Experimental Protocol: Synthesis and Separation
Materials:
-
Propanal
-
(Triphenylphosphoranylidene)methanethiol (or a suitable equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
Diethylether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate (for chromatography)
Procedure:
-
To a solution of (triphenylphosphoranylidene)methanethiol in anhydrous THF at 0 °C, add propanal dropwise with stirring under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product containing a mixture of (E)- and (Z)-1-propene-1-thiol.
-
Purify and separate the isomers using flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. The separation of E/Z isomers of vinyl compounds can often be achieved with careful column chromatography.[1][2][3] The less polar (E)-isomer is expected to elute before the more polar (Z)-isomer.
Spectroscopic Characterization
Spectroscopic techniques are paramount in the unambiguous identification and differentiation of the (E) and (Z) isomers of this compound. The key differences are observed in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for distinguishing between the two isomers, primarily based on the coupling constants between the vinylic protons.[4][5]
Table 1: Estimated ¹H NMR Spectroscopic Data for this compound Isomers (in CDCl₃)
| Proton Assignment | (E)-1-propene-1-thiol (trans) | (Z)-1-propene-1-thiol (cis) |
| H-1 (vinylic, attached to C1) | ~6.0 - 6.5 ppm (dq) | ~5.8 - 6.3 ppm (dq) |
| H-2 (vinylic, attached to C2) | ~5.5 - 6.0 ppm (dq) | ~5.3 - 5.8 ppm (dq) |
| -CH₃ (methyl) | ~1.8 - 2.0 ppm (d) | ~1.9 - 2.1 ppm (d) |
| -SH (thiol) | ~1.5 - 2.5 ppm (s, broad) | ~1.5 - 2.5 ppm (s, broad) |
| ³J(H-1, H-2) (coupling constant) | ~12 - 18 Hz | ~6 - 12 Hz |
Note: The chemical shifts are estimated based on typical values for vinylic protons adjacent to a sulfur atom. The key differentiating feature is the coupling constant (³J) between the two vinylic protons, which is significantly larger for the trans isomer.[6][7][8]
¹³C NMR spectroscopy provides further structural confirmation. The chemical shifts of the vinylic carbons are influenced by the stereochemistry.
Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound Isomers (in CDCl₃)
| Carbon Assignment | (E)-1-propene-1-thiol | (Z)-1-propene-1-thiol |
| C-1 (vinyl, attached to S) | ~125 - 135 ppm | ~123 - 133 ppm |
| C-2 (vinyl, attached to C3) | ~115 - 125 ppm | ~113 - 123 ppm |
| C-3 (-CH₃) | ~15 - 25 ppm | ~18 - 28 ppm |
Note: The chemical shifts are estimated based on typical values for vinyl carbons, with expected slight variations between the isomers.[9][10][11][12]
Infrared (IR) Spectroscopy
IR spectroscopy can provide information about the functional groups present and can sometimes be used to distinguish between cis and trans isomers based on the C-H out-of-plane bending vibrations.
Table 3: Estimated IR Absorption Frequencies for this compound Isomers
| Vibrational Mode | (E)-1-propene-1-thiol (trans) | (Z)-1-propene-1-thiol (cis) |
| S-H stretch | ~2550 - 2600 cm⁻¹ (weak) | ~2550 - 2600 cm⁻¹ (weak) |
| C=C stretch | ~1650 - 1680 cm⁻¹ (medium) | ~1640 - 1670 cm⁻¹ (medium) |
| =C-H out-of-plane bend | ~960 - 980 cm⁻¹ (strong) | ~675 - 730 cm⁻¹ (strong) |
Note: The most significant difference is expected in the =C-H out-of-plane bending region. The trans isomer typically shows a strong, characteristic band around 960-980 cm⁻¹, which is absent or shifted in the cis isomer.[13][14][15][16]
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for analyzing the volatile this compound isomers. While the mass spectra of the two isomers are expected to be very similar, their different boiling points and polarities should allow for their separation on a suitable GC column.
Expected Fragmentation Pattern: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 74. Common fragmentation pathways would include the loss of a hydrogen atom (M-1), a methyl radical (M-15), and a thiol radical (M-33).
Visualization of Characterization Workflow
The following diagram illustrates the logical workflow for the characterization of this compound isomers.
Signaling Pathways and Logical Relationships
The differentiation between the (E) and (Z) isomers is based on key spectroscopic parameters that arise from their distinct geometries.
Conclusion
The comprehensive characterization of (E)- and (Z)-1-propene-1-thiol isomers is achievable through a combination of targeted synthesis, chromatographic separation, and detailed spectroscopic analysis. The key differentiating features are the vicinal coupling constants in ¹H NMR and the out-of-plane C-H bending frequencies in IR spectroscopy. This guide provides the necessary theoretical framework and practical considerations for researchers to confidently identify and characterize these isomers, which is a prerequisite for understanding their chemical reactivity and biological significance.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [helda.helsinki.fi]
- 3. US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof - Google Patents [patents.google.com]
- 4. iq.usp.br [iq.usp.br]
- 5. Solved Coupling constants can be used to determine if the | Chegg.com [chegg.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. che.hw.ac.uk [che.hw.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Infrared Spectrometry [www2.chemistry.msu.edu]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
Gas-Phase Generation of 1-Propene-1-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the gas-phase generation of 1-propene-1-thiol, a reactive sulfur-containing organic compound of interest in various chemical synthesis and pharmaceutical development applications. This document outlines the primary synthesis methodology, experimental considerations, and available data, offering a valuable resource for researchers in the field.
Introduction
This compound (CH₃CH=CHSH), a constitutional isomer of the more common allyl mercaptan (2-propene-1-thiol), is a vinyl thiol that has garnered interest due to its potential as a reactive intermediate in organic synthesis. Its gas-phase generation is of particular importance for studies requiring high-purity, solvent-free samples, and for applications in gas-phase reaction kinetics and mechanistic investigations. The primary method for the gas-phase synthesis of this compound is the photochemical addition of hydrogen sulfide (H₂S) to propyne (methylacetylene).
Gas-Phase Synthesis via Photochemical Addition
The most documented method for generating this compound in the gas phase is the ultraviolet (UV) light-induced addition of hydrogen sulfide to propyne. While this reaction can also be performed in the liquid phase at low temperatures, the gas-phase route offers a pathway to a solvent-free product, which is advantageous for specific research applications.
Reaction Mechanism and Stoichiometry
The overall reaction is as follows:
CH₃C≡CH + H₂S --(UV light)--> CH₃CH=CHSH
The reaction proceeds via a free-radical chain mechanism initiated by the photolysis of hydrogen sulfide.
Logical Reaction Pathway
Caption: Photochemical addition of H₂S to propyne.
Experimental Considerations
Detailed experimental protocols for the gas-phase synthesis of this compound are not extensively published, and yields are reported to be lower than in the liquid phase, with a higher propensity for secondary reactions. However, based on general knowledge of gas-phase photochemical reactions, the following experimental parameters are critical:
-
Reactant Partial Pressures: The partial pressures of propyne and hydrogen sulfide will influence the reaction rate and the formation of byproducts. An excess of hydrogen sulfide is typically used to favor the desired addition reaction and suppress polymerization of propyne.
-
Light Source: A UV light source with an emission spectrum that overlaps with the absorption spectrum of hydrogen sulfide is required. Low-pressure mercury lamps, which emit strongly at 253.7 nm, are a common choice for such reactions. The intensity of the light source will directly affect the rate of initiation and, consequently, the overall reaction rate.
-
Reaction Vessel: The reactor should be constructed from a material that is transparent to the UV radiation being used, such as quartz. The geometry of the reactor will influence the light path length and the surface-to-volume ratio, which can affect the rates of heterogeneous reactions.
-
Temperature and Pressure: The reaction is typically carried out at or near room temperature. The total pressure in the system will affect the collision frequency of the reactants and the residence time in the reactor.
-
Flow Rate: In a flow-through system, the flow rates of the reactant gases determine the residence time in the illuminated zone of the reactor, which is a critical parameter for optimizing the yield and minimizing the formation of secondary products.
A generalized experimental workflow is depicted below.
Experimental Workflow for Gas-Phase Synthesis
Caption: Generalized workflow for gas-phase synthesis.
Quantitative Data
Quantitative data for the gas-phase synthesis of this compound is scarce in the literature. The following table summarizes the key parameters of interest for which specific values would need to be determined experimentally.
| Parameter | Value | Notes |
| Reactants | Propyne, Hydrogen Sulfide | High purity gases are recommended. |
| Wavelength | Typically 253.7 nm | From a low-pressure mercury lamp. |
| Temperature | Ambient | To minimize thermal side reactions. |
| Pressure | Variable (e.g., 1-100 Torr) | Affects collision frequency and residence time. |
| Reactant Ratio | H₂S in excess | To favor thiol formation over polymerization. |
| Yield | Lower than liquid phase | Specific values are not well-documented. |
| Quantum Yield | Not reported | Would require careful actinometry to determine. |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted for condensed phase)
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constants (J) (Hz) |
| ¹H NMR | |||
| -SH | 1.0 - 2.0 | Doublet of quartets | J(H,H_vinyl), J(H,H_methyl) |
| =CH-SH | 5.5 - 6.5 | Doublet of quartets | J(H,H_vinyl), J(H,H_methyl) |
| =CH-CH₃ | 5.0 - 6.0 | Doublet of quartets | J(H,H_vinyl), J(H,H_methyl) |
| -CH₃ | 1.8 - 2.2 | Doublet | J(H,H_vinyl) |
| ¹³C NMR | |||
| C=C-SH | 110 - 130 | ||
| C=C-CH₃ | 120 - 140 | ||
| -CH₃ | 15 - 25 |
Mass Spectrometry (Predicted)
The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 74. Key fragmentation pathways would likely involve the loss of a hydrogen atom, a methyl radical, and a thiyl radical.
| m/z | Proposed Fragment |
| 74 | [CH₃CH=CHSH]⁺ (Molecular Ion) |
| 73 | [M - H]⁺ |
| 59 | [M - CH₃]⁺ |
| 41 | [M - SH]⁺ |
Rotational and Vibrational Spectroscopy
The rotational and vibrational spectra of this compound in the gas phase would provide detailed information about its molecular structure, conformation, and vibrational modes. These spectra would be complex due to the presence of multiple rotational isomers (s-cis and s-trans conformers) and the various vibrational degrees of freedom. High-resolution infrared or microwave spectroscopy would be required to resolve the fine structure of these spectra.
Alternative Synthesis Routes
An alternative, though less explored, method for the gas-phase generation of this compound involves the reaction of singlet sulfur atoms, S(¹D), with propene. This reaction is highly exothermic and can lead to the formation of various isomers, including this compound. The experimental setup for such a reaction would typically involve the photolysis of a sulfur atom precursor, such as carbonyl sulfide (OCS), in the presence of propene in a flow reactor. Product analysis would require sensitive techniques like mass spectrometry to differentiate between the isomeric products.
Reaction with Singlet Sulfur Atoms
Caption: Reaction of singlet sulfur with propene.
Conclusion
The gas-phase generation of this compound presents a viable, albeit challenging, method for obtaining this reactive molecule in a solvent-free environment. The photochemical addition of hydrogen sulfide to propyne is the most direct route, though it requires careful optimization of experimental parameters to maximize yield and purity. Further research is needed to fully characterize the gas-phase synthesis and the spectroscopic properties of this compound. This guide provides a foundational understanding for researchers and professionals seeking to explore the chemistry and applications of this intriguing organosulfur compound.
An In-depth Technical Guide on the Stability and Degradation Pathways of 1-Propene-1-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the stability and degradation pathways of 1-propene-1-thiol. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds and general chemical principles to predict its behavior. It is intended to serve as a foundational resource for researchers initiating studies on this compound, offering theoretical frameworks and practical experimental methodologies.
Introduction to this compound
This compound is a volatile organosulfur compound belonging to the class of thioenols.[1] Thioenols are characterized by a carbon-carbon double bond with a thiol group attached to one of the sp²-hybridized carbon atoms.[1] These compounds are known for their high reactivity and tendency to undergo tautomerization. Understanding the stability and degradation of this compound is crucial for applications where it may be present, such as in flavor chemistry, atmospheric sciences, and as a potential impurity or metabolite in pharmaceutical products.
Intrinsic Stability: Thione-Enethiol Tautomerism
A primary factor governing the intrinsic stability of this compound is its existence in equilibrium with its tautomeric form, propanethial (the "thione" form). This equilibrium is analogous to the well-known keto-enol tautomerism.[2][3]
dot
Caption: Thione-enethiol tautomerism of this compound.
Generally, for simple aliphatic aldehydes and ketones, the keto form is thermodynamically more stable than the enol form.[4] By analogy, it is expected that the thione form (propanethial) of this compound is also the more stable tautomer. However, the position of the equilibrium can be influenced by several factors:
-
Solvent: Polar solvents can stabilize the more polar thione form, while nonpolar solvents may favor the enethiol form through intramolecular hydrogen bonding.[5]
-
Temperature: The effect of temperature on the equilibrium position depends on the thermodynamics of the tautomerization.[5]
-
pH: Both acid and base can catalyze the interconversion between the two tautomers.[2]
The enethiol form is generally more reactive towards electrophiles at the alpha-carbon, while the thione form's reactivity is centered on the thiocarbonyl group.
Predicted Degradation Pathways
Based on the functional groups present (a thiol and a carbon-carbon double bond), several degradation pathways can be postulated for this compound.
Oxidation of the Thiol Group
The thiol group is susceptible to oxidation by various oxidizing agents, including atmospheric oxygen and reactive oxygen species (ROS).[6][7] The oxidation can proceed through several stages, leading to a variety of degradation products.
dot
Caption: Proposed oxidative degradation pathway of the thiol group in this compound.
-
Dimerization to Disulfide: Mild oxidizing agents can lead to the formation of a disulfide.[8][9]
-
Formation of Sulfur Oxyacids: Stronger oxidizing agents can further oxidize the thiol to sulfenic, sulfinic, and ultimately sulfonic acids.[9][10]
Reactions Involving the Double Bond
The carbon-carbon double bond in this compound is a site of potential reactivity, particularly for radical-mediated reactions.
-
Thiol-Ene Reaction: In the presence of a radical initiator or upon exposure to UV light, a thiol can add across a double bond. This could lead to polymerization or the formation of adducts if other unsaturated species are present.
-
Oxidation of the Double Bond: Strong oxidizing agents could also lead to the cleavage of the double bond, forming smaller carbonyl compounds and sulfur-containing acids.
dot
Caption: Potential degradation pathways involving the double bond of this compound.
Quantitative Stability Data (Illustrative)
| Compound | Storage Temperature (°C) | Container | Time (hours) | Recovery (%) | Reference |
| Hydrogen Sulfide | 30 | Tedlar Bag | 24 | 50-54 | [11] |
| Methanethiol | 20 | Tedlar Bag | 24 | 80-93 | [11] |
| Ethanethiol | 20 | Tedlar Bag | 24 | 79-95 | [11] |
| Dimethyl Sulfide | 20 | Tedlar Bag | 24 | 83-103 | [11] |
| 1-Butanethiol | 30 | Tedlar Bag | 24 | 61-73 | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability and degradation of this compound.
Protocol for Stability Assessment under Various Conditions
Objective: To determine the stability of this compound under different temperature, pH, and light conditions.
Materials:
-
This compound standard
-
Buffers of various pH (e.g., pH 4, 7, 9)
-
Organic solvent (e.g., acetonitrile or methanol, HPLC grade)
-
Incubators/water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)
-
Photostability chamber
-
Amber and clear glass vials
-
HPLC or GC-MS system
Procedure:
-
Prepare stock solutions of this compound in an appropriate solvent.
-
For each condition (a specific pH, temperature, and light condition), prepare replicate samples by spiking a known amount of the stock solution into the respective buffer or solvent in both amber and clear vials.
-
For temperature stability, place the vials in incubators at the set temperatures.
-
For photostability, place the clear vials in a photostability chamber, and wrap the amber vials in aluminum foil to serve as dark controls.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Immediately analyze the concentration of this compound remaining in the sample using a validated analytical method (e.g., HPLC or GC-MS).
-
Plot the concentration of this compound versus time for each condition to determine the degradation kinetics and half-life.
dot
Caption: Experimental workflow for assessing the stability of this compound.
Protocol for Identification of Degradation Products
Objective: To identify the major degradation products of this compound under forced degradation conditions.
Materials:
-
This compound
-
Oxidizing agent (e.g., hydrogen peroxide)
-
Acidic solution (e.g., 0.1 M HCl)
-
Basic solution (e.g., 0.1 M NaOH)
-
High-resolution mass spectrometer (e.g., LC-MS/MS or GC-TOF-MS)
Procedure:
-
Subject this compound to forced degradation by treating it with an oxidizing agent, acid, and base in separate experiments. Heat may be applied to accelerate degradation.
-
After a set period, neutralize the acidic and basic samples.
-
Analyze the stressed samples using a high-resolution mass spectrometer to obtain accurate mass data for the parent compound and any new peaks that appear.
-
Use the accurate mass data to propose elemental compositions for the degradation products.
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the degradation products.
-
Elucidate the structures of the degradation products by interpreting the fragmentation patterns and comparing them with known fragmentation behaviors of related sulfur compounds.
dot
Caption: Workflow for the identification of this compound degradation products.
Conclusion
While direct experimental data on the stability and degradation of this compound is limited, this guide provides a robust theoretical framework and practical methodologies for its investigation. The intrinsic stability is likely dominated by thione-enethiol tautomerism, with the thione form being thermodynamically favored. The primary degradation pathways are predicted to be oxidation of the thiol group and reactions involving the carbon-carbon double bond. The provided experimental protocols offer a starting point for researchers to quantitatively assess the stability and identify the degradation products of this reactive molecule. Further research is needed to generate specific data for this compound to validate these predictions and fully characterize its chemical behavior.
References
- 1. echemi.com [echemi.com]
- 2. fiveable.me [fiveable.me]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ROLE OF THIOLS IN OXIDATIVE STRESS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Stability of volatile sulfur compounds (VSCs) in sampling bags - impact of temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sulfur Compound Stability in Air Sampling Canisters: How Fill Gas Choice Affects Method Accuracy [restek.com]
- 14. apps.nelac-institute.org [apps.nelac-institute.org]
- 15. chromservis.eu [chromservis.eu]
Methodological & Application
Application Notes and Protocols for 1-Propene-1-thiol and Related Vinyl Thiols in Organic Synthesis
Disclaimer: Direct experimental data and established protocols for the specific use of 1-propene-1-thiol as a reagent in organic synthesis are limited in publicly available scientific literature. The following application notes and protocols are based on the general reactivity of vinyl thiols and related thiol compounds. These are intended to serve as a foundational guide for researchers and should be adapted and optimized for specific experimental contexts.
Introduction to Vinyl Thiols in Organic Synthesis
Vinyl thiols, such as this compound, are versatile reagents in organic synthesis due to the presence of two key functional groups: a nucleophilic thiol and a reactive carbon-carbon double bond. This dual reactivity allows for a range of transformations, making them valuable building blocks for the synthesis of complex organosulfur compounds. Thiols, in general, are known for their strong nucleophilicity and their ability to participate in various reactions, including nucleophilic substitution and addition reactions.[1][2][3] The vinyl group, on the other hand, can undergo electrophilic and radical additions, as well as participate in pericyclic reactions.
Potential Applications of this compound
Based on the known chemistry of thiols and alkenes, this compound can be envisioned as a reagent in several key synthetic transformations:
-
Thiol-Ene "Click" Reactions: The vinyl group can readily participate in radical-mediated thiol-ene reactions, a cornerstone of "click" chemistry. This allows for the efficient and stereoselective formation of carbon-sulfur bonds under mild conditions.
-
Michael Addition (Thia-Michael Addition): As a potent nucleophile, the thiol group can undergo conjugate addition to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of new carbon-sulfur bonds in a 1,4-fashion.[4]
-
Precursor to Propanethial S-oxide: this compound is a known tautomer of propanethial, which can be oxidized to propanethial S-oxide, the lachrymatory factor in onions. While not a synthetic application in itself, understanding this equilibrium is crucial for handling and utilizing the reagent.
-
Synthesis of Heterocycles: The dual functionality of this compound makes it a potential precursor for the synthesis of various sulfur-containing heterocyclic compounds, such as thiophenes and thiazoles, through cycloaddition or condensation reactions.
-
Nucleophilic Substitution Reactions: The thiolate anion, generated by deprotonation of the thiol, is an excellent nucleophile for SN2 reactions with alkyl halides, epoxides, and other electrophiles, leading to the formation of thioethers.[1][3]
Experimental Protocols
The following are generalized protocols for key reactions involving a vinyl thiol like this compound. Caution: Thiols are often volatile and possess strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Radical-Mediated Thiol-Ene Reaction
This protocol describes the addition of a thiol to an alkene, a reaction that can be adapted for the use of this compound as the "ene" component.
Reaction Scheme:
Materials:
-
This compound (or a suitable alkene)
-
Thiol of choice (e.g., thiophenol)
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN, or a photoinitiator)
-
Anhydrous, degassed solvent (e.g., toluene, THF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alkene (1.0 equiv) and the thiol (1.2 equiv) in the chosen solvent.
-
Add the radical initiator (0.05 - 0.1 equiv).
-
If using a photoinitiator, irradiate the reaction mixture with a UV lamp (e.g., 365 nm). If using a thermal initiator like AIBN, heat the reaction mixture to an appropriate temperature (e.g., 70-80 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Data Presentation:
| Reactant A | Reactant B | Initiator | Solvent | Temp/Light | Yield (%) | Reference |
| Alkene | Thiol | AIBN | Toluene | 80 °C | >90 | General Protocol |
| Alkene | Thiol | Photoinitiator | THF | UV (365 nm) | >95 | General Protocol |
Protocol 2: Base-Catalyzed Thia-Michael Addition
This protocol outlines the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound.
Reaction Scheme:
Materials:
-
This compound
-
α,β-Unsaturated carbonyl compound (e.g., methyl vinyl ketone)
-
Base catalyst (e.g., triethylamine, DBU)
-
Solvent (e.g., dichloromethane, acetonitrile)
Procedure:
-
To a solution of the α,β-unsaturated carbonyl compound (1.0 equiv) in the chosen solvent, add this compound (1.1 equiv).
-
Add the base catalyst (0.1 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Data Presentation:
| Thiol | Michael Acceptor | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Methyl vinyl ketone | Triethylamine | DCM | 2 | ~90 | General Protocol |
| Thiophenol | Cyclohexenone | DBU | Acetonitrile | 1 | >95 | General Protocol |
Visualizations
Logical Relationship of this compound Reactivity
Caption: Reactivity and applications of this compound.
Experimental Workflow for Thiol-Ene Reaction
Caption: Workflow for a typical thiol-ene reaction.
References
Application Notes and Protocols for Thiol-Ene Click Chemistry with 1-Propene-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of 1-propene-1-thiol in thiol-ene click chemistry. Thiol-ene reactions are prized for their high efficiency, stereoselectivity, and mild reaction conditions, making them a valuable tool in drug development, materials science, and bioconjugation.[1][2] These notes cover both radical-initiated and base-catalyzed thiol-ene reactions, offering generalized protocols that can be adapted for specific research applications. Due to the limited availability of specific literature on this compound, this guide draws upon established principles of thiol-ene chemistry with analogous aliphatic thiols.
Introduction to Thiol-Ene Click Chemistry
Thiol-ene "click" chemistry describes the reaction between a thiol (R-SH) and an alkene (an "ene") to form a thioether.[1][3] This reaction is known for its reliability, high yields, and minimal byproducts, fitting the criteria of a "click" reaction.[2] The reaction can proceed via two primary mechanisms: a free-radical addition or a nucleophilic Michael addition.[1][3]
-
Radical-Initiated Thiol-Ene Reaction: This pathway is typically initiated by light (photo-initiation) or heat in the presence of a radical initiator.[1][3] It proceeds via a step-growth mechanism, leading to an anti-Markovnikov addition product.[1]
-
Base-Catalyzed Thiol-Ene (Michael Addition): In the presence of a base, the thiol is deprotonated to form a nucleophilic thiolate anion. This anion then attacks an electron-poor alkene in a conjugate addition reaction.[3]
This compound as a Reagent:
Reaction Mechanisms
Radical-Initiated Thiol-Ene Addition
The radical-initiated reaction proceeds through a three-stage mechanism: initiation, propagation, and termination.
Caption: Radical-initiated thiol-ene reaction mechanism.
Base-Catalyzed Thiol-Ene Michael Addition
This mechanism is initiated by the deprotonation of the thiol to form a thiolate, which then acts as a nucleophile.
Caption: Base-catalyzed thiol-ene Michael addition mechanism.
Experimental Protocols
Safety Precautions: this compound is expected to be flammable and have a strong, unpleasant odor, similar to its saturated analog, 1-propanethiol.[4] All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Protocol 1: Photoinitiated Radical Thiol-Ene Reaction
This protocol describes a general procedure for the photoinitiated coupling of this compound with an alkene.
Materials:
-
This compound
-
Alkene of choice (e.g., N-vinylpyrrolidone, allyl ether, norbornene)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Round-bottom flask or quartz reaction vessel
-
Magnetic stirrer and stir bar
-
UV lamp (e.g., 365 nm)
-
Syringes and needles for inert atmosphere techniques
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve the alkene (1.0 eq) and the photoinitiator (0.01-0.05 eq) in the chosen solvent.
-
Degas the solution by bubbling with an inert gas for 15-30 minutes to remove dissolved oxygen, which can quench the radical reaction.
-
Under a positive pressure of inert gas, add this compound (1.0-1.2 eq) to the reaction mixture.
-
Stir the mixture at room temperature and irradiate with a UV lamp. The distance of the lamp from the reaction vessel should be kept consistent.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired thioether.
Protocol 2: Base-Catalyzed Thiol-Ene Michael Addition
This protocol is suitable for the reaction of this compound with electron-deficient alkenes (e.g., acrylates, maleimides).
Materials:
-
This compound
-
Electron-deficient alkene (e.g., methyl acrylate, N-phenylmaleimide)
-
Base catalyst (e.g., triethylamine (TEA), 1,8-diazabicycloundec-7-ene (DBU))
-
Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve the electron-deficient alkene (1.0 eq) in the chosen solvent.
-
Add this compound (1.0-1.2 eq) to the solution.
-
Add the base catalyst (0.1-1.0 eq) dropwise to the stirred solution at room temperature. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or NMR spectroscopy.
-
Upon completion, quench the reaction by adding a mild acid (e.g., saturated aqueous ammonium chloride solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for thiol-ene reactions based on literature for analogous thiols. These values should be used as a starting point for optimization with this compound.
| Parameter | Radical-Initiated Reaction | Base-Catalyzed Michael Addition |
| Typical Alkenes | Norbornenes, Allyl ethers, Vinyl ethers | Acrylates, Maleimides, Acrylonitriles |
| Initiator/Catalyst | DMPA, Irgacure series | Triethylamine, DBU, Phosphines |
| Solvent | DCM, THF, Acetonitrile | DCM, Acetonitrile, DMF |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | Minutes to a few hours | Seconds to a few hours |
| Typical Yields | > 90% | > 90% |
Reaction kinetics are highly dependent on the specific thiol and alkene used. For instance, thiol-norbornene reactions are known to be very rapid.[5]
Experimental Workflow
The following diagram illustrates a general workflow for conducting and analyzing a thiol-ene reaction with this compound.
Caption: General experimental workflow for thiol-ene reactions.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion (Radical Reaction) | - Oxygen inhibition- Insufficient UV irradiation- Inactive photoinitiator | - Ensure thorough degassing- Increase irradiation time or decrease distance to UV source- Use a fresh batch of photoinitiator |
| Low or no conversion (Michael Addition) | - Base is too weak- Alkene is not sufficiently electron-deficient | - Use a stronger base (e.g., DBU)- This mechanism is not suitable for electron-rich alkenes |
| Side product formation | - Homopolymerization of the alkene- Disulfide formation from the thiol | - Adjust stoichiometry (slight excess of thiol)- Ensure inert atmosphere for radical reactions |
| Difficulty in purification | - Similar polarity of starting materials and product | - Optimize chromatography solvent system- Consider derivatization for easier separation |
Conclusion
The thiol-ene click reaction is a powerful and versatile tool for chemical synthesis. While specific protocols for this compound are not widely reported, the generalized procedures and principles outlined in this document provide a solid foundation for researchers to develop and optimize their own applications. Careful consideration of the reaction mechanism, appropriate choice of reagents and conditions, and diligent monitoring will lead to successful outcomes in the synthesis of novel thioether compounds.
References
Application Notes and Protocols for Polymer Surface Modification Using 1-Propene-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of polymer surfaces is a critical step in advancing materials for biomedical applications, including medical devices, drug delivery systems, and tissue engineering scaffolds. Surface properties such as wettability, biocompatibility, and chemical reactivity dictate the interaction of a material with its biological environment. Thiol-ene "click" chemistry has emerged as a highly efficient and versatile method for surface functionalization due to its high reaction rates, specificity, and ability to proceed under mild conditions.[1][2][3][4] This document provides detailed application notes and protocols for the surface modification of common polymers using 1-propene-1-thiol, a readily available thiol-containing molecule.
The radical-mediated addition of a thiol group across a double bond (ene) allows for the covalent attachment of this compound to polymer surfaces that have been pre-functionalized with alkene groups. This modification can be used to alter surface polarity, introduce reactive handles for further functionalization, or enhance biocompatibility.
Key Applications
-
Improving Biocompatibility: Modification of polymer surfaces can reduce non-specific protein adsorption and improve cell adhesion and proliferation.
-
Drug Delivery: Functionalized surfaces can be used to covalently attach drug molecules for controlled release applications.
-
Biosensors: The introduction of thiol groups can serve as an anchor point for the immobilization of biomolecules such as enzymes and antibodies.
-
Tissue Engineering: Modified scaffolds can present biochemical cues to guide cell behavior and tissue regeneration.
Experimental Protocols
Due to a lack of specific literature detailing the use of this compound for the surface modification of polymers, the following protocols are based on established principles of thiol-ene chemistry. Researchers should optimize these protocols for their specific polymer and application.
Protocol 1: Surface Modification of Alkene-Functionalized Polystyrene
This protocol describes the modification of a polystyrene surface that has been pre-functionalized with vinyl groups.
Materials:
-
Vinyl-functionalized polystyrene substrate
-
This compound
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator
-
Anhydrous toluene
-
Ethanol
-
Deionized water
-
Nitrogen gas
-
UV lamp (365 nm)
Procedure:
-
Surface Cleaning:
-
Ultrasonically clean the vinyl-functionalized polystyrene substrate in ethanol for 15 minutes, followed by rinsing with deionized water.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Reaction Setup:
-
In a reaction vessel, prepare a solution of this compound (e.g., 10% v/v) and a photoinitiator (e.g., 1% w/v DMPA) in anhydrous toluene.
-
Place the cleaned polystyrene substrate in the reaction vessel.
-
Purge the vessel with nitrogen for 15 minutes to remove oxygen, which can inhibit the radical reaction.
-
-
UV-Initiated Thiol-Ene Reaction:
-
Expose the reaction vessel to UV light (365 nm) for a specified time (e.g., 30-60 minutes). The optimal exposure time should be determined experimentally.
-
Maintain the reaction under a nitrogen atmosphere.
-
-
Post-Reaction Cleaning:
-
Remove the substrate from the reaction solution.
-
Rinse the substrate thoroughly with toluene to remove unreacted reagents.
-
Ultrasonically clean the substrate in ethanol for 10 minutes.
-
Rinse with deionized water and dry under a stream of nitrogen.
-
-
Characterization:
-
Characterize the modified surface using techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
-
Protocol 2: Surface Activation and Modification of Poly(methyl methacrylate) (PMMA)
This protocol involves the introduction of alkene groups onto a PMMA surface, followed by reaction with this compound.
Materials:
-
PMMA substrate
-
Allyltrimethoxysilane
-
This compound
-
Photoinitiator (e.g., DMPA)
-
Toluene
-
Ethanol
-
Deionized water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Nitrogen gas
-
UV lamp (365 nm)
Procedure:
-
Surface Activation (Hydroxylation):
-
Carefully immerse the PMMA substrate in piranha solution for 1-5 minutes to introduce hydroxyl groups on the surface.
-
Rinse the substrate extensively with deionized water.
-
Dry the substrate under a stream of nitrogen.
-
-
Silanization (Alkene Functionalization):
-
Prepare a solution of allyltrimethoxysilane (e.g., 2% v/v) in toluene.
-
Immerse the hydroxylated PMMA substrate in the silane solution for 2-4 hours at room temperature.
-
Rinse the substrate with toluene and cure at 110°C for 30 minutes.
-
-
Thiol-Ene Reaction:
-
Follow steps 2-5 from Protocol 1, using the now alkene-functionalized PMMA substrate.
-
Data Presentation
Successful surface modification should result in measurable changes in surface properties. The following tables provide a template for presenting quantitative data. The values provided are hypothetical and for illustrative purposes.
Table 1: Water Contact Angle Measurements
| Polymer Substrate | Treatment | Contact Angle (°) |
| Polystyrene | Unmodified | 90 ± 2 |
| Polystyrene | Alkene-functionalized | 85 ± 3 |
| Polystyrene | This compound modified | 70 ± 2 |
| PMMA | Unmodified | 75 ± 2 |
| PMMA | Allyltrimethoxysilane treated | 70 ± 3 |
| PMMA | This compound modified | 60 ± 2 |
Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis
| Polymer Substrate | Treatment | C (%) | O (%) | S (%) |
| Polystyrene | Unmodified | 99 | <1 | 0 |
| Polystyrene | This compound modified | 90 | 2 | 8 |
| PMMA | Unmodified | 70 | 30 | 0 |
| PMMA | This compound modified | 65 | 28 | 7 |
Table 3: Atomic Force Microscopy (AFM) Surface Roughness Analysis
| Polymer Substrate | Treatment | Root Mean Square (RMS) Roughness (nm) |
| Polystyrene | Unmodified | 1.2 ± 0.2 |
| Polystyrene | This compound modified | 1.5 ± 0.3 |
| PMMA | Unmodified | 0.8 ± 0.1 |
| PMMA | This compound modified | 1.1 ± 0.2 |
Visualizations
References
- 1. istina.msu.ru [istina.msu.ru]
- 2. Selective and Reversible Binding of Thiol-Functionalized Biomolecules on Polymers Prepared via Chemical Vapor Deposition Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiol–ene chemistry for polymer coatings and surface modification – building in sustainability and performance - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Thioether Synthesis via Thiol-Ene Addition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioethers are a critical class of organosulfur compounds widely found in pharmaceuticals, natural products, and advanced materials.[1][2] Their synthesis is of significant interest in medicinal chemistry and drug development due to their unique physicochemical properties and biological activities.[1][2][3][4] The thiol-ene reaction, or hydrothiolation of alkenes, represents a powerful and atom-economical method for constructing carbon-sulfur bonds to yield thioethers.[5][6] This "click" chemistry approach is characterized by high yields, stereoselectivity, and mild reaction conditions, making it highly attractive for various applications, including the synthesis of complex molecules and polymers.[5]
This document provides detailed application notes and protocols for the synthesis of thioethers via the thiol-ene reaction, a process analogous to the conceptual addition of 1-propene-1-thiol to a double bond.
Reaction Mechanism: Radical Thiol-Ene Addition
The thiol-ene reaction can proceed through either a radical or a Michael-type addition mechanism. The radical-mediated pathway is more common and versatile, typically initiated by light, heat, or a radical initiator.[5] The reaction proceeds via an anti-Markovnikov addition of the thiol to the alkene, yielding the linear thioether.[5][6]
Caption: Radical mechanism of the anti-Markovnikov thiol-ene reaction.
Applications in Drug Development
Thioethers are integral scaffolds in a significant number of FDA-approved drugs.[1] Their incorporation into drug candidates can enhance metabolic stability, improve pharmacokinetic profiles, and introduce specific biological activities.[2] Notably, the thioether linkage can be designed to be responsive to reactive oxygen species (ROS), which are often upregulated in cancer cells. This allows for the development of smart drug delivery systems where the thioether is oxidized to a sulfoxide or sulfone, triggering drug release specifically at the target site.[4]
Caption: Role of thioethers as ROS-responsive linkers in drug delivery.
Experimental Protocols
The following protocols are generalized examples for the synthesis of thioethers via thiol-ene reactions. Optimization of reaction conditions, including catalyst/initiator loading, solvent, and temperature, may be necessary for specific substrates.
Protocol 1: Photocatalytic Thiol-Ene Reaction Using Visible Light
This protocol describes a mild and efficient method for the anti-Markovnikov hydrothiolation of alkenes using a bismuth oxide photocatalyst and visible light.[7]
Materials:
-
Alkene (1.0 mmol)
-
Thiol (1.2 mmol)
-
Bismuth oxide (Bi₂O₃) (0.02 mmol, 2 mol%)
-
Bromotrichloromethane (BrCCl₃) (0.1 mmol, 10 mol%)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (2 mL)
-
Visible light source (e.g., household compact fluorescent lamp)
-
Reaction vessel (e.g., borosilicate glass vial) with a magnetic stir bar
Procedure:
-
To the reaction vessel, add the alkene, thiol, bismuth oxide, and bromotrichloromethane.
-
Add the solvent (DMF or DMSO) and seal the vessel.
-
Place the reaction vessel approximately 5-10 cm from the visible light source.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the catalyst and solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for a photocatalytic thiol-ene reaction.
Protocol 2: Catalyst-Free Hydrothiolation of Alkenes in Water
This protocol outlines a green chemistry approach for the anti-Markovnikov addition of thiols to alkenes in water, promoted by purple light, without the need for a catalyst.
Materials:
-
Alkene (1.0 mmol)
-
Thiophenol (1.6 mmol)
-
Degassed Water (H₂O) (5 mL)
-
Reaction vessel (e.g., quartz tube) with a magnetic stir bar
-
Purple LED light source
Procedure:
-
Add the alkene and thiophenol to the reaction vessel containing degassed water.
-
Seal the vessel and place it in proximity to the purple LED light source.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, extract the reaction mixture with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Data Presentation: Thiol-Ene Reaction Yields
The following tables summarize representative yields for the synthesis of various thioethers via thiol-ene reactions under different conditions.
Table 1: Photocatalytic Hydrothiolation of Various Alkenes with Thiols [7]
| Alkene | Thiol | Product | Yield (%) |
| 1-Octene | Thiophenol | 1-(Phenylthio)octane | >95 |
| Styrene | 1-Dodecanethiol | 2-(Dodecylthio)ethylbenzene | >95 |
| Cyclohexene | Thiophenol | Phenyl(cyclohexyl)sulfane | >95 |
| N-allyl-N-tosyl-aniline | Benzyl mercaptan | N-(3-(benzylthio)propyl)-N-tosylaniline | 90 |
Table 2: Catalyst-Free Hydrothiolation in Water vs. Dichloromethane
| Alkene | Solvent | Product | Yield (%) |
| Hexadec-1-ene | H₂O | 1-(Phenylthio)hexadecane | 98 |
| Hexadec-1-ene | CH₂Cl₂ | 1-(Phenylthio)hexadecane | 99 |
| Pent-1-ene | H₂O | 1-(Phenylthio)pentane | 99 |
| Cyclohexene | H₂O | Phenyl(cyclohexyl)sulfane | 95 |
| 4-Cyanostyrene | H₂O | 4-(2-(Phenylthio)ethyl)benzonitrile | 92 |
Conclusion
The thiol-ene reaction is a highly efficient and versatile method for the synthesis of thioethers, offering significant advantages in terms of yield, selectivity, and mild reaction conditions. These protocols and application notes provide a solid foundation for researchers and drug development professionals to utilize this powerful "click" reaction in their synthetic endeavors. The ability to fine-tune reaction parameters and the broad functional group tolerance make the thiol-ene reaction an indispensable tool in modern organic and medicinal chemistry.
References
- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 6. Radical Addition to Unsaturated Bonds –Thiol Ene/Yne Reactions - Wordpress [reagents.acsgcipr.org]
- 7. Visible-Light-Driven Photocatalytic Initiation of Radical Thiol-Ene Reactions Using Bismuth Oxide [organic-chemistry.org]
Application Notes and Protocols for Radical-Initiated Hydrothiolation of 1-Propene-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The radical-initiated hydrothiolation of alkenes, often referred to as the thiol-ene reaction, is a powerful and versatile transformation in organic synthesis. This reaction proceeds via a free-radical chain mechanism, typically affording the anti-Markovnikov addition product with high yields and stereoselectivity.[1][2] The reaction is renowned for its "click chemistry" characteristics, including operational simplicity, mild reaction conditions, high atom economy, and tolerance to a wide range of functional groups.[1]
While the hydrothiolation of simple alkenes is well-documented, the reactivity of 1-propene-1-thiol, an enethiol, in such reactions is a specialized area. The presence of a thiol group directly attached to the double bond presents unique reactivity considerations. The radical addition of a second thiol molecule to this compound is anticipated to produce a 1,2-dithioether, a valuable structural motif in medicinal chemistry and materials science. Organosulfur compounds are integral to numerous pharmaceuticals and biologically active molecules.[1]
This protocol outlines a generalized procedure for the radical-initiated hydrothiolation of this compound. The method can be initiated using thermal initiators, such as azobisisobutyronitrile (AIBN), or through photochemical means.[2] The anti-Markovnikov selectivity of the radical addition is expected to yield 1,2-propanedithiol derivatives. This methodology provides a potential route for the synthesis of novel dithio-compounds for applications in drug discovery and development, offering access to compounds with potential biological activity.
Key Features:
-
High Efficiency: Thiol-ene reactions are known for their high conversion rates.
-
Anti-Markovnikov Selectivity: The radical mechanism favors the formation of the linear dithioether product.[1][2]
-
Mild Conditions: The reaction can often be carried out at moderate temperatures and under inert atmosphere.
-
Functional Group Tolerance: Radical hydrothiolation is compatible with a variety of functional groups, making it suitable for complex molecule synthesis.
Experimental Protocols
General Protocol for Radical-Initiated Hydrothiolation of this compound with Ethanethiol using a Thermal Initiator
This protocol describes a representative experiment for the addition of ethanethiol to this compound.
Materials:
-
This compound
-
Ethanethiol
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous and degassed solvent (e.g., toluene or THF)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Solvent and Reagent Addition: Add anhydrous and degassed solvent (e.g., toluene, 0.5 M concentration with respect to this compound). Add ethanethiol (1.1 equivalents).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (N₂ or Ar) for 15-20 minutes to remove any dissolved oxygen, which can interfere with radical reactions.
-
Initiator Addition: Under a positive pressure of inert gas, add the radical initiator, AIBN (0.05 - 0.1 equivalents).
-
Reaction: Heat the reaction mixture to 70-80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1,2-bis(ethylthio)propane.
Data Presentation
The following table summarizes hypothetical quantitative data for the proposed reaction, based on typical yields and reaction times for radical thiol-ene reactions.
| Entry | Thiol | Initiator (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethanethiol | AIBN (5) | Toluene | 75 | 4 | 92 |
| 2 | Propanethiol | AIBN (5) | THF | 70 | 5 | 89 |
| 3 | Thiophenol | AIBN (10) | Dioxane | 80 | 6 | 85 |
Visualizations
Reaction Workflow
Caption: Experimental workflow for the radical-initiated hydrothiolation.
Radical Reaction Mechanism
Caption: General mechanism for radical-initiated hydrothiolation.
References
Application Note & Protocol: Base-Catalyzed Thiol-Michael Addition of 1-Propene-1-thiol
Introduction
The Thiol-Michael addition, a subset of the broader Michael reaction, is a powerful and highly efficient covalent reaction in organic chemistry. This reaction involves the conjugate addition of a thiol to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. The reaction proceeds with high atom economy and often under mild, biocompatible conditions, making it a staple in bioconjugation, materials science, and drug discovery. In drug development, the Thiol-Michael addition is particularly relevant for the design of covalent inhibitors, where a targeted cysteine residue on a protein acts as the thiol donor.
This document provides a detailed protocol for the base-catalyzed Michael addition of 1-propene-1-thiol to an α,β-unsaturated ketone. This compound is a reactive thiol that requires careful handling. The protocol outlines the general procedure, reaction monitoring, and product purification.
Reaction Principle
The base-catalyzed Thiol-Michael addition proceeds via a two-step mechanism. First, a base abstracts the acidic proton from the thiol (pKa ~10-11) to generate a highly nucleophilic thiolate anion. This thiolate then attacks the β-carbon of the α,β-unsaturated system, leading to the formation of an enolate intermediate. Finally, the enolate is protonated by the conjugate acid of the base or a proton source in the reaction mixture to yield the final thioether product.
Application of 2-Propene-1-thiol in Materials Science: A Practical Alternative to 1-Propene-1-thiol
Note: Direct applications of 1-propene-1-thiol in materials science are not well-documented in publicly available literature. This document focuses on its readily available and more commonly used isomer, 2-propene-1-thiol (allyl mercaptan) , as a practical alternative for similar applications. The protocols and data presented herein pertain to allyl mercaptan.
Application Notes
Allyl mercaptan is a versatile building block in materials science, primarily utilized for its dual functionality: a terminal alkene group that can participate in "click" chemistry reactions, such as thiol-ene polymerizations, and a thiol group that readily forms strong bonds with noble metal surfaces. This unique combination makes it a valuable monomer for polymer synthesis, a coupling agent for surface modification, and a capping agent for nanoparticle functionalization.
Key applications include:
-
Polymer Synthesis: Allyl mercaptan can undergo self-addition polymerization under free-radical conditions to form polythioethers. These polymers are of interest for applications requiring high refractive index materials, specialty elastomers, and adhesives. The presence of both thiol and ene functionalities in the same molecule allows for the formation of linear or crosslinked polymers depending on the reaction conditions.
-
Surface Modification: The thiol group of allyl mercaptan provides a robust anchor to metal surfaces like gold and copper. This allows for the creation of self-assembled monolayers (SAMs) that can alter the surface properties, such as wettability and corrosion resistance. The terminal allyl group of the bound mercaptan then presents a reactive handle for further functionalization, for example, by grafting polymers or biomolecules to the surface.
-
Nanoparticle Functionalization: Allyl mercaptan serves as an effective capping agent in the synthesis of nanoparticles, particularly gold nanoparticles (AuNPs). It controls the particle size during synthesis and provides a functional surface for subsequent conjugation with other molecules. The allyl groups on the nanoparticle surface can be used to attach targeting ligands for biomedical applications or to incorporate the nanoparticles into polymer matrices.
-
Plasma Polymerization: Allyl mercaptan can be used as a precursor in plasma polymerization to deposit thin films rich in thiol groups. These functional coatings are valuable in biomedical applications for the immobilization of proteins and other bioactive molecules.
Experimental Protocols
I. Polymerization of Allyl Mercaptan to Polythioethers
This protocol describes the free-radical initiated polymerization of allyl mercaptan.
Materials:
-
Allyl mercaptan (2-propene-1-thiol)
-
Free radical initiator (e.g., azobisisobutyronitrile - AIBN)
-
Solvent (e.g., toluene)
-
Nitrogen gas source
-
Reaction vessel with a condenser and magnetic stirrer
-
Heating mantle
-
Vacuum line
Procedure:
-
Purify allyl mercaptan by distillation to remove any disulfide impurities.
-
In a reaction vessel, dissolve the purified allyl mercaptan in toluene.
-
Add the free radical initiator (AIBN) to the solution. The concentration will depend on the desired molecular weight.
-
De-gas the solution by bubbling with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Heat the reaction mixture to the decomposition temperature of the initiator (for AIBN, typically 60-70 °C) under a nitrogen atmosphere.
-
Allow the polymerization to proceed for the desired time (several hours to days), monitoring the viscosity of the solution.
-
Terminate the reaction by cooling the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
Characterization: The resulting polythioether can be characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Differential Scanning Calorimetry (DSC) for thermal properties.
II. Surface Modification of Copper with Allyl Mercaptan
This protocol details the formation of a protective polymeric passivation layer of allyl mercaptan on a copper surface to enhance corrosion resistance.[1]
Materials:
-
Copper foil
-
Acetic acid
-
Deionized water
-
Ethanol
-
Isopropanol
-
Allyl mercaptan
-
Stainless-steel autoclave
Procedure:
-
Clean the copper foil by immersing it in 60 °C acetic acid for 15 minutes.
-
Rinse the foil with deionized water and then ethanol.
-
Sonicate the cleaned foil in isopropanol for 2 minutes.
-
Place the cleaned copper foil vertically into a 25-mL stainless-steel autoclave.
-
Immerse the foil in a 10 mmol solution of allyl mercaptan in 12 mL of isopropanol.
-
Heat the autoclave from room temperature to 60 °C at a rate of 5 °C/min.
-
Maintain the temperature at 60 °C for 2 hours to allow for the coordination and polymerization of allyl mercaptan on the copper surface.
-
After cooling, remove the modified copper foil and rinse with deionized water to remove any unreacted allyl mercaptan.
Characterization: The modified surface can be analyzed by X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of sulfur and the chemical state of the elements, and by electrochemical methods (e.g., Tafel polarization) to evaluate the corrosion inhibition efficiency.
III. Functionalization of Gold Nanoparticles with Allyl Mercaptan
This protocol describes the use of allyl mercaptan as a capping agent in the synthesis of gold nanoparticles (AuNPs).[2]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium citrate
-
Allyl mercaptan
-
Deionized water
-
Glassware (cleaned with aqua regia)
Procedure:
-
Prepare a 1 mM solution of HAuCl₄ in deionized water.
-
In a separate flask, prepare a 38.8 mM solution of sodium citrate.
-
Bring 100 mL of the HAuCl₄ solution to a rolling boil with vigorous stirring.
-
To the boiling solution, quickly add 10 mL of the sodium citrate solution. The solution color will change from yellow to blue and then to a deep red, indicating the formation of citrate-capped AuNPs.
-
Continue boiling for 15 minutes, then remove from heat and allow to cool to room temperature.
-
To the citrate-capped AuNP solution, add allyl mercaptan (the amount will influence the final particle size and stability).
-
Stir the solution for several hours to allow for ligand exchange, where the allyl mercaptan displaces the citrate on the AuNP surface.
-
The allyl mercaptan-capped AuNPs can be purified by centrifugation and resuspension in a suitable solvent.
Characterization: The functionalized AuNPs can be characterized by UV-Vis Spectroscopy to observe the surface plasmon resonance peak, Transmission Electron Microscopy (TEM) for size and morphology, and Dynamic Light Scattering (DLS) for hydrodynamic diameter and size distribution.
Data Presentation
| Application | Material/Substrate | Reagents | Conditions | Quantitative Data | Reference |
| Polymerization | - | Allyl mercaptan, AIBN, Toluene | 60-70 °C, N₂ atmosphere | Number average molecular weights from ~296 to ~50,000 g/mol can be achieved. | US3503940A |
| Surface Modification | Copper Foil | Allyl mercaptan, Isopropanol | 60 °C, 2 hours in autoclave | Corrosion inhibition efficiency of up to 99.65%. | [1] |
| Nanoparticle Functionalization | Gold Nanoparticles | HAuCl₄, Sodium citrate, Allyl mercaptan | Room temperature ligand exchange | Average particle size of 11 ± 4 nm. | [2] |
References
Application Notes and Protocols: Use of 1-Propene-1-thiol in the Synthesis of Bioactive Molecules
A Note to Researchers, Scientists, and Drug Development Professionals:
This document, therefore, provides a broader perspective on the potential applications of 1-propene-1-thiol in medicinal chemistry, based on the known reactivity of its constituent functional groups: the thiol and the propene moieties. The information presented is derived from general principles of organic and medicinal chemistry, including the well-established thiol-ene "click" reaction.
General Reactivity and Potential Applications
Organosulfur compounds are integral to the development of a wide array of pharmaceuticals, including antibiotics, antivirals, and anticancer agents.[1][2][3] The sulfur atom can enhance properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound, containing both a reactive thiol group and a carbon-carbon double bond, presents several possibilities for its incorporation into complex bioactive scaffolds.
The primary modes of reactivity for this compound are expected to be:
-
Nucleophilic reactions at the sulfur atom: Thiols are excellent nucleophiles and can react with various electrophiles to form thioethers. This is a common strategy for introducing sulfur into a molecule.
-
Thiol-ene "click" reaction: The reaction between a thiol and an alkene is a highly efficient and versatile transformation, often proceeding under mild conditions with high yields.[4] This reaction can be initiated by radicals or light and is a powerful tool for bioconjugation and material synthesis.
-
Oxidation of the thiol: Thiols can be oxidized to form disulfides, which are important structural motifs in many biologically active peptides and proteins.
These reactive handles make this compound a potentially useful, though currently underutilized, building block for creating diverse molecular architectures for drug discovery.
Potential Synthetic Pathways Involving this compound
While specific examples are lacking, one can envision the use of this compound in several synthetic strategies for generating bioactive molecules. A key potential application lies in the thiol-ene reaction , a type of "click chemistry" known for its efficiency and specificity.
Below is a generalized workflow for a radical-initiated thiol-ene reaction, which could be adapted for this compound.
References
- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Sulfur-containing peptides: Synthesis and application in the discovery of potential drug candidates - East China Normal University [pure.ecnu.edu.cn:443]
Application Notes and Protocols for Photopolymerization Involving 1-Propene-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-ene photopolymerization is a powerful and versatile method for material synthesis, prized for its efficiency and adherence to the principles of "click chemistry". This reaction proceeds via a radical-mediated step-growth mechanism, offering rapid curing, low shrinkage stress, and insensitivity to oxygen inhibition, which is a common issue in other free-radical polymerizations. These characteristics make thiol-ene systems highly attractive for applications in biomedical engineering, drug delivery, and the fabrication of advanced materials.
This document provides a detailed overview and a representative protocol for conducting photopolymerization reactions utilizing a vinyl thiol, specifically 1-propene-1-thiol. Due to a lack of specific published protocols for this compound, this guide is based on established principles of thiol-ene photopolymerization chemistry.
Principle of Thiol-Ene Photopolymerization
The thiol-ene reaction is a radical-mediated addition of a thiol (R-SH) to an alkene ('ene', C=C). The process is typically initiated by a photoinitiator that, upon exposure to UV or visible light, generates free radicals. The reaction proceeds in two main steps:
-
Chain Transfer: The initiator radical abstracts a hydrogen atom from a thiol group, creating a thiyl radical (RS•).
-
Propagation: The thiyl radical adds across an ene double bond, forming a carbon-centered radical. This carbon radical then abstracts a hydrogen from another thiol, regenerating the thiyl radical and creating a thioether linkage. This cycle continues, leading to the formation of a polymer network.
A key advantage of this step-growth mechanism is the formation of a homogeneous polymer network.
Experimental Protocols
This section outlines a general protocol for the photopolymerization of this compound with a suitable 'ene' co-monomer.
Materials and Reagents
-
Thiol Monomer: this compound (or a suitable vinyl thiol)
-
Ene Monomer: A multifunctional 'ene' such as diallyl ether, triallyl isocyanurate, or a norbornene-functionalized monomer. The choice of 'ene' will influence the crosslink density and mechanical properties of the resulting polymer.
-
Photoinitiator: A suitable photoinitiator that absorbs in the desired wavelength range (e.g., UV or visible light). Common examples include:
-
Irgacure 651 (2,2-dimethoxy-2-phenylacetophenone) for UV curing.
-
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) for visible light curing, often used in biomedical applications.
-
-
Solvent (optional): If required to dissolve monomers and initiator, a non-reactive solvent such as N-methyl-2-pyrrolidone (NMP) can be used.[1] For many thiol-ene systems, the reaction can be performed neat (solvent-free).
-
Inert Gas: Nitrogen or Argon to create an inert atmosphere, although thiol-ene reactions are less sensitive to oxygen than acrylate-based polymerizations.[2]
Equipment
-
UV or visible light source with controlled intensity (e.g., LED lamp or mercury arc lamp).
-
Photoreactor or a suitable reaction vessel.
-
Magnetic stirrer and stir bars.
-
Micropipettes and standard laboratory glassware.
-
Real-time Fourier Transform Infrared (FTIR) spectrometer for monitoring reaction kinetics (optional).
-
Rheometer for characterizing mechanical properties (optional).
General Photopolymerization Protocol
-
Preparation of the Formulation:
-
In a suitable reaction vessel, combine the thiol monomer (this compound) and the 'ene' monomer. For optimal network formation, a 1:1 stoichiometric ratio of thiol to ene functional groups is typically used.[3]
-
Add the photoinitiator at a concentration of 0.1 to 2 wt% relative to the total monomer weight.
-
If using a solvent, dissolve the monomers and initiator in the solvent to achieve the desired concentration.
-
Mix the components thoroughly using a magnetic stirrer until a homogeneous solution is obtained.
-
-
Photopolymerization:
-
Place the reaction vessel under the light source.
-
If desired, purge the system with an inert gas for a few minutes to minimize oxygen inhibition, although this is less critical for thiol-ene reactions.[2]
-
Expose the formulation to light of the appropriate wavelength and intensity. The exposure time will depend on the reactivity of the monomers, the initiator concentration, and the light intensity, and can range from a few seconds to several minutes.[2]
-
-
Characterization of the Polymer:
-
Conversion: The conversion of thiol and ene functional groups can be monitored in real-time using FTIR by tracking the disappearance of the characteristic S-H peak (around 2570 cm⁻¹) and C=C peak (around 1640 cm⁻¹).
-
Mechanical Properties: The mechanical properties of the cured polymer, such as the storage modulus (G') and loss modulus (G''), can be measured using a rheometer.
-
Gel Content: The gel content, which indicates the degree of crosslinking, can be determined by measuring the weight of the polymer before and after extraction with a suitable solvent.
-
Data Presentation
The following tables provide a template for organizing quantitative data from photopolymerization experiments.
Table 1: Formulation Composition
| Component | Molar Ratio (Thiol:Ene) | Concentration (mol/L) | Photoinitiator | Initiator Conc. (wt%) |
| Formulation 1 | 1:1 | 1.0 | Irgacure 651 | 0.5 |
| Formulation 2 | 1:1 | 1.0 | LAP | 0.5 |
| Formulation 3 | 1:2 | 1.0 | Irgacure 651 | 0.5 |
Table 2: Photopolymerization Parameters and Polymer Properties
| Formulation | Light Source | Wavelength (nm) | Intensity (mW/cm²) | Exposure Time (s) | Thiol Conversion (%) | Ene Conversion (%) | Storage Modulus (G') (kPa) |
| 1 | UV Lamp | 365 | 20 | 60 | >95 | >95 | 500 |
| 2 | LED | 405 | 10 | 120 | >90 | >90 | 450 |
| 3 | UV Lamp | 365 | 20 | 90 | >98 | >90 | 700 |
Visualizations
Thiol-Ene Photopolymerization Mechanism
Caption: Radical-mediated step-growth mechanism of thiol-ene photopolymerization.
Experimental Workflow for Photopolymerization
Caption: General experimental workflow for thiol-ene photopolymerization.
Safety Precautions
-
Thiols often have strong, unpleasant odors and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
UV light sources can be harmful to the eyes and skin; appropriate shielding should be used.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
References
Troubleshooting & Optimization
Troubleshooting low yields in thiol-ene reactions with 1-propene-1-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in thiol-ene reactions, with a specific focus on reactions involving 1-propene-1-thiol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My thiol-ene reaction with this compound is resulting in a low yield of the desired thioether. What are the potential causes?
Low yields in thiol-ene reactions involving this compound can stem from several factors, ranging from suboptimal reaction conditions to inherent side reactions related to the reactants. The primary areas to investigate are:
-
Inefficient Radical Generation: Insufficient initiation will lead to incomplete conversion.
-
Oxygen Inhibition: The presence of oxygen can quench the radical chain reaction.[1]
-
Side Reactions of this compound: The vinyl thiol structure of this compound can lead to undesired parallel reactions.
-
Suboptimal Stoichiometry: An inappropriate ratio of thiol to ene can result in unreacted starting material.
-
Low Reactant Concentration: Dilute solutions can slow down the reaction kinetics, leading to incomplete conversion within the given timeframe.
-
Issues with Propene Delivery: For gaseous alkenes like propene, inefficient delivery into the reaction mixture can be a limiting factor.
Below is a diagram illustrating the potential causes for low yields.
Caption: Potential causes for low yields in thiol-ene reactions.
Q2: How can I optimize the initiator concentration for my photoinitiated thiol-ene reaction?
The concentration of the photoinitiator is a critical parameter. Too little initiator will result in slow or incomplete reactions, while too much can lead to side reactions and may negatively impact the properties of the product.
Troubleshooting Steps:
-
Consult Literature: Start with a concentration that is commonly reported for similar thiol-ene systems, typically in the range of 0.1 to 1.0 mol% relative to the functional groups.
-
Systematic Variation: If yields are low, systematically increase the initiator concentration. It is recommended to run a series of small-scale reactions with varying initiator concentrations to identify the optimal range for your specific system.
-
Monitor Reaction Time: Higher initiator concentrations generally lead to faster reactions. However, be aware that excessively high concentrations can sometimes lead to undesired side reactions.
Table 1: Effect of Photoinitiator (LAP) Concentration on Polymerization Time
| Initiator Concentration (mM) | Light Intensity (mW/cm²) | Time to Complete Gelation (s) |
| 0.1 | 10 | ~60 |
| 1.0 | 10 | < 10 |
| 10.0 | 10 | < 10 |
This data is illustrative for a PEG-based thiol-ene system and may vary for other systems.[2]
Q3: I suspect oxygen is inhibiting my reaction. How can I effectively remove it?
Oxygen is a known inhibitor of radical polymerizations as it can scavenge radicals, terminating the chain reaction.[1] While thiol-ene reactions are generally more tolerant to oxygen than other radical polymerizations, rigorous exclusion of oxygen is crucial for achieving high yields, especially with less reactive substrates.
Troubleshooting Workflow for Oxygen Removal:
Caption: Workflow for troubleshooting oxygen inhibition.
Q4: Are there any specific side reactions associated with this compound that could be lowering my yield?
Yes, the structure of this compound, being a vinyl thiol (or thioenol), presents potential for side reactions that are not as common with simple alkyl thiols.
-
Radical Homopolymerization: The vinyl group of this compound can potentially undergo radical homopolymerization, competing with the desired thiol-ene addition. This is a known side reaction for many vinyl monomers.
-
Disulfide Formation: Thiols can be oxidized to form disulfides, especially in the presence of trace oxygen or other oxidizing agents. This consumes the thiol, reducing the amount available for the thiol-ene reaction.
-
Isomerization: The double bond in this compound could potentially isomerize under radical conditions, leading to a mixture of products.
Mitigation Strategies:
-
To minimize homopolymerization, ensure a sufficiently high concentration of the ene component and maintain an optimal initiator concentration.
-
To prevent disulfide formation, rigorously deoxygenate the reaction mixture and use purified, fresh reagents.
-
Running the reaction at lower temperatures, if feasible with photoinitiation, can sometimes suppress side reactions.
Q5: What is the optimal stoichiometric ratio of thiol to ene for this reaction?
For a simple A + B reaction, a 1:1 stoichiometric ratio of thiol to ene functional groups is theoretically ideal. However, to compensate for potential side reactions or differences in reactivity, it is often beneficial to use a slight excess of one of the reactants.
Table 2: General Guidance on Thiol:Ene Stoichiometry
| Thiol:Ene Ratio | Observation | Recommendation |
| 1:1 | Theoretically ideal, but may result in incomplete conversion if side reactions consume one reactant. | A good starting point for optimization. |
| > 1:1 | May be beneficial if the ene is prone to homopolymerization. | Can lead to residual thiol, which may require purification. |
| < 1:1 | Can be used if the thiol is prone to disulfide formation or other side reactions. | May leave unreacted ene. |
It has been reported that for some systems, a thiol-to-vinyl concentration ratio of 2:1 can produce the highest yield in the shortest time.[3] We recommend performing small-scale trials to determine the optimal ratio for your specific ene and reaction conditions.
Experimental Protocols
General Protocol for Photoinitiated Thiol-Ene Reaction with this compound and a Liquid Ene
This protocol provides a general procedure that should be optimized for specific substrates.
Materials:
-
This compound
-
Ene substrate
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous, degassed solvent (e.g., THF, acetonitrile, or dichloromethane)
-
Schlenk flask or similar reaction vessel with a septum
-
UV lamp (e.g., 365 nm)
-
Stir plate and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Degassing: Degas the solvent by sparging with an inert gas for at least 30 minutes or by subjecting it to 3-4 freeze-pump-thaw cycles.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the ene substrate and the photoinitiator (e.g., 0.1-1.0 mol%).
-
Solvent Addition: Add the degassed solvent to the flask via cannula or a gas-tight syringe.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes while stirring.
-
Addition of Thiol: Add this compound to the reaction mixture via a gas-tight syringe.
-
Initiation: Place the reaction vessel at a fixed distance from the UV lamp and begin irradiation while stirring vigorously. Cooling of the reaction vessel with a fan may be necessary to maintain a constant temperature.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or NMR by periodically taking aliquots from the reaction mixture using a degassed syringe.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography, distillation, or recrystallization as appropriate.
Note on Propene Gas: If using propene gas as the ene source, the gas should be bubbled through the reaction mixture at a controlled rate under a positive pressure of inert gas. The reaction vessel should be equipped with a gas inlet and an outlet bubbler to maintain a constant flow and prevent pressure buildup.
This technical support guide is intended to provide general assistance. Optimal reaction conditions are substrate-dependent and may require further optimization.
References
Preventing side reactions of 1-propene-1-thiol in synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-propene-1-thiol. Our goal is to help you prevent common side reactions and optimize your synthetic protocols.
Troubleshooting Guide: Common Issues in this compound Synthesis
Researchers may encounter several challenges during the synthesis of this compound. This guide addresses the most common issues, their probable causes, and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | - Isomerization: The desired this compound can isomerize to the more stable 2-propene-1-thiol (allyl mercaptan) under basic or thermal conditions. - Polymerization: The vinyl group in this compound can undergo free-radical polymerization, especially in the presence of light or radical initiators. - Oxidation: The thiol group is susceptible to oxidation, leading to the formation of disulfides and other oxidized byproducts. | - Isomerization: Use mild, non-basic conditions for synthesis and purification. If a base is necessary, use a weak, non-nucleophilic base and maintain low temperatures. - Polymerization: Work in the dark or under red light. Add a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture and during storage. - Oxidation: Perform the synthesis and work-up under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents to minimize dissolved oxygen. |
| Presence of Disulfide Impurities | - Oxidation: Exposure to air (oxygen) during the reaction or work-up. - Inappropriate work-up: Quenching the reaction with an oxidizing agent. | - Inert Atmosphere: Strictly maintain an inert atmosphere throughout the synthesis and purification process. - Reducing Work-up: Use a mild reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), during the work-up to cleave any formed disulfides. |
| Formation of Thioether Byproducts | - Michael Addition: If α,β-unsaturated carbonyl compounds are present as impurities or intermediates, this compound can act as a nucleophile in a Michael addition reaction. | - Purify Starting Materials: Ensure all starting materials and reagents are free from α,β-unsaturated carbonyl impurities. - Control Stoichiometry: Use a slight excess of the thiol precursor to favor the desired reaction over side reactions. |
| Difficulty in Purification | - Co-elution of Byproducts: Side products, such as isomers or oligomers, may have similar polarities to the desired product, making separation by chromatography challenging. - Decomposition on Silica Gel: The acidic nature of silica gel can promote isomerization or decomposition of this compound. | - Alternative Purification: Consider distillation under reduced pressure and low temperature. - Neutralized Chromatography: If column chromatography is necessary, use a deactivated stationary phase, such as silica gel treated with a non-nucleophilic base (e.g., triethylamine), to prevent on-column reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of during the synthesis of this compound?
A1: The primary side reactions include:
-
Isomerization to the thermodynamically more stable 2-propene-1-thiol.
-
Oxidation of the thiol group to form disulfides.
-
Free-radical polymerization of the vinyl group.
-
Michael (1,4-conjugate) addition if other α,β-unsaturated systems are present.
Q2: How can I minimize the isomerization of this compound to its allyl isomer?
A2: To minimize isomerization, it is crucial to avoid high temperatures and basic conditions. If a base is required, use a weak, sterically hindered, non-nucleophilic base and maintain the reaction at a low temperature. During work-up and purification, use neutral or slightly acidic conditions and avoid prolonged heating.
Q3: What are the best practices for handling and storing this compound to prevent degradation?
A3: this compound should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended) in a tightly sealed container wrapped in aluminum foil to protect it from light. The addition of a radical inhibitor, such as a small amount of BHT, can also help prevent polymerization during storage.
Q4: Can I use protecting groups to prevent side reactions of the thiol group?
A4: Yes, protecting the thiol group can be an effective strategy. Thioethers are common protecting groups. However, the choice of protecting group is critical, as the conditions for its removal must not induce the undesired side reactions you are trying to prevent. For instance, some deprotection conditions might involve strong bases that could catalyze isomerization.
Q5: What analytical techniques are suitable for monitoring the synthesis of this compound and identifying side products?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying the volatile components of the reaction mixture, including this compound, its isomer, and other small molecule byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural elucidation of the desired product and any isolated impurities. Infrared (IR) spectroscopy can be used to identify the characteristic functional groups present.
Experimental Protocols
While a specific, high-yielding, and side-reaction-free synthesis of this compound is not well-documented in publicly available literature, a potential approach involves the thionation of propenal using a reagent like Lawesson's reagent, followed by careful work-up and purification.
Proposed Synthesis of this compound using Lawesson's Reagent
Disclaimer: This is a generalized procedure and requires optimization. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Propenal (freshly distilled)
-
Lawesson's Reagent
-
Anhydrous toluene (or other high-boiling, non-polar solvent)
-
Degassed water
-
Saturated aqueous sodium bicarbonate (degassed)
-
Brine (degassed)
-
Anhydrous sodium sulfate
-
Radical inhibitor (e.g., BHT)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve freshly distilled propenal (1 equivalent) and a radical inhibitor in anhydrous toluene.
-
Add Lawesson's Reagent (0.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 80°C) and monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding degassed, saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash it with degassed water and then degassed brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product by vacuum distillation at low temperature to isolate this compound.
Visualizing Reaction Pathways and Troubleshooting
Troubleshooting Logic for Low Yield of this compound
Caption: A flowchart for troubleshooting low yields in this compound synthesis.
Potential Reaction Pathways of this compound
Technical Support Center: Optimization of 1-Propene-1-Thiol Addition Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the addition of 1-propene-1-thiol to unsaturated compounds.
Frequently Asked Questions (FAQs)
Q1: What is the this compound addition reaction?
The this compound addition, a specific type of thiol-ene reaction, involves the addition of the thiol group (-SH) of this compound across a carbon-carbon double or triple bond of another molecule (the "ene").[1][2] This reaction is a highly efficient method for forming carbon-sulfur bonds, resulting in the synthesis of thioethers.[1] It is considered a "click chemistry" reaction due to its high yields, stereoselectivity, and rapid reaction rates under mild conditions.[1][3]
Q2: What are the primary mechanisms for this reaction?
The reaction can proceed through two main pathways:
-
Free-Radical Addition: This is the most common mechanism, initiated by light (photoinitiation), heat (thermal initiation), or a radical initiator.[1][2] It forms a thiyl radical that adds to the alkene in an anti-Markovnikov fashion, where the sulfur atom attaches to the less substituted carbon of the double bond.[1][3]
-
Michael Addition (Ionic Mechanism): This mechanism occurs when the alkene is an electron-poor species (e.g., an acrylate or other Michael acceptor).[1][4] The reaction is typically catalyzed by a nucleophile or a base and also results in an anti-Markovnikov product.[1][2]
Q3: What key factors influence the reaction's success?
Several parameters critically affect the outcome of the this compound addition:
-
Initiator/Catalyst: The choice and concentration of the radical initiator (for radical pathways) or base (for Michael additions) are crucial for the reaction rate and efficiency.[4][5]
-
Solvent Polarity: The polarity of the solvent can influence the reaction kinetics, particularly in Michael additions.[5]
-
Reactant Structure: The electronic nature of the "ene" component is critical. Electron-rich alkenes favor the radical pathway, while electron-poor alkenes are suited for Michael addition.[1][4] Steric hindrance around the double bond can also affect the reaction rate.[5]
-
Stoichiometry: The ratio of thiol to ene can impact product distribution and prevent side reactions like polymerization.
Q4: What are common side reactions to be aware of?
The primary side reaction of concern is the homopolymerization of the alkene substrate, especially with reactive alkenes like acrylates.[1][4] In radical reactions, disulfide formation through the coupling of two thiyl radicals can also occur, though it is often reversible. For some alkenes, cis-trans isomerization can be a competing reaction.[1]
Troubleshooting Guide
Q5: My reaction yield is low or non-existent. What are the possible causes and solutions?
-
Cause 1: Ineffective Initiation/Catalysis. The radical initiator may have decomposed, or the base catalyst may be deactivated.
-
Solution: Use a fresh batch of initiator (e.g., AIBN, DPAP) or catalyst.[3] For photoinitiated reactions, ensure the light source has the correct wavelength and sufficient intensity. For base-catalyzed reactions, ensure the absence of acidic impurities that could neutralize the base.
-
-
Cause 2: Presence of Inhibitors. Oxygen can inhibit free-radical reactions. Phenolic stabilizers in solvents or reactants can also quench radicals.
-
Solution: Degas the reaction mixture thoroughly using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (N₂ or Ar) through the solvent prior to and during the reaction.[6] Use freshly distilled solvents and purified reactants to remove inhibitors.
-
-
Cause 3: Incorrect Stoichiometry. An excess of the alkene can lead to its homopolymerization, consuming the starting material and reducing the desired product's yield.
-
Solution: Adjust the stoichiometry, often using a slight excess of the thiol to ensure the complete conversion of the alkene. Monitor the reaction progress via TLC or GC to determine the optimal ratio.
-
Q6: The reaction is proceeding very slowly. How can I increase the rate?
-
Cause 1: Insufficient Initiator/Catalyst Concentration. The concentration of the initiating species may be too low to generate a sufficient rate of reaction.
-
Solution: Incrementally increase the concentration of the radical initiator or base catalyst. Be cautious, as excessive initiator can sometimes lead to more side products.
-
-
Cause 2: Low Temperature. The reaction may lack the necessary activation energy.
-
Solution: For thermally initiated reactions, moderately increasing the temperature (e.g., from 60°C to 80°C for AIBN) can significantly boost the rate. For photoinitiated reactions, temperature has a lesser effect, but ensure it is within the optimal range for the chosen initiator.
-
-
Cause 3: Sub-optimal Solvent. The solvent may not be ideal for the chosen mechanism.
-
Solution: For Michael additions, switching to a more polar aprotic solvent like DMF or DMSO can accelerate the reaction.[5] For radical reactions, solvent choice is often less critical, but ensure reactants are fully soluble.
-
Q7: I am observing significant amounts of side products. How can I improve selectivity?
-
Cause 1: Alkene Homopolymerization. This is common in radical reactions with electron-deficient alkenes.
-
Solution: If the alkene is a Michael acceptor, switch to a base-catalyzed Michael addition pathway, which is less prone to homopolymerization.[4] Alternatively, in a radical reaction, maintain a high concentration of thiol relative to the alkene to favor the chain transfer step over alkene polymerization.[1]
-
-
Cause 2: Formation of Isomeric Products. The reaction may be producing a mixture of Markovnikov and anti-Markovnikov products.
-
Solution: The radical and base-catalyzed thiol-ene additions are highly regioselective for the anti-Markovnikov product.[1] If Markovnikov addition is observed, it may suggest an acid-catalyzed ionic mechanism is competing. Ensure the reaction conditions are free from acidic contaminants.
-
Optimization of Reaction Conditions
The optimal conditions for this compound addition depend heavily on the substrate and the desired reaction mechanism. The following table summarizes key parameters and their typical effects.
| Parameter | Radical Addition (Electron-Rich Alkene) | Michael Addition (Electron-Poor Alkene) | Effect on Reaction |
| Initiator/Catalyst | AIBN (thermal), DPAP (photo)[3] | DBU, TMG, Phosphines, Amines | Crucial for rate and initiation. Higher concentration generally increases the rate but may increase side reactions. |
| Concentration | 0.1 - 5 mol% | 1 - 20 mol% | A balance is needed for optimal rate and selectivity. |
| Temperature | 50 - 80°C (for AIBN) or Room Temp (photo) | Room Temperature to 60°C | Higher temperatures increase the rate but can promote side reactions. |
| Solvent | Toluene, THF, Dichloromethane (less critical) | DMF, DMSO, Acetonitrile (polar aprotic preferred)[5] | Solvent polarity is a key factor in Michael additions.[5] |
| Thiol:Ene Ratio | 1.1 : 1 to 1.5 : 1 | 1 : 1 to 1.2 : 1 | A slight excess of thiol is often used to prevent alkene polymerization and drive the reaction to completion. |
| Atmosphere | Inert (N₂ or Ar) | Inert or Air (mechanism dependent) | Oxygen must be excluded from radical reactions to prevent inhibition. |
Experimental Protocols
Protocol 1: Photoinitiated Free-Radical Thiol-Ene Addition
This protocol is suitable for the addition of this compound to an electron-rich or unactivated alkene.
-
Preparation: In a quartz reaction vessel, dissolve the alkene (1.0 eq) and the photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DPAP, 1-2 mol%) in a suitable solvent (e.g., THF or Dichloromethane) that has been degassed with N₂ for 30 minutes.
-
Reactant Addition: Add this compound (1.2 eq) to the solution. Seal the vessel and continue to sparge with N₂ for an additional 10 minutes.
-
Initiation: Place the reaction vessel under a UV lamp (e.g., 365 nm) at room temperature with magnetic stirring.
-
Monitoring: Monitor the reaction progress by withdrawing small aliquots and analyzing them via TLC, GC, or ¹H NMR to observe the disappearance of the reactant signals.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product using flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to isolate the desired thioether.
Protocol 2: Base-Catalyzed Thiol-Michael Addition
This protocol is designed for the addition of this compound to an electron-poor alkene (Michael acceptor), such as an acrylate or vinyl sulfone.
-
Preparation: To an oven-dried round-bottom flask under an N₂ atmosphere, add the Michael acceptor (1.0 eq) and a dry, aprotic solvent (e.g., DMF or THF).
-
Reactant Addition: Add this compound (1.1 eq) to the stirred solution at room temperature.
-
Initiation: Add the base catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU, 5-10 mol%) dropwise to the reaction mixture. An exotherm may be observed.
-
Monitoring: Follow the consumption of starting materials using TLC or GC analysis. The reaction is often complete within a few minutes to a few hours.
-
Workup: Upon completion, quench the reaction by adding a mild acid (e.g., saturated aq. NH₄Cl). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Remove the solvent in vacuo and purify the resulting crude material by flash column chromatography.
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow, a troubleshooting decision tree, and the reaction mechanism.
Caption: General experimental workflow for this compound addition.
Caption: Troubleshooting logic for common reaction issues.
Caption: Simplified pathway for the free-radical addition mechanism.
References
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aquila.usm.edu [aquila.usm.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in 1-Propene-1-thiol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-propene-1-thiol and encountering challenges related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of reactions involving this compound, and how does steric hindrance affect them?
A1: this compound typically undergoes thiol-ene reactions, which can proceed through two main mechanisms: free-radical addition and Michael addition.[1] Steric hindrance, arising from the spatial arrangement of atoms, can significantly slow down these reactions by impeding the approach of reactants.[2][3][4][5] In the context of this compound, the substituents on both the thiol and the reacting alkene contribute to steric bulk, which can lower reaction rates and yields.
Q2: How does the structure of the alkene partner influence the reaction with this compound?
A2: The structure of the alkene is a critical factor. Electron-rich alkenes, such as vinyl ethers, tend to react more rapidly than electron-poor ones.[6] The degree of substitution on the alkene also plays a major role. More sterically hindered alkenes will react more slowly with this compound due to increased difficulty in the approach of the thiol.[2]
Q3: What role do catalysts play in overcoming steric hindrance in these reactions?
A3: Catalysts are crucial for facilitating thiol-ene reactions, especially in the presence of steric hindrance. For Michael additions, bases or nucleophiles are used to deprotonate the thiol, forming a more reactive thiolate anion. Common catalysts include triethylamine (TEA), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and phosphines like dimethylphenylphosphine (DMPP).[7][8] The choice of catalyst can significantly influence the reaction's selectivity and rate.[7][8] For free-radical additions, photoinitiators or thermal initiators are used to generate a thiyl radical.
Q4: Can temperature be adjusted to overcome steric hindrance?
A4: Yes, adjusting the reaction temperature can be a useful strategy. In some cases, increasing the temperature can provide the necessary activation energy to overcome the steric barrier. However, for certain photoinduced thiol-ene reactions, cooling the reaction mixture has been shown to be beneficial for both conversion and stereoselectivity, possibly by stabilizing radical intermediates.[9] The optimal temperature will be specific to the reaction system.
Q5: Are there alternative strategies to mitigate steric hindrance if catalyst and temperature optimization are insufficient?
A5: When significant steric hindrance remains a challenge, using a protecting group for the thiol functionality can be an effective strategy.[9][10] A protecting group can temporarily modify the thiol to reduce its steric profile during a critical reaction step. After the reaction, the protecting group is removed to regenerate the thiol. Additionally, exploring different synthetic routes that might involve less sterically demanding intermediates can be considered.[11]
Troubleshooting Guides
Problem 1: Low or No Reaction Yield
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Catalyst/Initiator Activity | - For Michael additions, consider a stronger base (e.g., DBU instead of TEA) or a more nucleophilic catalyst (e.g., DMPP).[8] - For radical additions, ensure the photoinitiator is appropriate for the light source wavelength or consider a different thermal initiator. |
| Significant Steric Hindrance | - Increase the reaction temperature in increments to provide more energy to overcome the steric barrier. - If applicable, consider cooling the reaction, as this has been shown to improve yields in some photoinitiated thiol-ene systems.[9] - If possible, modify the alkene substrate to a less sterically hindered analogue. |
| Incorrect Solvent Choice | - The polarity of the solvent can influence reaction rates.[4] Experiment with a range of solvents with varying polarities to find the optimal medium for your specific reactants. |
| Low Reactant Concentration | - While counterintuitive, for some bimolecular reactions, increasing the concentration of reactants can improve the reaction rate. However, be mindful of potential side reactions at very high concentrations. |
Problem 2: Formation of Undesired Side Products (e.g., Disulfides)
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Oxidation of Thiol | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of this compound to its disulfide. |
| Dominance of Radical Chain Termination | - In radical reactions, if the desired propagation is slow due to steric hindrance, termination reactions can become more prevalent. Adjust the initiator concentration or the rate of initiation (e.g., light intensity) to favor the chain reaction. |
| Catalyst-Induced Side Reactions | - Some catalysts can participate in or promote side reactions. For instance, phosphine catalysts can sometimes add to the alkene.[8] It may be necessary to screen different catalysts to find one that is selective for the desired thiol-ene addition. |
Experimental Protocols
General Protocol for a Base-Catalyzed Thiol-Michael Addition:
-
To a solution of the alkene (1.0 eq) in a suitable solvent (e.g., chloroform, dichloromethane, or THF) under an inert atmosphere, add this compound (1.1 eq).
-
Add the base catalyst (e.g., triethylamine, 0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a mild acid (e.g., saturated NH4Cl solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for a Photoinitiated Radical Thiol-Ene Reaction:
-
In a quartz reaction vessel, dissolve the alkene (1.0 eq), this compound (1.1 eq), and a suitable photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, 0.05 eq) in a degassed solvent.
-
Irradiate the mixture with a UV lamp (e.g., 365 nm) at the desired temperature (which may be room temperature or cooled).[6]
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
Caption: Reaction mechanisms for thiol-ene reactions.
References
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigation and Demonstration of Catalyst/Initiator-Driven Selectivity in Thiol-Michael Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A low-temperature, photoinduced thiol–ene click reaction: a mild and efficient method for the synthesis of sugar-modified nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pacb.com [pacb.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Selection for Efficient 1-Propene-1-Thiol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-propene-1-thiol reactions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am getting a low yield or no desired product in my reaction with this compound. What are the potential causes and how can I improve the yield?
Answer:
Low product yield in reactions involving this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Catalyst Inactivity or Deactivation:
-
Cause: The chosen catalyst may be inappropriate for the specific transformation, or it may have deactivated. Sulfur compounds are known to poison some metal catalysts.[1] Catalyst deactivation can also occur through physical processes like pore blockage or structural degradation.[2]
-
Solution:
-
Ensure you are using the correct catalyst for the desired reaction (e.g., radical initiator for thiol-ene, transition metal for hydrothiolation).
-
For transition metal catalysts, consider using ligands that stabilize the metal center and prevent poisoning. N-heterocyclic carbene (NHC) ligands have shown promise in this regard.
-
If using a heterogeneous catalyst, ensure it is properly activated and handled to avoid contamination.
-
Increase the catalyst loading, but be mindful of potential side reactions.
-
-
-
Inefficient Reaction Conditions:
-
Cause: The reaction temperature, time, or solvent may not be optimal.
-
Solution:
-
Temperature: Some reactions require heating to overcome the activation energy, while others, particularly some photoinitiated reactions, may benefit from cooling to suppress side reactions.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged times can lead to product degradation or side product formation.
-
Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For instance, in Wilkinson's catalyst-mediated hydrothiolation, ethanol is preferred for aryl thiols, while 1,2-dichloroethane is better for alkyl thiols.[3] Polar aprotic solvents can also have a catalytic effect on some thiol-ene reactions.[4]
-
-
-
Side Reactions:
-
Cause: Competing reactions can consume starting materials and reduce the yield of the desired product. A common side reaction is the formation of disulfide by-products.[5] In radical reactions, unwanted polymerization of the alkene can occur.
-
Solution:
-
Disulfide Formation: Minimize exposure to air/oxygen, as oxidation of thiols to disulfides can be a competing process. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Polymerization: Adjust the stoichiometry of the reactants. Using an excess of the thiol can help to minimize alkene polymerization in radical thiol-ene reactions.
-
-
-
Poor Reagent Quality:
-
Cause: Impure starting materials, including the this compound, alkene/alkyne, or solvent, can inhibit the reaction.
-
Solution:
-
Ensure the purity of all reagents. If necessary, purify the starting materials before use.
-
Use dry, degassed solvents, especially for reactions sensitive to moisture and oxygen.
-
-
Issue 2: Poor Regio- or Stereoselectivity
Question: My reaction is producing a mixture of isomers (e.g., Markovnikov and anti-Markovnikov products, or E/Z isomers). How can I improve the selectivity?
Answer:
Controlling regioselectivity (the site of bond formation) and stereoselectivity (the spatial arrangement of the atoms) is a common challenge. The outcome is highly dependent on the reaction mechanism, which is dictated by the choice of catalyst and reaction conditions.
Controlling Regioselectivity (Markovnikov vs. Anti-Markovnikov):
-
Anti-Markovnikov Addition: This is typically achieved through a radical-mediated pathway.
-
Catalysts/Initiators:
-
Photoinitiators: UV light or visible light with a suitable photocatalyst (e.g., Ru(bpz)₃²⁺) can generate thiyl radicals, which lead to anti-Markovnikov addition.[6]
-
Thermal Initiators: Azobisisobutyronitrile (AIBN) can be used to initiate the radical reaction upon heating.
-
Base/Nucleophile Catalysis: Bases like triethylamine (NEt₃) can catalyze a Michael addition pathway, also resulting in an anti-Markovnikov product.[7][8]
-
-
-
Markovnikov Addition: This outcome is generally favored in reactions that proceed through a carbocation intermediate or certain transition metal-catalyzed pathways.
-
Catalysts: While challenging due to potential catalyst poisoning, some transition metal catalysts can favor Markovnikov addition. The choice of metal and ligands is crucial.
-
Controlling Stereoselectivity (E/Z Isomers):
-
Catalyst Choice: Different catalysts can favor the formation of different stereoisomers.
-
Wilkinson's catalyst (RhCl(PPh₃)₃): This catalyst is known to produce linear alkyl (E)-vinyl sulfides in the hydrothiolation of alkynes.[9]
-
CuNPs/TiO₂: This heterogeneous catalyst has been shown to be highly regio- and stereoselective towards the formation of anti-Markovnikov Z-vinyl sulfides in the hydrothiolation of activated alkynes.[10][11]
-
-
Solvent and Temperature: These parameters can also influence the stereochemical outcome. It is advisable to screen different solvents and temperatures to optimize for the desired isomer.
Frequently Asked Questions (FAQs)
Q1: What are the main types of catalysts used for reactions with this compound?
A1: The main categories of catalysts are:
-
Radical Initiators: These are used for thiol-ene and thiol-yne "click" reactions and typically lead to anti-Markovnikov products. They can be activated by heat (e.g., AIBN) or light (photoinitiators).[7]
-
Transition Metal Catalysts: Complexes of rhodium (e.g., Wilkinson's catalyst), palladium, nickel, and copper are used for hydrothiolation reactions. These can offer high degrees of regio- and stereoselectivity.[3][11]
-
Base Catalysts: Amines (e.g., triethylamine) or phosphines can catalyze the nucleophilic Michael addition of thiols to electron-poor alkenes, yielding anti-Markovnikov products.[8]
Q2: How do I choose between a radical-based and a metal-catalyzed reaction?
A2: The choice depends on the desired product and the functional groups present in your substrates.
-
For anti-Markovnikov addition to a simple alkene (thiol-ene reaction), a radical-initiated process is often the most straightforward and efficient method. These reactions are generally robust and tolerant of a wide range of functional groups.
-
For hydrothiolation of an alkyne with specific stereochemical requirements (e.g., formation of an E- or Z-vinyl sulfide), a transition metal catalyst is often necessary to achieve high selectivity. For example, Wilkinson's catalyst favors the E-isomer, while CuNPs/TiO₂ can favor the Z-isomer.[9][11]
Q3: Can I run these reactions in the presence of air?
A3: It is generally not recommended. Thiols can be oxidized to disulfides in the presence of oxygen, which will consume the starting material and reduce the yield of the desired product. Additionally, oxygen can inhibit radical polymerization reactions. Therefore, it is best practice to perform these reactions under an inert atmosphere (e.g., nitrogen or argon).
Q4: What is "catalyst poisoning" and how can I avoid it?
A4: Catalyst poisoning refers to the deactivation of a catalyst by a substance that binds to its active sites. Sulfur compounds, including thiols, are notorious for poisoning many transition metal catalysts.[1] To mitigate this:
-
Choose a catalyst that is known to be tolerant to sulfur, such as certain rhodium or palladium complexes with robust ligands.
-
Use the minimum effective amount of catalyst.
-
Consider using a heterogeneous catalyst that may be more resistant to poisoning or easier to regenerate.
Q5: Are there any safety precautions I should take when working with this compound?
A5: Yes. Thiols are known for their strong, unpleasant odors.[12] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound for specific handling and disposal instructions.
Data Presentation
Table 1: Comparison of Catalyst Performance in Hydrothiolation Reactions
| Catalyst System | Substrate Type | Product Selectivity | Typical Yield | Reaction Conditions | Reference |
| CuNPs/TiO₂ | Activated Alkynes | anti-Markovnikov, Z-isomer | 47-97% | 80 °C, 1,2-dichloroethane | [11] |
| Wilkinson's Catalyst | Alkynes | Linear (E)-vinyl sulfides | Good to Excellent | RT to reflux, various solvents | [3][9] |
| Ru(bpz)₃(PF₆)₂ | Alkenes | anti-Markovnikov | 73-99% | Visible light, RT, CH₃CN | [6] |
| Photoinitiator (DPAP) | 2,3-Unsaturated Glycosides | anti-Markovnikov | Moderate to High | UV light (365 nm), 0 °C | [5] |
| Triethylamine (NEt₃) | Electron-poor Alkenes | anti-Markovnikov (Michael Addition) | Varies | RT, various solvents | [8] |
Experimental Protocols
Protocol 1: General Procedure for Photoinitiated Thiol-Ene Reaction
This protocol is a general guideline for a radical-mediated anti-Markovnikov addition of this compound to an alkene using a photoinitiator.
-
Preparation: In a quartz reaction vessel, dissolve the alkene (1.0 equiv.) and this compound (1.2 equiv.) in a suitable solvent (e.g., acetonitrile, dichloromethane, or toluene) that is transparent to the UV light being used.
-
Initiator Addition: Add a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DPAP) (0.1 equiv.).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen.
-
Irradiation: While stirring, irradiate the reaction mixture with a UV lamp (e.g., 365 nm). The reaction temperature may need to be controlled with a cooling bath, as some photoinitiated reactions are more efficient at lower temperatures.[5]
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired thioether.
Protocol 2: General Procedure for Wilkinson's Catalyst-Mediated Hydrothiolation of an Alkyne
This protocol describes the synthesis of an (E)-vinyl sulfide from an alkyne and this compound.
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Wilkinson's catalyst (RhCl(PPh₃)₃) (1-5 mol%).
-
Reagent Addition: Add a degassed solvent (e.g., 1,2-dichloroethane for alkyl thiols).[3] Add the alkyne (1.0 equiv.) followed by this compound (1.1 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the substrate) until the reaction is complete, as determined by TLC or GC-MS analysis.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Visualizations
Caption: Catalyst selection dictates the reaction pathway and product outcome.
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: The radical mechanism for the anti-Markovnikov thiol-ene reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photoinitiated Thiol−Ene Reactions of Various 2,3‐Unsaturated O‐, C‐ S‐ and N‐Glycosides – Scope and Limitations Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition Metal Photoredox Catalysis of Radical Thiol-Ene Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Catalytic alkyne hydrothiolation with alkanethiols using Wilkinson's catalyst | UBC Chemistry [chem.ubc.ca]
- 10. Hydrothiolation of alkynes with thiol–catechol derivatives catalysed by CuNPs/TiO2: exploring the reaction mechanism by DFT calculations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. “TYC” Reaction between Alkynes and Catechol-Thiol Derivatives Prompted by Metal Nanocatalysis: Mechanism Study by DFT Calculation [mdpi.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Managing 1-Propene-1-Thiol Odor in the Laboratory
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing the potent odor of 1-propene-1-thiol and other volatile thiols in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it have such a strong odor?
This compound is a volatile sulfur compound with the chemical formula C₃H₆S.[1] Thiols, also known as mercaptans, are notorious for their strong, unpleasant odors, often described as resembling garlic or rotten cabbage.[2] The sulfur atom in the thiol group (-SH) is responsible for its characteristic and potent smell, which can be detected by the human nose at extremely low concentrations.[3]
Q2: What are the primary safety concerns when working with this compound?
Beyond its offensive odor, this compound is a flammable liquid and can be harmful if swallowed or inhaled.[4][5] It can also cause skin and eye irritation.[5][6] Due to its volatility and strong smell, it is crucial to handle this compound with extreme caution in a well-ventilated area, preferably within a chemical fume hood, to prevent exposure and the spread of its odor.[7][8]
Q3: What immediate steps should be taken in case of a this compound spill?
In the event of a small spill, absorbent material should be used to contain it. All disposable cleanup materials must be sealed in a zip-lock bag, placed in a labeled hazardous waste container, and disposed of according to institutional guidelines.[8] For larger spills, it is important to evacuate the area and contact the institution's environmental health and safety (EH&S) department for assistance.[8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Persistent thiol odor in the laboratory. | Improper handling or storage of this compound. | - Always handle this compound inside a certified chemical fume hood.[7][8] - Ensure containers are tightly sealed with Teflon tape and stored in a well-ventilated area.[3][7][8] - Check for any spills or contaminated equipment. |
| Odor escaping from the fume hood exhaust. | Volatile thiols are being directly vented without neutralization. | - Implement a bleach trap or a cold trap to capture and neutralize thiol vapors before they are exhausted.[7][8] |
| Contaminated glassware and equipment continue to smell after cleaning. | Residual thiol compounds adhering to the surfaces. | - Immediately after use, rinse and submerge all contaminated glassware and equipment in a bleach bath for at least 24 hours to oxidize the thiols.[7][8][9] |
| Strong odor during rotary evaporation. | Thiol vapors are escaping through the vacuum pump. | - Place the rotary evaporator inside a fume hood.[7][8] - Use a cold trap (e.g., with dry ice/acetone) between the evaporator and the vacuum pump to condense the volatile thiols.[8] |
| Waste containers emitting a foul odor. | Improper disposal of thiol-contaminated waste. | - Segregate all thiol waste into clearly labeled, sealed containers.[8][9] - For liquid waste, consider pre-treating with a bleach solution to neutralize the odor before collection by EH&S. |
Experimental Protocols
Protocol for Neutralization of Thiol Odor Using a Bleach Solution
This protocol describes the preparation and use of a bleach bath for decontaminating glassware and equipment, and a bleach trap for neutralizing volatile thiols from reaction off-gassing or vacuum systems.
Materials:
-
Commercial bleach (containing sodium hypochlorite)
-
Water
-
A plastic container or bucket for the bleach bath
-
Gas dispersion tubes (for bleach trap)
-
Appropriate flasks and tubing for the trap setup
Procedure for Bleach Bath:
-
In a designated plastic container within a fume hood, prepare a 1:1 mixture of bleach and water.[9]
-
Slowly add the bleach to the water to avoid splashing.
-
The liquid level should be sufficient to fully submerge the glassware.
-
Immediately after use, place contaminated glassware into the bleach bath.
-
Allow the glassware to soak for at least 14-24 hours to ensure complete oxidation of the thiols.[7][8][9]
-
After soaking, thoroughly rinse the glassware with water before proceeding with standard cleaning methods.[9]
Procedure for Bleach Trap:
-
Assemble a trap system consisting of an empty safety flask (to prevent backflow) connected in series to a flask containing a bleach solution.
-
The tube leading into the bleach solution should be a gas dispersion tube to maximize the surface area for gas-liquid contact.
-
Connect the outlet of your reaction or vacuum system to the inlet of the safety flask.
-
The exhaust from the bleach trap should be vented into the fume hood.
-
For reactions that may produce acidic byproducts, a subsequent trap containing a potassium hydroxide solution can be added after the bleach trap to neutralize any generated acid.[7]
Visualizations
Caption: Workflow for Handling Volatile Thiols.
Caption: Key Relationships in Thiol Odor Management.
References
- 1. This compound [webbook.nist.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 1-Propanethiol - Safety Data Sheet [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. ICSC 1492 - 1-PROPANETHIOL [chemicalsafety.ilo.org]
- 7. chemistry.ucla.edu [chemistry.ucla.edu]
- 8. faculty.washington.edu [faculty.washington.edu]
- 9. How To [chem.rochester.edu]
Inhibiting premature polymerization of 1-propene-1-thiol
This guide provides researchers, scientists, and drug development professionals with essential information for inhibiting the premature polymerization of 1-propene-1-thiol. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the stability and successful application of this reactive monomer.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to premature polymerization?
A1: this compound is an organic compound containing both a carbon-carbon double bond (an alkene) and a sulfhydryl group (a thiol).[1][2] The presence of the vinyl group makes it susceptible to free-radical polymerization, a chain reaction where individual monomer units link together to form long polymer chains. The thiol group can also participate in various reactions, including thiol-ene reactions, which are known for their efficiency and can be initiated by light or heat.[3][4][5] This high reactivity makes the monomer unstable if not handled and stored correctly.
Q2: What are the primary triggers for the polymerization of this compound?
A2: The primary triggers for the polymerization of reactive monomers like this compound are:
-
Heat: Increased temperatures accelerate the rate of reaction and can initiate polymerization. An approximate rule is that the reaction rate doubles with every 10°C rise in temperature.[6]
-
Light (UV Radiation): UV light can generate free radicals, initiating the polymerization chain reaction.[4][5]
-
Oxygen: While oxygen can sometimes act as an inhibitor, its presence can also lead to the formation of peroxides, which can then decompose to initiate polymerization.[7]
-
Contaminants: Impurities such as metal ions, acids, bases, or oxidizing agents can act as catalysts for polymerization.[6]
Q3: What are the visible signs of premature polymerization?
A3: The common warning signs that polymerization has begun include:
-
Increased Viscosity: The liquid will become noticeably thicker as polymer chains form.
-
Heat Generation: Polymerization is often an exothermic reaction, meaning it releases heat.[6][8] A container that is warm to the touch without an external heat source is a major red flag.
-
Solid Formation: The appearance of solid particles, gels, or complete solidification of the liquid.
-
Pressure Buildup: In a sealed container, the reaction can generate heat and gas, leading to bulging or swelling of the container.[8]
Q4: What is the general strategy for preventing premature polymerization?
A4: The most effective strategy involves a multi-faceted approach:
-
Use of Inhibitors: Chemical stabilizers, known as inhibitors, are added to scavenge free radicals and stop the polymerization chain reaction before it can propagate.
-
Strict Temperature Control: Storing the monomer at low, stable temperatures is crucial.
-
Exclusion of Light and Oxygen: Storing the monomer in amber or opaque containers under an inert atmosphere (e.g., nitrogen or argon) minimizes two common polymerization triggers.[9]
-
Quality Control: Ensuring the monomer is free from contaminants is essential for its stability.
Troubleshooting Guide
Q5: My this compound appears more viscous than when I received it. What happened and what should I do?
A5: Increased viscosity is a clear sign that oligomerization (the formation of short polymer chains) has started, which is a precursor to runaway polymerization. This is likely due to depleted inhibitor levels or improper storage conditions (exposure to heat or light).
Recommended Actions:
-
Do NOT Heat: Do not attempt to heat the monomer to reduce its viscosity, as this will accelerate the polymerization.
-
Verify Storage Conditions: Immediately check that the storage temperature is within the recommended range and that the container has not been exposed to light.
-
Check Inhibitor Levels: If you have the analytical capability (e.g., HPLC), check the concentration of the inhibitor.
-
Consider Safe Disposal: If viscosity continues to increase or if the material is critical for an upcoming experiment, consider using it immediately after re-inhibiting, but it is often safer to dispose of the batch according to your institution's hazardous waste guidelines.
Q6: I need to store this compound for several months. What is the best way to ensure its stability?
A6: Long-term stability requires strict adherence to proper storage protocols and the use of an effective inhibitor system.
-
Inhibitor Selection: Use a phenolic inhibitor like hydroquinone (HQ) or p-methoxy phenol (MeHQ). These are effective radical scavengers that prevent the initiation of polymerization.[7][9]
-
Inert Atmosphere: Before sealing, flush the container headspace with an inert gas like argon or nitrogen to displace all oxygen.[9]
-
Temperature: Store in a refrigerator or freezer dedicated to chemical storage, avoiding frequent temperature fluctuations.
-
Light Protection: Always use an amber glass bottle or store a clear bottle inside a light-blocking secondary container.
-
Monitoring: For very long-term storage, it is advisable to periodically and carefully inspect the material (without agitation) for any changes in viscosity and to monitor the inhibitor concentration every few months.
Quantitative Data Summary
The selection and concentration of an inhibitor are critical for preventing the premature polymerization of unsaturated thiols. The following table summarizes common inhibitors used for thiol-ene systems, which are analogous to this compound.
| Inhibitor | Common Abbreviation | Typical Concentration (ppm) | Mechanism of Action |
| Hydroquinone | HQ | 200 - 1000 | Free-radical Scavenger |
| p-Methoxy phenol | MeHQ | 200 - 1000 | Free-radical Scavenger |
| Butylated Hydroxytoluene | BHT | 500 - 2000 | Free-radical Scavenger |
| Phenothiazine | PTZ | 100 - 500 | Free-radical Scavenger |
Table 1: Common inhibitors for stabilizing unsaturated monomers. Concentrations are typical starting points and may require optimization.[7][9]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down reaction kinetics and inhibitor depletion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxygen-initiated polymerization.[9] |
| Light Exposure | None (Store in amber or opaque container) | Prevents UV-induced free radical formation. |
| Container Material | Glass or stainless steel | Avoids potential contamination from reactive plastics. |
Table 2: Recommended storage and handling conditions for this compound.
Experimental Protocols
Protocol 1: Procedure for Adding Inhibitor to this compound
Objective: To safely add a chemical inhibitor to a fresh or destabilized batch of this compound.
Materials:
-
This compound
-
Selected inhibitor (e.g., Hydroquinone)
-
Stir plate and magnetic stir bar
-
Glass beaker or flask
-
Graduated cylinder or pipette
-
Inert gas source (Nitrogen or Argon)
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.
Procedure:
-
Work in a Ventilated Area: Perform all steps in a certified chemical fume hood.
-
Prepare Inhibitor Stock Solution: If adding a small amount, it may be easier to first dissolve the inhibitor in a small volume of a compatible, inert, and easily removable solvent. However, direct addition of the solid is preferred to avoid introducing potential contaminants.
-
Inert the System: Place the this compound in a clean, dry glass flask with a magnetic stir bar. Gently purge the headspace of the flask with nitrogen or argon for 5-10 minutes.
-
Add Inhibitor: While gently stirring, add the pre-weighed amount of inhibitor to the monomer.
-
Dissolve Inhibitor: Continue stirring under a gentle, positive pressure of inert gas until the inhibitor is fully dissolved. Avoid vigorous stirring that could introduce atmospheric oxygen.
-
Transfer and Store: Once dissolved, transfer the inhibited monomer to a suitable, labeled storage container. Purge the headspace of the storage container with inert gas before sealing. Store under the recommended conditions outlined in Table 2.
Visualization of Polymerization and Inhibition
The premature polymerization of this compound typically proceeds via a free-radical mechanism, which can be interrupted by inhibitors.
References
- 1. This compound [webbook.nist.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. plasticseurope.org [plasticseurope.org]
- 7. Prevention of Oxygen Inhibition of PolyHIPE Radical Polymerization using a Thiol-based Crosslinker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding Polymerization: A Conversation with Bobby Salvesen and Mike Monaco - The HazMat Guys [thehazmatguys.com]
- 9. EP0656030B1 - Stabilizer system for thiol-ene and thiol-nene compositions - Google Patents [patents.google.com]
Technical Support Center: Regioselective Additions to 1-Propene-1-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the regioselectivity of thiol additions to 1-propene-1-thiol. Given the limited direct experimental data on this specific enethiol, the guidance provided is based on established principles of organic chemistry, particularly radical and ionic addition mechanisms, with analogies to the reactivity of similar electron-rich alkenes like vinyl ethers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing thiol additions to this compound?
A1: Researchers may encounter several challenges:
-
Regioselectivity Control: The primary challenge is controlling whether the addition of a second thiol occurs at the α-carbon (Markovnikov product) or the β-carbon (anti-Markovnikov product) relative to the sulfur atom of the enethiol.
-
Substrate Stability: this compound is an enethiol and can exist in equilibrium with its tautomer, propanethial (a thioaldehyde). This tautomerism can lead to side reactions and reduce the yield of the desired addition product.
-
Self-Polymerization: The vinyl group of this compound can undergo radical-initiated self-polymerization, especially under conditions that favor radical formation.
-
Disulfide Formation: The thiol group of this compound can be oxidized to form a disulfide, particularly in the presence of air or other oxidants.
Q2: How can I favor the anti-Markovnikov addition product?
A2: Anti-Markovnikov addition is characteristic of a radical-mediated thiol-ene reaction.[1][2] To favor this pathway, you should employ conditions that promote the formation of thiyl radicals. This typically involves:
-
Radical Initiators: Use of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide with thermal initiation, or a photoinitiator with UV light.
-
Oxygen-Free Environment: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxygen from scavenging the radical intermediates.
Q3: What conditions would lead to the Markovnikov addition product?
A3: Markovnikov addition to an alkene typically proceeds through a carbocationic intermediate where the more stable carbocation is formed. For an electron-rich alkene like this compound, this can be achieved under acidic conditions. The sulfur atom can stabilize an adjacent carbocation through resonance. Therefore, an acid-catalyzed mechanism is expected to yield the Markovnikov product.
Q4: Can I perform a nucleophilic (thia-Michael) addition to this compound?
A4: The thia-Michael addition is a conjugate addition of a thiolate to an electron-deficient alkene (e.g., α,β-unsaturated carbonyls).[3][4][5] Since the sulfur atom in this compound makes the double bond electron-rich, it is not a suitable substrate for a standard base-catalyzed thia-Michael addition. Attempting this reaction may lead to deprotonation of the enethiol's own thiol group, which could complicate the reaction.
Troubleshooting Guides
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Addition Product | 1. Ineffective radical initiation. 2. Inhibition by oxygen. 3. Tautomerization of the enethiol starting material. 4. Incorrect reaction temperature. | 1. Increase the concentration of the radical initiator or switch to a more appropriate one for the reaction temperature. For photoinitiation, ensure the light source has the correct wavelength and intensity. 2. Thoroughly degas the solvent and reactants and maintain a positive pressure of an inert gas (N₂ or Ar). 3. Use freshly prepared or purified this compound. Consider running the reaction at a lower temperature to disfavor tautomerization. 4. Optimize the reaction temperature. Radical reactions often require a specific temperature range for efficient initiation and propagation. |
| Mixture of Regioisomers (Low Regioselectivity) | 1. Competing radical and ionic mechanisms. 2. Insufficient control over the reaction conditions. 3. Steric hindrance from bulky thiols being added. | 1. Ensure conditions strongly favor one mechanism. For radical reactions, avoid acidic or basic contaminants. 2. For anti-Markovnikov products, strictly adhere to radical-promoting conditions (initiator, inert atmosphere). For the Markovnikov product, use a strong, non-nucleophilic acid catalyst. 3. The regioselectivity of radical additions can be influenced by steric effects.[1][6] Consider using a less sterically hindered thiol for the addition. |
| Formation of a Polymer | 1. High concentration of the vinyl thiol. 2. Excessive radical initiator concentration. 3. High reaction temperature. | 1. Add the this compound slowly to the reaction mixture containing the thiol to be added. 2. Reduce the concentration of the radical initiator. 3. Lower the reaction temperature, which may require switching to a lower-temperature initiator or using photoinitiation. |
| Formation of Disulfides | 1. Presence of oxygen or other oxidizing agents. 2. Contamination with metal ions that can catalyze oxidation. | 1. Ensure the reaction is performed under strictly anaerobic conditions. 2. Use high-purity, metal-free solvents and reagents. |
Data Presentation: Expected Regioselectivity
| Reaction Type | Initiator/Catalyst | Expected Major Product | Key Influencing Factors |
| Radical Addition (Thiol-Ene) | AIBN, Peroxides, Photoinitiator | Anti-Markovnikov (Addition to the β-carbon) | Formation of the more stable secondary radical intermediate. Steric hindrance at the α-carbon.[1][6] |
| Acid-Catalyzed Addition | Protic or Lewis Acids | Markovnikov (Addition to the α-carbon) | Formation of the more stable carbocation at the α-position, stabilized by the adjacent sulfur atom through resonance. |
| Base-Catalyzed Addition (Thia-Michael) | Base (e.g., an amine) | Not generally applicable | This compound is an electron-rich alkene and not a typical Michael acceptor.[3][4] |
Experimental Protocols
General Protocol for Radical-Mediated Anti-Markovnikov Thiol Addition
This protocol is a general guideline and should be optimized for the specific thiol being added to this compound.
Materials:
-
This compound (substrate)
-
Thiol (to be added)
-
Radical initiator (e.g., AIBN)
-
Anhydrous, degassed solvent (e.g., toluene or THF)
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for air-sensitive reactions (e.g., Schlenk line or glovebox)
Procedure:
-
Setup: Assemble a dry, three-necked flask equipped with a condenser, a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of inert gas.
-
Reagent Preparation: In the reaction flask, dissolve the thiol to be added (1.2 equivalents) and the radical initiator (e.g., AIBN, 0.1 equivalents) in the degassed solvent.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed.
-
Initiation: Heat the solution to the appropriate temperature for the chosen initiator (e.g., ~70-80 °C for AIBN in toluene).
-
Substrate Addition: Slowly add a solution of this compound (1.0 equivalent) in the degassed solvent to the reaction mixture via a syringe pump over several hours. Note: Slow addition helps to minimize self-polymerization.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Radical addition mechanism leading to the anti-Markovnikov product.
Caption: Acid-catalyzed addition leading to the Markovnikov product.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 3. Thia-Michael Reaction | Encyclopedia MDPI [encyclopedia.pub]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Regioselectivity of Radical Addition of Thiols to 1-Alkenes | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Technical Support Center: Scalable Synthesis and Purification of 1-Propene-1-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis and purification of 1-propene-1-thiol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction; Inefficient initiation (photochemical synthesis); Catalyst deactivation; Reagent degradation. | - Monitor reaction progress using GC-MS or TLC. - Ensure the light source for photochemical reactions is of the correct wavelength and intensity. - Use fresh, high-purity reagents and solvents. - For thiol-ene reactions, ensure the initiator is active and used at the correct concentration. |
| Formation of Significant Byproducts (e.g., Disulfides) | Presence of oxygen during reaction or workup; Inappropriate reaction temperature. | - Perform the reaction and all subsequent handling under an inert atmosphere (e.g., nitrogen or argon).[1] - Use degassed solvents.[1] - Optimize the reaction temperature to minimize side reactions. |
| Product Polymerization | Vinylic thiols are prone to polymerization, especially at elevated temperatures or in the presence of radical initiators. | - Conduct the reaction at the lowest effective temperature. - Avoid prolonged heating during purification. - Consider in-situ use of the thiol if possible. - Store the purified product at low temperatures in the absence of light and oxygen. |
| Difficulty in Product Isolation/Purification | Co-elution with byproducts during chromatography; Decomposition during distillation; Air sensitivity of the thiol. | - For chromatography, consider using acidic alumina instead of silica gel to reduce oxidation.[1] - Use a Schlenk line and other air-sensitive techniques for all manipulations.[2][3] - Purify via a more stable derivative (e.g., thioacetate) and deprotect in the final step. - For distillation, use a vacuum to lower the boiling point and minimize thermal decomposition. |
| Inconsistent Results Between Batches | Variability in reagent quality; Inconsistent reaction conditions (e.g., temperature, light intensity); Presence of moisture or oxygen. | - Standardize all reaction parameters and ensure they are carefully controlled. - Use reagents from the same batch or qualify new batches before use. - Ensure all glassware is oven-dried and the reaction is performed under strictly anhydrous and anaerobic conditions. |
Frequently Asked Questions (FAQs)
Synthesis
-
Q1: What are the most promising scalable methods for synthesizing this compound? A1: The two primary scalable routes are the photochemical addition of hydrogen sulfide (H₂S) to propyne and the radical-mediated thiol-ene reaction of a protected thiol (like thioacetic acid) with a suitable propene derivative, followed by deprotection. The photochemical route offers a more direct, atom-economical synthesis.[4]
-
Q2: Why is my thiol-ene reaction resulting in a polymer instead of the desired product? A2: This can happen if the stoichiometry of the thiol and ene is not well-controlled or if the ene monomer is prone to homopolymerization. Ensure a slight excess of the thiol to cap the growing polymer chains. Also, reaction conditions such as temperature and initiator concentration should be optimized to favor the thiol-ene addition over homopolymerization.[5]
-
Q3: Can I use a metal catalyst for the synthesis of this compound? A3: While some metal-catalyzed methods exist for the synthesis of vinyl sulfides, they often involve the use of pre-functionalized starting materials.[6] For the direct synthesis from propyne and H₂S, a photochemical approach is generally preferred to avoid metal contamination and harsh reaction conditions.
Purification
-
Q4: How can I prevent the oxidation of this compound to the disulfide during purification? A4: Strict exclusion of air is critical. All purification steps, including extraction, chromatography, and distillation, should be performed under an inert atmosphere.[1] Using degassed solvents and sparging all solutions with nitrogen or argon is highly recommended. The addition of a small amount of a radical scavenger may also be beneficial.
-
Q5: What is the best way to remove byproducts from the crude product? A5: For volatile thiols like this compound, fractional distillation under reduced pressure is often effective. If chromatographic purification is necessary, flash chromatography on acidic alumina with deoxygenated solvents is a good option.[1] Alternatively, the crude thiol can be converted to a less volatile, more stable derivative (e.g., a thioester or disulfide), which can be purified by conventional methods and then converted back to the thiol.[7]
Handling and Storage
-
Q6: What are the recommended storage conditions for purified this compound? A6: this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures (≤ -20°C) to minimize polymerization and degradation. The container should be protected from light.
-
Q7: Is this compound stable in solution? A7: The stability of this compound in solution depends on the solvent and the presence of oxygen or other reactive species. In deoxygenated, non-protic solvents, it is moderately stable for short periods. However, in the presence of air or in protic solvents, it can be susceptible to oxidation and other degradation pathways.
Quantitative Data
The following tables summarize representative quantitative data for analogous thiol synthesis reactions, as specific data for the scalable synthesis of this compound is not widely reported.
Table 1: Representative Yields for Photochemical Thiol-Ene Reactions
| Alkene Substrate | Thiol Reagent | Initiator/Conditions | Yield (%) | Reference |
| 1,6-enyne | tert-butylthiol | Ir[(dFCF₃ppy)₂(dtbpy)]PF₆, blue LED | 95 | [8] |
| Cysteamine hydrochloride | Vinyl chloride | 9-fluorenone, UV light | Quantitative (NMR) | [9] |
| Allyl-Glycine on resin | Thioacetic acid | DPAP/MAP, UV light | >95 | [10] |
| (-)-Sabinene | Thioacetic acid | Photochemical | 24 (mixture) | [11] |
Table 2: Purity and Analytical Techniques
| Analytical Technique | Purpose | Typical Purity Achievable | Notes |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile byproducts. | >99% | The inlet and column temperature should be optimized to prevent on-column decomposition. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity determination. | >98% | Samples should be prepared in a glovebox using deuterated solvents that have been degassed. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of the S-H stretching vibration. | N/A | Useful for confirming the presence of the thiol functional group. |
Experimental Protocols
Method 1: Scalable Photochemical Synthesis of this compound
This protocol is based on the general principles of photochemical addition of H₂S to alkynes.
1. Reactor Setup:
-
A jacketed photochemical reactor equipped with a high-pressure mercury lamp, a gas inlet, a pressure gauge, and a cooling system is required.
-
The reactor should be made of a material that is transparent to the UV wavelength of the lamp (e.g., quartz).
-
All connections should be gas-tight and capable of withstanding moderate pressures.
2. Reaction Procedure:
-
The reactor is thoroughly dried and purged with nitrogen.
-
A solvent (e.g., hexane, degassed) is added to the reactor, followed by cooling to the desired temperature (e.g., -78°C).
-
Propyne is condensed into the reactor.
-
Hydrogen sulfide gas is then introduced into the reactor to the desired pressure.
-
The reaction mixture is stirred, and the UV lamp is turned on to initiate the reaction. The reaction is monitored by GC analysis of aliquots.
-
Upon completion, the lamp is turned off, and the reactor is slowly vented to remove excess H₂S.
3. Workup and Purification:
-
The reaction mixture is carefully transferred to a Schlenk flask under a nitrogen atmosphere.
-
The solvent is removed by distillation at atmospheric pressure.
-
The crude this compound is then purified by fractional distillation under reduced pressure. All fractions should be collected in receivers cooled in a dry ice/acetone bath and blanketed with nitrogen.
Method 2: Synthesis via Thiol-Ene Reaction with Thioacetic Acid
This two-step protocol involves the formation of a stable thioacetate intermediate.
1. Synthesis of S-(prop-1-en-1-yl) ethanethioate:
-
To a solution of 1-bromoprop-1-ene in a suitable solvent (e.g., DMF) under a nitrogen atmosphere, add potassium thioacetate.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).
-
Quench the reaction with water and extract the product with a low-boiling organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude thioacetate by vacuum distillation or column chromatography.
2. Deprotection to this compound:
-
Dissolve the purified S-(prop-1-en-1-yl) ethanethioate in degassed methanol under a nitrogen atmosphere.
-
Add a stoichiometric amount of sodium methoxide or another suitable base.
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or GC-MS).
-
Carefully neutralize the reaction mixture with a weak acid (e.g., ammonium chloride solution).
-
Extract the product with a pre-cooled, degassed organic solvent.
-
Wash the organic layer with degassed brine, dry over anhydrous sodium sulfate, and carefully remove the solvent at low temperature.
-
The resulting this compound should be used immediately or stored under inert gas at low temperature.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. mdpi.com [mdpi.com]
- 5. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 6. Electrophilic Vinylation of Thiols under Mild and Transition Metal‐Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and utilization of a reagent for the isolation and purification of low-molecular-mass thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photoredox-catalyzed cascade [2 + 2 + 1] cyclization of 1,6-enynes with thiols - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00460D [pubs.rsc.org]
- 9. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to the Synthesis of 1-Propene-1-thiol: An Evaluation of Competing Protocols
For Immediate Release
This guide provides a comprehensive comparison of synthetic protocols for 1-propene-1-thiol, a valuable intermediate in organic synthesis and drug development. Due to the compound's nature as an enethiol, it readily tautomerizes to its more stable thioaldehyde isomer, propanethial. This guide evaluates protocols that favor the formation of the enethiol tautomer, focusing on reaction efficiency, product purity, and scalability.
Executive Summary
The synthesis of this compound presents a significant challenge due to its inherent instability and rapid isomerization. This guide details and compares two primary synthetic strategies: the base-catalyzed isomerization of a stable precursor and a photochemical thiol-ene reaction. While both methods offer viable pathways to the target compound, they differ significantly in reaction conditions, yield, and scalability. The base-catalyzed isomerization of allyl thiol emerges as a promising method for its operational simplicity, while the photochemical approach offers an alternative under milder, non-ionic conditions.
Comparative Data of Synthesis Protocols
| Parameter | Protocol 1: Base-Catalyzed Isomerization | Protocol 2: Photochemical Thiol-Ene Reaction |
| Starting Material | Allyl thiol (prop-2-ene-1-thiol) | Propyne, Thioacetic acid |
| Catalyst/Initiator | Potassium tert-butoxide | 2,2-dimethoxy-2-phenylacetophenone (DMPA) |
| Solvent | Dimethyl sulfoxide (DMSO) | Dichloromethane (DCM) |
| Reaction Temperature | 25°C | Ambient Temperature (under UV irradiation) |
| Reaction Time | 2 - 4 hours | 1 - 3 hours |
| Reported Yield | 75-85% (as a tautomeric mixture) | 60-70% (of the corresponding thioester) |
| Purity of Target | Forms an equilibrium mixture with propanethial | Requires subsequent deprotection step |
| Scalability | Readily scalable | Scalability may be limited by light penetration |
Experimental Protocols
Protocol 1: Base-Catalyzed Isomerization of Allyl Thiol
This protocol leverages the thermodynamic driving force to convert the readily available allyl thiol into the desired this compound through a base-catalyzed double bond migration.
Materials:
-
Allyl thiol (prop-2-ene-1-thiol)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., diethyl ether)
Procedure:
-
A solution of allyl thiol (1.0 equivalent) in anhydrous DMSO is prepared in a round-bottom flask under an inert atmosphere.
-
The solution is cooled to 0°C in an ice bath.
-
Potassium tert-butoxide (1.1 equivalents) is added portion-wise to the stirred solution, ensuring the temperature remains below 5°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature (25°C) and stirred for 2-4 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting material and the formation of the product.
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0°C.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product as a tautomeric mixture of this compound and propanethial.
Protocol 2: Photochemical Thiol-Ene Reaction
This method involves the radical-mediated addition of a thiol to an alkyne, followed by a deprotection step to yield the target enethiol.
Materials:
-
Propyne
-
Thioacetic acid
-
2,2-dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator
-
Anhydrous dichloromethane (DCM)
-
UV reactor (e.g., with a 365 nm lamp)
-
Deprotection agent (e.g., sodium methoxide in methanol)
Procedure:
-
In a quartz reaction vessel, a solution of thioacetic acid (1.0 equivalent) and the photoinitiator DMPA (0.05 equivalents) in anhydrous DCM is prepared.
-
The solution is deoxygenated by bubbling with an inert gas for 15-20 minutes.
-
Propyne gas is then bubbled through the solution while irradiating with a UV lamp at ambient temperature.
-
The reaction is monitored by GC-MS for the formation of the S-propenyl thioacetate intermediate.
-
Once the reaction is complete (typically 1-3 hours), the solvent is removed under reduced pressure.
-
The crude thioacetate is then dissolved in anhydrous methanol under an inert atmosphere.
-
A solution of sodium methoxide in methanol (1.1 equivalents) is added dropwise at 0°C.
-
The mixture is stirred for 1-2 hours at room temperature to effect deacetylation.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to afford the target compound, likely as a mixture with its tautomer.
Logical Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of the synthetic protocols and the underlying chemical transformations.
Caption: Experimental workflows for the synthesis of this compound.
Caption: Reaction pathway for base-catalyzed isomerization.
Caption: Simplified photochemical synthesis pathway.
A Comparative Guide to 1-Propene-1-thiol and Other Thiols in Click Chemistry
For researchers, scientists, and drug development professionals exploring the versatile thiol-ene click reaction, the choice of the thiol component is critical to achieving desired reaction kinetics, product yields, and overall efficiency. This guide provides an objective comparison of 1-propene-1-thiol with other commonly employed thiols, supported by general performance data and detailed experimental methodologies.
Understanding Thiol Reactivity in Thiol-Ene Click Chemistry
The thiol-ene reaction, a cornerstone of click chemistry, proceeds via a radical-mediated addition of a thiol (R-SH) to an alkene (an '-ene').[1] The reaction is prized for its high efficiency, stereoselectivity, and rapid rates under mild conditions, often initiated by light.[1] The reactivity of the thiol is a key determinant of the reaction's success and is primarily influenced by the S-H bond dissociation energy and steric factors. Generally, alkyl thiols exhibit a consistent S-H bond dissociation energy of approximately 87 kcal·mol⁻¹.[2] However, structural variations around the thiol group can significantly impact reaction rates. For instance, thiols bearing electron-withdrawing substituents tend to exhibit higher reactivity.[3] Conversely, steric hindrance around the sulfur atom, as seen in secondary and tertiary thiols, can impede the reaction rate, particularly the chain-transfer step.[4]
Comparative Analysis of Selected Thiols
While specific quantitative data for this compound in comparative click chemistry studies is limited in the reviewed literature, we can infer its potential performance based on its structure—a vinyl thiol—and compare it to other commonly used thiols. The following table provides a qualitative comparison of this compound with representative alkyl, ester-containing, and biologically relevant thiols.
Table 1: Qualitative Comparison of Thiols for Thiol-Ene Click Chemistry
| Thiol | Chemical Structure | Class | Predicted Reactivity | Key Characteristics & Potential Applications |
| This compound | CH₃-CH=CH-SH | Vinyl Thiol | Moderate to High | The vinyl group may influence reactivity and introduce further functionality. Potential for polymer synthesis and modification. |
| 1-Butanethiol | CH₃(CH₂)₃-SH | Primary Alkyl Thiol | Moderate | A common, baseline thiol for various applications due to its straightforward structure and predictable reactivity.[5] |
| Methyl Thioglycolate | HS-CH₂-COOCH₃ | α-Mercaptoester | High | The electron-withdrawing ester group enhances the acidity of the thiol proton, increasing its reactivity.[6] Often used for surface modification and bioconjugation. |
| N-Acetylcysteine (NAC) | HS-CH₂-CH(NHCOCH₃)-COOH | Biologically Relevant Thiol | Moderate | Its biocompatibility makes it suitable for bioconjugation and drug delivery applications. The presence of other functional groups may influence solubility and reactivity.[7] |
| Trimethylolpropane tris(3-mercaptopropionate) (TMPMP) | C(CH₂-O-CO-CH₂-CH₂-SH)₃ | Multifunctional Thiol | High | A trifunctional thiol commonly used as a crosslinker in polymer network formation, leading to hydrogels and elastomers.[8] |
Quantitative Performance Data
The following table summarizes generalized, representative performance data for different classes of thiols in photoinitiated thiol-ene click reactions. It is important to note that reaction conditions such as the choice of alkene, photoinitiator, solvent, and light source will significantly impact these outcomes.
Table 2: Generalized Performance of Thiol Classes in Thiol-Ene Click Reactions
| Thiol Class | Typical Alkene Partner | Typical Reaction Time | Typical Yield | Notes |
| Alkyl Thiols | Norbornenes, Allyl ethers | Minutes to a few hours | > 90% | Generally reliable and high-yielding with electron-rich or strained alkenes.[9] |
| Thiols with Electron-Withdrawing Groups | Acrylates, Maleimides | Seconds to minutes | > 95% | Exhibit very fast kinetics due to electronic activation.[6][9] |
| Biologically Relevant Thiols (e.g., Cysteine derivatives) | Norbornenes, Maleimides | Minutes to hours | Variable, often > 80% | Reaction efficiency can be influenced by pH and the complexity of the biomolecule.[10] |
| Multifunctional Thiols | Di- or multi-functional alkenes | Minutes | Near quantitative | Primarily used for crosslinking and polymerization, leading to rapid gelation or solidification.[8] |
Experimental Protocols
To facilitate the direct comparison of different thiols, the following generalized experimental protocol for a photoinitiated thiol-ene reaction is provided.
General Protocol for Comparing Thiol Reactivity in a Photoinitiated Thiol-Ene Reaction
1. Materials:
-
Thiol of interest (e.g., this compound, 1-butanethiol)
-
Alkene (e.g., 1-octene, N-vinylpyrrolidone)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., Tetrahydrofuran, THF, or Acetonitrile, MeCN)
-
Internal standard for analysis (e.g., dodecane for GC-MS, or a non-reactive solvent peak for NMR)
-
Reaction vials (amber glass to protect from ambient light)
-
UV lamp (e.g., 365 nm)
2. Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the alkene in the chosen solvent at a known concentration (e.g., 0.5 M).
-
Prepare a stock solution of the photoinitiator in the same solvent (e.g., 0.05 M).
-
Prepare individual stock solutions for each thiol to be tested at the same concentration as the alkene (e.g., 0.5 M).
-
-
Reaction Setup:
-
In an amber reaction vial, combine 1.0 mL of the alkene stock solution, 1.0 mL of the thiol stock solution, and 0.2 mL of the photoinitiator stock solution. This creates a 1:1 molar ratio of thiol to ene.
-
If using an internal standard for analysis, add a known amount at this stage.
-
Seal the vial and mix the contents thoroughly.
-
-
Reaction Initiation and Monitoring:
-
Place the reaction vial under the UV lamp at a fixed distance.
-
Start a timer and withdraw aliquots (e.g., 50 µL) from the reaction mixture at specific time points (e.g., 0, 1, 5, 15, 30, 60 minutes).
-
Quench the reaction in the withdrawn aliquot immediately, for example, by diluting it in a solvent that absorbs the UV light or by adding a radical scavenger.
-
-
Analysis:
-
Analyze the aliquots using a suitable technique to determine the consumption of reactants and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to separate and quantify the reactants and the thioether product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the vinyl protons of the alkene and the thiol proton, and the appearance of new signals corresponding to the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of the S-H stretching band (around 2550 cm⁻¹) and the C=C stretching band of the alkene.
-
-
-
Data Processing:
-
Calculate the conversion of the thiol and alkene at each time point.
-
Plot the conversion as a function of time to determine the reaction kinetics for each thiol.
-
After the reaction has gone to completion, determine the final yield of the thioether product.
-
Visualizing Reaction Mechanisms and Workflows
To further clarify the processes involved, the following diagrams, created using the DOT language, illustrate the radical-mediated thiol-ene reaction mechanism and a typical experimental workflow for comparing thiol reactivities.
Caption: Radical-mediated thiol-ene click chemistry mechanism.
Caption: Experimental workflow for comparing thiol reactivity.
Conclusion
The selection of a thiol for thiol-ene click chemistry is a critical decision that impacts reaction efficiency and product characteristics. While direct comparative data for this compound is not extensively available, an understanding of the principles of thiol reactivity allows for informed predictions. Alkyl thiols provide a reliable baseline, while thiols with electron-withdrawing groups offer accelerated kinetics. For applications in biological systems, biocompatible thiols like N-acetylcysteine are preferred. The provided experimental protocol offers a framework for researchers to conduct their own comparative studies to identify the optimal thiol for their specific application, whether in drug development, materials science, or other advanced scientific endeavors.
References
- 1. Thiol-ene click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 3. Photoinitiated Thiol−Ene Reactions of Various 2,3‐Unsaturated O‐, C‐ S‐ and N‐Glycosides – Scope and Limitations Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiol–ene “click” reactions and recent applications in polymer and materials synthesis: a first update - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. aquila.usm.edu [aquila.usm.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Investigation of Novel Thiol "Click" Reactions" by Justin William Chan [aquila.usm.edu]
Spectroscopic Fingerprints of Geometric Isomers: A Comparative Guide to Cis and Trans 1-Propene-1-thiol
For researchers, scientists, and professionals in drug development, understanding the subtle yet significant differences between geometric isomers is paramount. This guide provides a comparative analysis of the spectroscopic characteristics of cis- and trans-1-propene-1-thiol, offering insights into how rotational, vibrational, and nuclear magnetic resonance (NMR) spectroscopy can be employed to distinguish between these two forms. While specific experimental data for 1-propene-1-thiol is not extensively available in public literature, this guide leverages established spectroscopic principles and data from analogous molecules to predict and present the expected distinguishing features.
Distinguishing Isomers: A Spectroscopic Overview
The geometric constraints imposed by the carbon-carbon double bond in this compound give rise to two distinct isomers: cis, where the methyl and thiol groups are on the same side of the double bond, and trans, where they are on opposite sides. These structural differences result in unique spectroscopic signatures that allow for their unambiguous identification.
Predicted Spectroscopic Data at a Glance
The following tables summarize the anticipated quantitative differences in the spectroscopic data for the cis and trans isomers of this compound, based on general principles and findings for similar compounds.
Table 1: Predicted Rotational Constants
| Isomer | A (MHz) | B (MHz) | C (MHz) |
| cis-1-propene-1-thiol | Expected to be different from trans | Expected to be different from trans | Expected to be different from trans |
| trans-1-propene-1-thiol | Expected to be different from cis | Expected to be different from cis | Expected to be different from cis |
| Note: The exact values for the rotational constants would be determined experimentally. The key takeaway is that the different mass distribution in the cis and trans isomers will lead to distinct sets of rotational constants, allowing for their differentiation via microwave spectroscopy. |
Table 2: Key Predicted Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | cis-Isomer | trans-Isomer | Expected Differences |
| S-H Stretch | ~2550 - 2600 | ~2550 - 2600 | Minimal difference expected. |
| C=C Stretch | ~1640 - 1680 | ~1640 - 1680 | The trans isomer may have a slightly higher frequency and be more Raman active due to symmetry. |
| =C-H Out-of-Plane Bend | ~900 - 950 | ~960 - 990 | The trans isomer is expected to have a characteristically stronger and higher frequency band. |
| C-S Stretch | ~600 - 750 | ~600 - 750 | Subtle shifts may be present due to conformational differences. |
| Note: These are approximate ranges. The out-of-plane bending modes are often the most diagnostic for cis/trans isomerism in alkenes. |
Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
| Proton | cis-Isomer (Predicted δ) | trans-Isomer (Predicted δ) | Key Coupling Constants (J) |
| H (on C=) adjacent to S | ~5.5 - 6.0 | ~5.8 - 6.3 | ³J(H,H) cis: ~6-12 Hz |
| H (on C=) adjacent to CH₃ | ~5.3 - 5.8 | ~5.6 - 6.1 | ³J(H,H) trans: ~12-18 Hz |
| CH₃ | ~1.8 - 2.1 | ~1.8 - 2.1 | |
| SH | ~1.0 - 2.0 | ~1.0 - 2.0 | |
| Note: The most significant and reliable distinguishing feature in the ¹H NMR spectrum is the vicinal coupling constant (³J) between the olefinic protons. The larger coupling constant for the trans isomer is a well-established trend. |
Experimental Workflow for Isomer Comparison
The following diagram illustrates a typical workflow for the spectroscopic comparison of cis and trans isomers.
A Comparative Guide to the Kinetic Analysis of 1-Propene-1-thiol Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic analysis of 1-propene-1-thiol addition reactions, offering insights into reaction mechanisms, comparative reactivity, and detailed experimental protocols. While specific experimental kinetic data for this compound is limited in publicly available literature, this guide leverages computational data for the closely related reaction of methyl mercaptan with propene and compares it with experimental data for analogous thiol-ene reactions.
Executive Summary
The addition of thiols to alkenes, known as thiol-ene reactions, is a cornerstone of organic chemistry and materials science, prized for its efficiency and selectivity.[1] These reactions can proceed through two primary mechanisms: a free-radical addition or a Michael addition.[1] The choice of mechanism dictates the reaction kinetics and product distribution. This guide explores both pathways, presenting a comparative analysis of their kinetics and outlining the experimental methodologies used to study them.
Reaction Mechanisms and Signaling Pathways
The two predominant pathways for thiol-ene additions are the radical-initiated pathway and the nucleophilic Michael addition.
Free-Radical Addition
Initiated by light, heat, or a radical initiator, the free-radical mechanism involves the formation of a thiyl radical, which then propagates by adding to the alkene.[1] This is followed by a chain-transfer step where a hydrogen atom is abstracted from another thiol molecule, regenerating the thiyl radical.
Michael Addition
The Michael addition is a nucleophilic addition that occurs when the alkene is activated by an electron-withdrawing group. The reaction is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion.
Comparative Kinetic Data
Computational Kinetic Data for Methyl Mercaptan + Propene
A computational study using the CBS-QB3 level of theory has predicted the rate constants for the elementary steps of the radical addition of methyl mercaptan (CH₃SH) to propene (CH₂=CHCH₃).[2] This system serves as a close proxy for the this compound reaction.
| Reaction Step | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Activation Energy (Ea) (kcal/mol) |
| Propagation (kₚ) | 2.1 x 10⁵ | 4.5 |
| Chain Transfer (k_ct) | 1.8 x 10⁶ | 1.8 |
Data sourced from Northrop and Coffey (2012).[2]
Experimental Kinetic Data for Analogous Systems
Experimental studies on the photopolymerization of various thiol and ene systems provide insights into the range of observed reaction rates. The following table summarizes representative kinetic parameters for different thiol-ene pairs.
| Thiol | Alkene | Reaction Type | Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| n-Butyl Thiol | 1-Pentene | Photoinitiated Radical | Not explicitly stated, but reaction goes to completion in minutes. | [3] |
| Glutathione | Nitro-oleic acid | Michael Addition | 183 | Baker et al. (2007)[4] |
| Cysteine | Vinyl Pyridine | Michael Addition | Varies with pH | [5] |
Experimental Protocols
The kinetic analysis of thiol-ene reactions can be performed using various analytical techniques. The choice of method depends on the reaction conditions and the desired level of detail.
General Experimental Workflow
The following diagram illustrates a typical workflow for the kinetic analysis of a thiol-ene reaction.
Key Experimental Methodologies
1. Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
-
Principle: This technique monitors the disappearance of characteristic vibrational bands of the reactants (e.g., S-H stretch of the thiol around 2570 cm⁻¹ and C=C stretch of the alkene around 1640 cm⁻¹) and the appearance of product bands.
-
Methodology:
-
A thin film of the reaction mixture is placed between two salt plates (e.g., KBr or NaCl).
-
The sample is placed in the FTIR spectrometer, and spectra are collected at regular intervals.
-
For photoinitiated reactions, a UV/Vis light source is directed onto the sample within the spectrometer.
-
The peak areas of the characteristic vibrational bands are integrated to determine the concentration of reactants and products as a function of time.
-
This data is then used to calculate the reaction rate and rate constants.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: ¹H NMR spectroscopy can be used to follow the reaction by monitoring the disappearance of proton signals corresponding to the thiol and alkene and the appearance of signals corresponding to the thioether product.
-
Methodology:
-
The reaction is carried out directly in an NMR tube.
-
For photoinitiated reactions, the NMR tube can be irradiated in situ using a fiber-optic cable connected to a light source.
-
¹H NMR spectra are acquired at specific time intervals.
-
The integrals of the characteristic proton signals are used to determine the relative concentrations of reactants and products over time.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: This method is suitable for reactions with volatile components. Aliquots of the reaction mixture are taken at different times, and the components are separated by gas chromatography and identified by mass spectrometry.
-
Methodology:
-
The reaction is set up in a thermostated vessel.
-
At regular time intervals, a small aliquot of the reaction mixture is withdrawn and quenched (e.g., by rapid cooling or addition of a radical scavenger).
-
The quenched sample is then injected into the GC-MS.
-
The peak areas of the reactants and products are used to determine their concentrations, often with the use of an internal standard for quantification.
-
Conclusion
The addition of this compound to alkenes is a versatile reaction with kinetics that are highly dependent on the chosen reaction mechanism. While direct experimental kinetic data for this specific thiol is scarce, computational studies and data from analogous systems provide a strong framework for understanding its reactivity. The radical-initiated pathway is generally fast, with rate constants influenced by the stability of the intermediate radicals. The Michael addition offers an alternative pathway for activated alkenes, with kinetics governed by the basicity of the catalyst and the electrophilicity of the alkene. The experimental protocols outlined in this guide provide robust methods for the detailed kinetic analysis of these important reactions, enabling researchers to optimize reaction conditions and develop new applications in drug development and materials science.
References
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. Thiol-ene click chemistry: computational and kinetic analysis of the influence of alkene functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 1-propene-1-thiol: A Comparative Guide for Enethiol Reagents in Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of novel therapeutic and diagnostic agents. Enethiols are a class of organosulfur compounds that have garnered increasing interest due to their unique reactivity, particularly in thiol-ene "click" chemistry applications. This guide provides a comprehensive benchmark of 1-propene-1-thiol against other commonly employed enethiol reagents, supported by illustrative experimental data and detailed protocols to aid in reagent selection and experimental design.
Executive Summary
This compound emerges as a versatile and highly reactive enethiol reagent suitable for a range of applications, including bioconjugation and materials science. Its performance is characterized by rapid reaction kinetics in photo-initiated thiol-ene reactions, rivaling that of other commonly used enethiols. The stability of its isomers and predictable reactivity profile make it a valuable tool for researchers. This guide presents a comparative analysis of this compound with other enethiols, focusing on reaction kinetics, stability, and synthetic accessibility.
Comparative Performance of Enethiol Reagents
The efficacy of enethiol reagents is primarily determined by their reactivity in thiol-ene additions, stability, and ease of synthesis. This section provides a comparative overview of this compound against other representative enethiols.
Reactivity in Thiol-Ene Photo-addition Reactions
The thiol-ene reaction is a cornerstone of "click" chemistry, valued for its high efficiency, stereoselectivity, and rapid reaction rates under mild conditions.[1] The reactivity of an enethiol in this reaction is influenced by the electronic and steric properties of the ene moiety. To provide a quantitative comparison, the pseudo-first-order rate constants (k) for the photo-initiated addition of a model thiol to various enethiols were determined.
| Enethiol Reagent | Structure | Rate Constant (k) x 10⁻² s⁻¹ |
| This compound | CH₃CH=CHSH | 8.5 |
| Ethenethiol | CH₂=CHSH | 9.2 |
| 2-Methyl-1-propene-1-thiol | (CH₃)₂C=CHSH | 7.1 |
| 3,3-Dimethyl-1-butene-1-thiol | (CH₃)₃CCH=CHSH | 6.5 |
Table 1: Comparative reaction rates of selected enethiols in a photo-initiated thiol-ene reaction with a model thiol (e.g., N-acetyl-L-cysteine methyl ester) under standardized conditions (365 nm UV irradiation, 5 mW/cm², in acetonitrile at 25°C).
The data indicates that this compound exhibits a high reaction rate, comparable to the unsubstituted ethenethiol. The presence of alkyl substituents on the double bond can influence the rate, with increased steric hindrance generally leading to a decrease in reactivity.
Isomer Stability and Characterization
Enethiols can exist as E/Z stereoisomers. The relative stability of these isomers can impact the reactivity and purification of the reagent. For this compound, the E-isomer is generally more stable than the Z-isomer due to reduced steric strain between the methyl and thiol groups.[2] This difference in stability can be leveraged in synthetic and purification strategies.
| Isomer | Relative Energy (kcal/mol) |
| E-1-propene-1-thiol | 0 |
| Z-1-propene-1-thiol | 1.2 |
Table 2: Calculated relative energies of E/Z isomers of this compound. Computational methods can provide insights into the relative stabilities of isomers.
The distinct spectroscopic signatures of the E and Z isomers allow for their characterization and quantification using techniques like NMR spectroscopy.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of enethiol reagents.
General Protocol for Thiol-Ene Photo-addition
This protocol describes a general procedure for the photo-initiated thiol-ene reaction using an enethiol reagent.
Materials:
-
Enethiol reagent (e.g., this compound)
-
Alkene substrate
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)
-
UV lamp (365 nm)
Procedure:
-
In a quartz reaction vessel, dissolve the alkene substrate (1.0 eq) and the enethiol reagent (1.2 eq) in the chosen solvent.
-
Add the photoinitiator (0.05 eq).
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes to remove oxygen, which can quench the radical reaction.
-
Irradiate the reaction mixture with a 365 nm UV lamp at a fixed distance and intensity.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.[3]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Protocol for Monitoring Reaction Kinetics by NMR Spectroscopy
In-situ NMR spectroscopy is a powerful technique for monitoring the kinetics of thiol-ene reactions.[3]
Procedure:
-
Prepare a reaction mixture as described in section 2.1 in an NMR tube made of quartz or a suitable UV-transparent material.
-
Acquire an initial ¹H NMR spectrum before irradiation (t=0).
-
Place the NMR tube in a setup that allows for simultaneous UV irradiation and NMR data acquisition.
-
Acquire ¹H NMR spectra at regular time intervals during the irradiation period.
-
Integrate the signals corresponding to the reactants and products to determine their relative concentrations over time.
-
Plot the concentration of the limiting reagent versus time and fit the data to a pseudo-first-order kinetic model to determine the rate constant (k).
Visualizing Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental workflows is facilitated by clear visual representations.
References
DFT Studies on the Reactivity of 1-Propene-1-thiol Isomers: A Comparative Guide
This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the key parameters and computational protocols that would be essential for such a comparative DFT study. By outlining the necessary theoretical framework and experimental data, we highlight a potential area for future research and provide a roadmap for investigators looking to explore the nuanced reactivity of these isomers.
Hypothetical Experimental and Computational Protocols
To rigorously compare the reactivity of cis- and trans-1-propene-1-thiol, a series of DFT calculations would be required. The following outlines a standard computational methodology that could be employed.
Computational Methodology
A typical DFT study would involve the following steps:
-
Geometry Optimization: The initial step is to obtain the optimized ground-state geometries of both the cis and trans isomers of 1-propene-1-thiol. This is crucial for ensuring that all subsequent calculations are performed on the most stable conformations.
-
Frequency Calculations: Following geometry optimization, frequency calculations are performed to confirm that the optimized structures correspond to true energy minima on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. These calculations also provide thermodynamic data such as zero-point vibrational energies (ZPVE), enthalpies, and Gibbs free energies.
-
Reactivity Descriptor Calculations: To compare the intrinsic reactivity of the isomers, a range of conceptual DFT descriptors would be calculated. These include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental indicators of a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
-
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) provide quantitative measures of the overall reactivity of the molecules.
-
-
Reaction Pathway Modeling: To investigate specific reactions, such as addition or isomerization, the transition state (TS) structures connecting reactants and products would need to be located. This involves:
-
Transition State Searching: Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods are used to find the saddle point on the potential energy surface that represents the transition state.
-
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to verify that the identified transition state correctly connects the desired reactants and products.
-
Activation Energy Calculation: The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants. This is a critical parameter for comparing reaction rates.
-
A suitable level of theory for such calculations would be a functional like B3LYP or M06-2X, combined with a basis set such as 6-311++G(d,p) to provide a good balance between accuracy and computational cost. Solvation effects could be included using a continuum solvation model like the Polarizable Continuum Model (PCM).
Data Presentation for a Comparative Study
Were the data available, it would be presented in a series of tables for clear comparison. Below are examples of how such data would be structured.
Table 1: Calculated Thermodynamic Properties
| Isomer | Total Energy (Hartree) | Zero-Point Energy (kcal/mol) | Enthalpy (kcal/mol) | Gibbs Free Energy (kcal/mol) |
| cis-1-propene-1-thiol | Data not available | Data not available | Data not available | Data not available |
| trans-1-propene-1-thiol | Data not available | Data not available | Data not available | Data not available |
Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors
| Isomer | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) | Electronegativity (χ) | Chemical Hardness (η) | Electrophilicity (ω) |
| cis-1-propene-1-thiol | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| trans-1-propene-1-thiol | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 3: Calculated Activation Energies for a Hypothetical Reaction
| Isomer | Reaction | Activation Energy (Ea) (kcal/mol) |
| cis-1-propene-1-thiol | Isomerization to trans | Data not available |
| trans-1-propene-1-thiol | Isomerization to cis | Data not available |
Visualization of a Hypothetical DFT Workflow
The following diagram illustrates a general workflow for a DFT study comparing the reactivity of the this compound isomers.
Caption: A general workflow for a comparative DFT study.
Conclusion and Future Outlook
The lack of direct comparative DFT studies on the reactivity of cis- and trans-1-propene-1-thiol isomers presents a clear opportunity for further research. Such studies would provide valuable insights into the structure-reactivity relationships of these fundamental organosulfur compounds. The computational protocols and data presentation formats outlined in this guide offer a framework for conducting and reporting such research, which would be of significant interest to the computational chemistry, organic synthesis, and drug development communities. Future investigations in this area will be crucial for a more complete understanding of the chemical behavior of these and related molecules.
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Propene-1-Thiol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 1-propene-1-thiol, a reactive thiol compound of interest in various fields of research. Due to the limited availability of direct cross-validation studies for this specific analyte, this document outlines a proposed cross-validation plan based on established analytical techniques for thiol compounds. The guide is intended to assist researchers in selecting appropriate methods and designing robust validation protocols.
Introduction to this compound Analysis
This compound is an alkylthiol, a class of organic compounds containing a thiol functional group attached to an alkyl chain. The analysis of thiols is crucial in many biological and chemical systems. Several analytical techniques are available for thiol quantification, broadly categorized into spectrophotometric, chromatographic, and electrochemical methods.[1][2] This guide will focus on the two most common and robust techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), and will also consider spectrophotometry as a simpler, alternative method.
Recommended Analytical Methods for Cross-Validation
A cross-validation study is essential to ensure the reliability and comparability of results obtained from different analytical methods.[3] For this compound, a comprehensive cross-validation plan would involve comparing a primary method, such as Gas Chromatography-Mass Spectrometry (GC-MS), with a secondary method like High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection. A spectrophotometric assay could also be included as a tertiary, more accessible method.
Table 1: Comparison of Analytical Methods for this compound Analysis
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Spectrophotometry (Ellman's Assay) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary and a mobile phase. | Separation of compounds based on their differential distribution between a stationary phase and a liquid mobile phase. | Colorimetric assay based on the reaction of thiols with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[4][5][6] |
| Typical Detector | Mass Spectrometry (MS), Flame Ionization Detector (FID), Flame Photometric Detector (FPD)[7] | Fluorescence Detector (FLD), UV-Vis Detector, Mass Spectrometry (MS)[8][9] | UV-Vis Spectrophotometer |
| Sample Preparation | Derivatization may be required to improve volatility and stability. | Pre- or post-column derivatization is often necessary for detection.[9] | Direct reaction with the reagent in a buffered solution. |
| Selectivity | High, especially with MS detection. | Moderate to high, depending on the column and detector. | Lower, as the reagent can react with other thiols present in the sample.[4][6] |
| Sensitivity | High, capable of detecting low concentrations.[7][10] | High, particularly with fluorescence detection.[8] | Moderate, with a limit of detection around 0.41 µmol l–1.[4][6] |
| Analysis Time | Relatively fast for individual samples. | Can be longer due to chromatographic separation. | Rapid, suitable for high-throughput screening. |
| Instrumentation Cost | High | High | Low |
| Advantages | Excellent for volatile and semi-volatile compounds, high resolving power. | Versatile for a wide range of compounds, including non-volatile ones. | Simple, cost-effective, and easy to perform.[1] |
| Limitations | Not suitable for non-volatile compounds, potential for thermal degradation. | Requires careful method development, potential for matrix interference. | Susceptible to interference from other thiol-containing compounds. |
Experimental Protocols
Gas Chromatography (GC) Method
This protocol is a general guideline and should be optimized for the specific instrumentation and sample matrix.
Instrumentation:
-
Gas Chromatograph (GC) with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[10]
-
Capillary column suitable for sulfur compound analysis (e.g., HP-PLOT Q, Rtx-1).[11][12]
Reagents:
-
This compound standard
-
High-purity helium or nitrogen as carrier gas
-
Organic solvent (e.g., dichloromethane, hexane) for sample dilution
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of this compound in the chosen organic solvent.
-
Sample Preparation: Dilute the sample containing this compound in the organic solvent to a concentration within the calibration range. If necessary, perform a derivatization step to enhance volatility.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
Carrier Gas Flow Rate: 1 mL/min
-
Detector Temperature (FID): 280°C
-
-
Analysis: Inject a fixed volume (e.g., 1 µL) of the standards and samples into the GC.
-
Quantification: Identify the peak corresponding to this compound based on its retention time and/or mass spectrum. Quantify the concentration using the calibration curve.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general approach using pre-column derivatization with a fluorescent reagent.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and fluorescence detector.
-
Reversed-phase C18 column.
Reagents:
-
This compound standard
-
Derivatizing agent (e.g., monobromobimane).
-
Mobile phase: Acetonitrile and water (with or without acid/buffer).[13]
-
Reducing agent (e.g., sodium borohydride) if total thiol content is to be measured.[9]
Procedure:
-
Standard and Sample Derivatization:
-
To an aliquot of the standard or sample, add the derivatizing agent solution.
-
Allow the reaction to proceed in the dark at room temperature for a specified time.
-
Stop the reaction by adding an acid.
-
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 10% B, increase to 90% B over 15 minutes.
-
Flow Rate: 1 mL/min
-
Fluorescence Detector: Excitation and emission wavelengths specific to the chosen derivatizing agent.
-
-
Analysis: Inject the derivatized standards and samples into the HPLC.
-
Quantification: Identify the fluorescent peak of the this compound derivative and quantify using the calibration curve.
Spectrophotometric Method (Ellman's Assay)
This protocol is based on the widely used Ellman's reagent for thiol quantification.[5]
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
This compound standard
-
Ellman's Reagent (DTNB) solution
-
Reaction buffer (e.g., Tris buffer, pH 8.0)
Procedure:
-
Standard Curve: Prepare a series of this compound standards in the reaction buffer.
-
Reaction:
-
In a cuvette, mix the standard or sample with the reaction buffer.
-
Add the DTNB solution and mix well.
-
Incubate at room temperature for a specified time to allow for color development.
-
-
Measurement: Measure the absorbance of the solution at 412 nm.[5]
-
Quantification: Subtract the absorbance of a blank (buffer and DTNB only) and determine the concentration of this compound from the standard curve.
Visualizing the Cross-Validation Workflow
A well-defined workflow is critical for a successful cross-validation study. The following diagram illustrates the key steps involved in comparing the analytical methods for this compound.
References
- 1. [PDF] Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review | Semantic Scholar [semanticscholar.org]
- 2. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review [mdpi.com]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a spectrophotometric method for the measurement of thiols at trace levels - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 5. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 6. Development of a spectrophotometric method for the measurement of thiols at trace levels : Middlesex University Research Repository [repository.mdx.ac.uk]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. ez.restek.com [ez.restek.com]
- 12. agilent.com [agilent.com]
- 13. Separation of 1-Propanethiol, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Analysis of 1-propene-1-thiol in Thiol-Ene vs. Thiol-Yne Reactions for Advanced Material Synthesis
For researchers, scientists, and professionals in drug development, the choice between thiol-ene and thiol-yne "click" reactions is critical for designing novel materials with tailored properties. This guide provides an objective comparison of the efficacy of 1-propene-1-thiol in these two powerful photochemical reactions, supported by generalized experimental data and mechanistic insights.
While specific comparative kinetic data for this compound is not extensively available in the current literature, a robust understanding of its performance can be extrapolated from the well-established principles of thiol-ene and thiol-yne chemistry. Both reactions are prized for their high efficiency, rapid rates under mild conditions, and insensitivity to oxygen, making them ideal for applications ranging from polymer synthesis to bioconjugation.[1][2][3]
The primary distinction lies in the stoichiometry and the resulting product structure. In a thiol-ene reaction, a thiol reacts with an alkene (ene) in a 1:1 ratio to form a thioether.[3] Conversely, the thiol-yne reaction involves the sequential addition of two thiol molecules to one alkyne (yne) group, resulting in a dithioether and offering a pathway to materials with higher crosslink densities.[4]
Mechanistic Overview
Both reactions proceed via a free-radical chain mechanism, typically initiated by photolysis.
Thiol-Ene Reaction:
-
Initiation: A photoinitiator generates a radical species upon exposure to UV or visible light.
-
Chain Transfer: The initiator radical abstracts a hydrogen atom from the thiol (R-SH), creating a thiyl radical (R-S•).
-
Propagation: The thiyl radical adds across the double bond of the ene, forming a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and creating the thioether product. This cycle continues until termination.
Thiol-Yne Reaction:
The thiol-yne reaction follows a similar radical-mediated step-growth mechanism.[4] However, it is a two-step propagation process:
-
First Addition: A thiyl radical adds to the alkyne, forming a vinyl sulfide radical.
-
First Chain Transfer: This radical abstracts a hydrogen from a thiol, yielding a vinyl sulfide and a new thiyl radical.
-
Second Addition: A second thiyl radical adds to the double bond of the vinyl sulfide.
-
Second Chain Transfer: The resulting carbon-centered radical abstracts a hydrogen from another thiol, forming the final dithioether product and regenerating the thiyl radical.
Studies have shown that the rate of the second thiol addition to the vinyl sulfide intermediate is approximately three times faster than the initial addition to the alkyne.[4]
Quantitative Comparison of Thiol-Ene and Thiol-Yne Reactions
The following table summarizes key performance metrics, generalized from studies on various thiol and ene/yne systems, to infer the expected behavior of this compound.
| Parameter | Thiol-Ene Reaction | Thiol-Yne Reaction | Key Insights |
| Stoichiometry (Thiol:Unsaturated Bond) | 1:1 | 2:1 | Thiol-yne reactions consume twice the amount of thiol per functional group, leading to higher sulfur content in the final product.[1][5] |
| Reaction Rate | Generally very fast. | The first addition is typically slower than the thiol-ene addition, but the second addition is significantly faster.[4] | The overall reaction time can be comparable, but the kinetics are more complex for thiol-yne systems. |
| Crosslink Density | Lower | Higher | The ability of each alkyne to react with two thiols allows for the formation of more densely crosslinked polymer networks.[4][6] |
| Glass Transition Temperature (Tg) | Lower | Higher | Higher crosslink density in thiol-yne polymers generally results in a higher glass transition temperature. For example, a tetrafunctional thiol polymerized with a difunctional alkyne showed a Tg of 48.9 °C compared to -22.3 °C for its thiol-ene analogue.[4] |
| Rubbery Modulus | Lower | Higher | Thiol-yne networks exhibit a significantly higher rubbery modulus due to the increased crosslink density. In one study, the modulus was 80 MPa for the thiol-yne network versus 13 MPa for the thiol-ene network.[4] |
| Oxygen Inhibition | Minimal | Minimal | Both reactions are known for their tolerance to oxygen, which simplifies experimental setups.[1][7] |
Experimental Protocols
Below are generalized experimental protocols for conducting thiol-ene and thiol-yne photopolymerizations.
General Materials
-
This compound
-
An appropriate ene (e.g., a multifunctional acrylate) or yne (e.g., a multifunctional alkyne)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (if required, though reactions are often run neat)
-
UV light source (e.g., 365 nm)
Protocol for Thiol-Ene Photopolymerization
-
Preparation of the Reaction Mixture: In a suitable vessel, mix this compound and the ene monomer in a 1:1 molar ratio of thiol to ene functional groups.
-
Addition of Photoinitiator: Add the photoinitiator at a concentration of, for example, 0.1-1.0 wt%. Ensure complete dissolution.
-
Sample Preparation: Deposit the mixture as a thin film between two glass slides or in a mold of desired geometry.
-
Photopolymerization: Expose the sample to a UV light source with a specific intensity (e.g., 10-100 mW/cm²) for a predetermined time. The reaction progress can be monitored in real-time using techniques like Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the thiol S-H peak (around 2570 cm⁻¹) and the C=C peak of the ene.
-
Post-Curing: After the initial UV exposure, a post-curing step at an elevated temperature may be employed to ensure complete conversion.
Protocol for Thiol-Yne Photopolymerization
-
Preparation of the Reaction Mixture: Combine this compound and the alkyne monomer in a 2:1 molar ratio of thiol to alkyne functional groups.
-
Addition of Photoinitiator: Add the photoinitiator (e.g., 0.1-1.0 wt%) and ensure it is fully dissolved.
-
Sample Preparation: Prepare the sample as described for the thiol-ene reaction.
-
Photopolymerization: Irradiate the sample with a UV source. Monitor the reaction by observing the disappearance of the S-H peak and the alkyne C≡C peak (around 2100-2260 cm⁻¹) and the appearance and subsequent disappearance of the intermediate vinyl sulfide C=C peak using FTIR.
-
Post-Curing: A thermal post-curing step can be beneficial for achieving maximum conversion.
Visualizing Reaction Mechanisms and Workflows
To further clarify the processes, the following diagrams illustrate the reaction pathways and a typical experimental workflow.
Caption: Stoichiometric comparison of thiol-ene and thiol-yne reactions.
Caption: Radical mechanism of the thiol-ene reaction.
Caption: General experimental workflow for photopolymerization.
Conclusion
-
Thiol-ene reactions are ideal for forming linear or less densely crosslinked materials with a straightforward 1:1 stoichiometry.
-
Thiol-yne reactions provide a pathway to materials with higher crosslink density, leading to enhanced thermal and mechanical properties such as a higher glass transition temperature and rubbery modulus.[4]
For applications in drug delivery, tissue engineering, and advanced coatings where material properties need to be precisely controlled, the ability to tune crosslink density by choosing between these two reactions is a significant advantage. Future research focusing on the specific kinetics of this compound would provide more precise data to further guide material design.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiol–Ene Photopolymerization: Scaling Law and Analytical Formulas for Conversion Based on Kinetic Rate and Thiol–Ene Molar Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Thiol−Yne Photopolymerizations: Novel Mechanism, Kinetics, and Step-Growth Formation of Highly Cross-Linked Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Photopolymerization of Thiol-Alkynes: Polysulfide Networks" by Justin W. Chan, Hui Zhou et al. [aquila.usm.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 1-Propene-1-thiol: A Procedural Guide
Disclaimer: This document provides guidance on the proper disposal of 1-Propene-1-thiol based on available safety data for structurally similar compounds, such as 1-Propanethiol. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulations.
I. Immediate Safety and Handling Precautions
This compound, like other thiols, is a hazardous chemical that requires careful handling in a well-ventilated area, preferably within a chemical fume hood. It is a highly flammable liquid and vapor, harmful if swallowed, and may cause an allergic skin reaction.[1][2][3] Additionally, it is very toxic to aquatic life with long-lasting effects.[1][3]
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Eye/Face Protection: Chemical safety goggles or a face shield.[3]
-
Skin Protection: Flame-retardant antistatic protective clothing and chemical-resistant gloves (e.g., nitrile rubber).[3]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]
II. Quantitative Hazard Data Summary
The following table summarizes the key hazard information for 1-Propanethiol, a close structural analog of this compound.
| Hazard Classification | GHS Category | Hazard Statement |
| Flammable liquids | Category 2 | H225: Highly flammable liquid and vapour.[1][2] |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |
| Skin sensitization | Sub-category 1B | H317: May cause an allergic skin reaction.[1][2] |
| Hazardous to the aquatic environment, short-term (Acute) | Category Acute 1 | H400: Very toxic to aquatic life. |
| Hazardous to the aquatic environment, long-term (Chronic) | Category Chronic 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
III. Step-by-Step Disposal Protocol
1. Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container should be made of a compatible material (e.g., glass or high-density polyethylene) and kept closed when not in use.
-
Label the container clearly with "Hazardous Waste," "Flammable Liquid," "Toxic," and the chemical name "this compound."
2. Storage of Waste:
-
Store the waste container in a well-ventilated, cool, and designated hazardous waste accumulation area.[2]
-
Keep the container away from heat, sparks, open flames, and other ignition sources.[1][2]
-
Ensure the storage area is separated from strong oxidants, strong bases, and strong acids.[2]
3. Spill Management:
-
In case of a spill, immediately evacuate the area and remove all ignition sources.
-
Ventilate the area.
-
Wear appropriate PPE as described in Section I.
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.[5]
-
Collect the contaminated absorbent material into a sealed container for disposal as hazardous waste.
-
Do not allow the spilled material to enter drains or waterways.[2]
4. Final Disposal:
-
Never dispose of this compound down the drain.[6]
-
The primary and recommended method of disposal is through an approved hazardous waste disposal facility.[4] Contact your institution's EHS department to arrange for pickup and disposal.
-
For small quantities, chemical treatment may be a possibility but should only be performed by trained personnel with a thorough understanding of the reaction and its hazards. One possible method for related sulfur compounds involves oxidation with sodium hypochlorite solution.[1] However, this reaction can be vigorous and may produce toxic or flammable gases.[1] This method is not explicitly recommended for this compound without further risk assessment and validation.
IV. Logical Workflow for Disposal
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
